Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
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Properties
IUPAC Name |
piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMVABGJPERJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Introduction
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a significant scaffold in medicinal chemistry, forming the core of various compounds with diverse biological activities. The pyrazolo[1,5-a]pyridine moiety is a "drug-like" scaffold, sharing structural similarities with other pharmaceutically important cores.[1] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. The presented methodology is a convergent synthesis, focusing on the reliable construction of the pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate, followed by a robust amide coupling with a protected piperazine derivative and subsequent deprotection.
Synthetic Strategy Overview
The synthesis of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is most effectively approached through a three-stage process. This strategy ensures high purity and good overall yield by breaking down the synthesis into manageable and high-yielding steps.
Caption: Reaction scheme for the synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate.
Experimental Protocol:
-
N-Amination of Pyridine: To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Cycloaddition: To the resulting solution of the N-aminopyridinium salt, add potassium carbonate (3.0 eq) followed by the dropwise addition of ethyl propiolate (1.2 eq).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Pyridine | 1.0 | Starting material for the pyridine ring |
| O-Mesitylenesulfonylhydroxylamine (MSH) | 1.1 | Aminating agent to form the N-aminopyridinium salt |
| Potassium Carbonate | 3.0 | Base to generate the ylide in situ |
| Ethyl Propiolate | 1.2 | Dipolarophile for the cycloaddition reaction |
| Dichloromethane (DCM) | - | Solvent |
Step 1.2: Hydrolysis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, a process also known as saponification. [2][3]This reaction is typically quantitative and proceeds to completion. [2] Experimental Protocol:
-
Saponification: Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 3-4 with a dilute solution of hydrochloric acid, which will precipitate the carboxylic acid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Part 2: Amide Coupling and Deprotection
The second part of the synthesis involves the formation of the amide bond between the pyrazolo[1,5-a]pyridine-3-carboxylic acid and piperazine. To ensure mono-acylation, a Boc-protected piperazine is utilized.
Step 2.1: Synthesis of tert-Butyl 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate
The amide bond is formed using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its rapid reaction rates and ability to suppress racemization. [4][5]
Caption: HATU-mediated amide coupling reaction.
Experimental Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with a dilute aqueous solution of hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Pyrazolo[1,5-a]pyridine-3-carboxylic Acid | 1.0 | The carboxylic acid component |
| tert-Butyl piperazine-1-carboxylate | 1.1 | The amine component (mono-protected) |
| HATU | 1.1 | Coupling reagent to activate the carboxylic acid |
| DIPEA | 2.0-3.0 | Non-nucleophilic base to facilitate the reaction |
| DMF | - | Anhydrous polar aprotic solvent |
Step 2.2: Deprotection of the Boc Group
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired product. This is typically achieved under acidic conditions. [6][7] Experimental Protocol:
-
Acidic Cleavage: Dissolve the tert-butyl 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl). [7]3. Reaction and Isolation: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure. To obtain the free base, the residue is dissolved in water and basified with a suitable base like sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried and concentrated to afford the final product, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Characterization
The identity and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. The use of a well-established 1,3-dipolar cycloaddition for the core synthesis, coupled with a robust HATU-mediated amide coupling and a standard Boc-deprotection, ensures a high-yielding and reproducible process. This protocol is designed to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
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Inhibitor Research Hub. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. 2025. Available from: [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024. Available from: [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, a heterocyclic compound featuring two pharmacologically significant scaffolds: pyrazolo[1,5-a]pyridine and piperazine. The pyrazolo[1,5-a]pyridine core is a privileged structure in modern medicinal chemistry, forming the basis for numerous targeted therapies, including kinase inhibitors.[1][2][3] The piperazine moiety is a widely used functional group known to enhance aqueous solubility and modulate pharmacokinetic profiles.[4][5] This document consolidates computed physicochemical data, provides expert insight into its implications for drug development, and presents a detailed, field-proven protocol for the experimental determination of kinetic aqueous solubility. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound's characteristics.
Introduction to the Molecular Architecture
The structure of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a deliberate fusion of two potent chemical motifs. Understanding the contribution of each component is critical to predicting the molecule's behavior and potential as a therapeutic agent.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused, aromatic heterocycle that has garnered significant attention in drug discovery.[1] Its rigid, planar structure provides a well-defined orientation for substituents, making it an ideal framework for designing molecules that interact with specific biological targets. Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of key cellular enzymes. For instance, recent studies have highlighted pyrazolo[1,5-a]pyridine derivatives as dual PI3Kγ/δ inhibitors for cancer immunotherapy and as promising agents against drug-resistant Mycobacterium tuberculosis.[6][7] This history of biological activity suggests that the core scaffold of the title compound is primed for therapeutic relevance.
The Piperazine Moiety: A Tool for Pharmacokinetic Optimization
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions.[4] Its inclusion in drug candidates is a common strategy to improve physicochemical properties. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which typically enhances aqueous solubility and can facilitate interactions with biological targets. Furthermore, the piperazine ring is a versatile linker, allowing for the introduction of various substituents to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Its presence is noted in numerous CNS-active drugs, including antipsychotics and antidepressants, highlighting its ability to confer favorable drug-like properties.[5]
Compound Identification
For clarity and unequivocal identification, the fundamental details of the compound are provided below.
-
IUPAC Name: piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone[8][9]
-
Molecular Formula: C₁₂H₁₄N₄O[8]
-
Synonyms: AKOS024628066, F2199-0109[8]
Physicochemical Properties and Drug-Likeness Analysis
The suitability of a compound for further development is initially assessed through its physicochemical properties. While experimental data for this specific molecule is not widely published, computed properties from reliable databases like PubChem provide a strong directional forecast.[8]
Summary of Computed Physicochemical Data
| Property | Value | Source | Implication for Drug Development |
| Molecular Weight | 230.27 g/mol | PubChem[8] | Well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and diffusion. |
| XLogP3 (Lipophilicity) | -0.1 | PubChem[8] | Indicates a relatively hydrophilic nature, which may favor good aqueous solubility but could limit passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | PubChem[8] | Below the 140 Ų threshold, suggesting potential for good oral bioavailability and cell permeability. |
| Hydrogen Bond Donors | 1 | PubChem[8] | Adheres to Lipinski's Rule of Five (≤5), favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 4 | PubChem[8] | Adheres to Lipinski's Rule of Five (≤10), favorable for membrane permeability. |
| Rotatable Bonds | 2 | PubChem[8] | Low number (≤10) suggests conformational rigidity, which can lead to higher binding affinity and improved oral bioavailability. |
| Physical Form | Solid | Sigma-Aldrich[9] | Typical for a compound of this molecular weight and structure. |
Interpretation and Drug-Likeness
The computed data paints a promising picture for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone as a drug candidate. It satisfies all criteria of Lipinski's Rule of Five, a foundational guideline for predicting oral bioavailability. The low molecular weight and TPSA are particularly encouraging. The negative XLogP3 value suggests that while aqueous solubility is likely to be high, formulation strategies may be needed to optimize its balance with membrane permeability for effective absorption.
Experimental Protocol: Kinetic Solubility Determination
While computed values are informative, experimental validation is non-negotiable in drug development. Aqueous solubility is a paramount property, directly impacting bioavailability. The following protocol describes a standard, high-throughput method for determining kinetic solubility using nephelometry, a technique that measures turbidity resulting from precipitation.
Causality Behind Experimental Choices
-
Why Kinetic vs. Thermodynamic Solubility? In early-stage discovery, speed and material conservation are critical. Kinetic solubility assays are rapid, require sub-milligram quantities of compound, and mimic the non-equilibrium conditions often encountered during oral drug absorption (where a drug dissolved in GI fluid must be absorbed before it has time to precipitate).
-
Why DMSO Stock? Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a vast range of organic compounds at high concentrations, making it the industry standard for creating master stock solutions.
-
Why Nephelometry? Nephelometry is highly sensitive to the formation of fine precipitates (turbidity) that are often invisible to the naked eye, providing a more accurate quantification of the point of insolubility compared to simple visual inspection.
Step-by-Step Methodology
-
Preparation of Master Stock Solution: Accurately weigh ~1-2 mg of the test compound and dissolve it in 100% DMSO to create a 10 mM master stock solution. Ensure complete dissolution using a vortex mixer.
-
Creation of Dilution Series: In a 96-well plate (the "source plate"), perform a serial dilution of the master stock. Typically, a 2-fold dilution series is made in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~5 µM).
-
Assay Plate Preparation: Using a liquid handling robot or multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to a corresponding well of a clear, 96-well assay plate.
-
Initiation of Precipitation: To the assay plate, rapidly add a buffered aqueous solution (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) to each well. This brings the final DMSO concentration to 1% and initiates the precipitation of the compound if its solubility limit is exceeded.
-
Incubation and Measurement: Immediately place the assay plate on a plate shaker for 5-10 minutes to ensure thorough mixing. Following incubation, place the plate into a nephelometer and measure the turbidity (often in Nephelometric Turbidity Units, or NTU) of each well.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly above the background (the reading from a well containing only 1% DMSO in PBS).
Workflow Visualization
Caption: Experimental workflow for the determination of kinetic aqueous solubility.
Conclusion and Future Directions
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone presents a compelling profile for further investigation in drug discovery. Its molecular architecture combines a biologically relevant pyrazolo[1,5-a]pyridine core with a pharmacokinetically favorable piperazine moiety. Computed physicochemical properties are highly encouraging, suggesting the compound possesses drug-like characteristics suitable for oral administration.
The immediate next step for any research program involving this molecule would be the experimental validation of its core properties, starting with the aqueous solubility protocol detailed herein. Subsequent investigations should focus on determining its lipophilicity (LogP/LogD), chemical stability, and permeability (e.g., using a PAMPA or Caco-2 assay). Parallel screening in biological assays relevant to the pyrazolo[1,5-a]pyridine scaffold, such as kinase inhibition panels, would be a logical and scientifically-driven approach to uncovering its therapeutic potential.
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. PubMed. [Link]
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Introduction: The Significance of the Pyrazolo[1,5-a]pyridine and Piperazine Scaffolds
An In-depth Technical Guide to the Crystal Structure Analysis of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed single-crystal X-ray diffraction analysis of piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of novel pharmaceutical compounds. This document emphasizes the rationale behind key experimental decisions and provides a framework for obtaining high-quality, reproducible crystallographic data.
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] These derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents, as well as inhibitors of various protein kinases.[3][4] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive scaffold for designing targeted therapeutics.[5]
Similarly, the piperazine ring is a ubiquitous structural element in many approved drugs, particularly those targeting the central nervous system.[6][7][8] Its ability to participate in hydrogen bonding and its conformational flexibility allow for favorable interactions with biological targets.[7][9] The combination of the pyrazolo[1,5-a]pyridine core with a piperazine moiety in piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone presents a compound of significant interest for drug discovery and development.[9] A detailed understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for guiding further optimization of this chemical series.
Part 1: Synthesis and Crystallization
A robust and reproducible synthesis is the cornerstone of any structural analysis. The following section outlines a plausible and efficient synthetic route to the title compound, followed by a detailed discussion of the crystallization process, which is critical for obtaining single crystals suitable for X-ray diffraction.
Synthetic Pathway
The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various methods, with one of the most common being the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes or alkenes.[10][11][12][13] The proposed synthesis of piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone would likely involve the acylation of piperazine with a pyrazolo[1,5-a]pyridine-3-carboxylic acid derivative.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Ester. A mixture of an N-aminopyridine derivative and an appropriate alkyne ester is refluxed in a suitable solvent (e.g., ethanol) to facilitate the [3+2] cycloaddition reaction.[12]
-
Step 2: Hydrolysis. The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Step 3: Amide Coupling. The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with an excess of piperazine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Step 4: Purification. The final product is purified by column chromatography on silica gel to yield the pure piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Crystallization: The Art and Science of Growing Single Crystals
The success of a crystal structure analysis is entirely dependent on the quality of the single crystals. Crystallization is a process of transitioning a substance from a solution, melt, or vapor to a highly ordered solid state.[14][15] The choice of crystallization technique and solvent is critical and often requires empirical screening.[16][17]
Common Crystallization Techniques for Pharmaceutical Compounds [16][17][18]
| Technique | Principle | Suitability |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the solute concentration to the point of nucleation and crystal growth. | Suitable for moderately soluble, non-volatile compounds. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a reservoir of a miscible anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for small quantities and for screening multiple solvent/anti-solvent systems. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, taking advantage of the temperature-dependent solubility of the compound to induce crystallization.[16] | Effective for compounds with a significant change in solubility with temperature. |
| Anti-solvent Crystallization | An anti-solvent (a solvent in which the compound is poorly soluble) is slowly added to a saturated solution of the compound, causing it to precipitate.[16] | A rapid method, but can sometimes lead to amorphous solids or very small crystals if not carefully controlled. |
Experimental Protocol: Crystallization
-
Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). Ideal solvents are those in which the compound has moderate solubility.
-
Crystallization Setup (Vapor Diffusion):
-
A saturated solution of piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is prepared in a suitable solvent (e.g., methanol).
-
This solution is placed in a small, open vial.
-
The vial is then placed inside a larger, sealed jar containing an anti-solvent (e.g., diethyl ether).
-
The system is left undisturbed at a constant temperature (e.g., room temperature or 4°C).
-
-
Monitoring and Harvesting: The setup is monitored daily for the formation of single crystals. Once crystals of sufficient size and quality are observed, they are carefully harvested using a cryoloop.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section details the workflow from data collection to structure solution and refinement.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₂H₁₄N₄O |
| Formula weight | 230.27 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.1, 12.5, 9.8 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1200 |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections collected | 15000 |
| Independent reflections | 2500 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.120 |
| Goodness-of-fit on F² | 1.05 |
Analysis of the Crystal Structure
The refined crystal structure would provide a wealth of information:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. The conformation of the piperazine ring (chair, boat, or twist-boat) would be determined.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. For instance, the piperazine NH group is a likely hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the pyrazolo[1,5-a]pyridine ring can act as hydrogen bond acceptors.
-
Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism.[16] Different polymorphs can have different physical properties, including solubility and bioavailability. A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs.
Conclusion
The structural analysis of piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, a compound combining two medicinally important scaffolds, is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The resulting three-dimensional structure provides invaluable insights into the molecule's conformation and intermolecular interactions, which are essential for understanding its physicochemical properties and for guiding future drug design efforts.
References
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]
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The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. [Link]
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Pharmaceutical Crystallization in drug development. Syrris. [Link]
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Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
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Applications of the crystallization process in the pharmaceutical industry. Hep Journals. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
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The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]
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Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
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Mechanism of action of pyrazolo[1,5-a]pyridine derivatives
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine Derivatives
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This core structure is present in a variety of compounds with therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3] Its unique electronic properties and three-dimensional shape allow for specific interactions with a range of biological targets, making it a privileged scaffold in drug discovery. This guide provides a detailed exploration of the molecular mechanisms through which pyrazolo[1,5-a]pyridine derivatives exert their pharmacological effects, with a focus on the experimental evidence and methodologies used to elucidate these actions. While structurally similar to the well-studied pyrazolo[1,5-a]pyrimidines, this guide will focus on derivatives of the pyrazolo[1,5-a]pyridine core.
Section 1: Anticancer Mechanisms of Action
Pyrazolo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, operating through multiple, often interconnected, mechanisms to inhibit tumor growth and induce cancer cell death.
Protein Kinase Inhibition
A primary mechanism of action for many pyrazolo[1,5-a]pyridine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways frequently dysregulated in cancer.[4][5]
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Certain pyrazolo[1,5-a]pyridines have been identified as potent and selective inhibitors of PI3K isoforms.[6] For instance, a series of pyrazolo[1,5-a]pyridines have been shown to be selective inhibitors of the p110α isoform of PI3 kinase.[6] One potent example, compound 5x, exhibited a p110α IC50 of 0.9nM and demonstrated inhibition of cell proliferation and the phosphorylation of Akt/PKB, a downstream marker of PI3K activity.[6] This compound also showed in vivo efficacy in an HCT-116 human xenograft model.[6] The selectivity of these compounds can vary, with some acting as pan-PI3K inhibitors and others showing isoform selectivity for p110α or p110δ.[7]
Caption: PI3K Signaling Pathway Inhibition.
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[1,5-a]pyridine, is a core component of several approved and investigational kinase inhibitors.[8] These compounds have shown potent activity against CDKs, which are key regulators of the cell cycle, and Trk kinases, which are involved in the growth and survival of various tumors.[9][10] For example, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated dual inhibitory activity against CDK2 and TRKA.[10] The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the kinase domain, which is crucial for binding affinity.[8] While these examples are for the pyrimidine analogues, the shared pharmacophore suggests that pyrazolo[1,5-a]pyridine derivatives could be designed to target these kinases as well. One study showed that a novel pyrazolo[1,5-a]pyrimidine derivative, 21c, was a potent CDK2 inhibitor (IC50 = 18 nM) that induced G1-phase cell cycle arrest in HCT-116 colon cancer cells.[9]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. A series of pyrazolo[1,5-a]pyrimidine analogues have been designed as novel tubulin polymerization inhibitors that bind to the colchicine site.[11][12] These compounds effectively inhibit tubulin polymerization in vitro, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] For example, compounds 1a and 1b showed high antiproliferative activity against a panel of cancer cell lines, with average IC50 values of 24.8 nM and 28 nM, respectively.[12] X-ray crystal structures confirmed their direct binding to the colchicine site on tubulin.[12] Furthermore, compound 1b was highly effective in suppressing tumor growth in a mouse melanoma model without apparent toxicity.[12] The development of pyrazolo[1,5-a]pyrimidine-grafted coumarins has also been explored to create dual inhibitors of tubulin polymerization and carbonic anhydrase.[13]
Caption: Experimental Workflow for Tubulin Inhibition Studies.
Induction of Apoptosis
The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death, or apoptosis. Pyrazolo[1,5-a]pyridine and its related pyrimidine derivatives induce apoptosis as a downstream consequence of their primary mechanisms of action. For example, the CDK2 inhibitor 21c was shown to markedly enhance apoptosis in colon cancer cells, increasing total apoptosis by 32.96%.[9] Similarly, pyrazole derivatives have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3.[14] The induction of apoptosis is a key indicator of the anticancer potential of these compounds.[15]
Section 2: Anti-inflammatory Mechanism of Action
Chronic inflammation is implicated in a variety of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[16]
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, activated by environmental stresses and inflammatory cytokines. Inhibition of p38 kinase is a validated approach for the treatment of inflammatory diseases like rheumatoid arthritis. A series of pyrazolo[1,5-a]pyridines have been developed as potent inhibitors of p38 kinase.[17][18] Structure-activity relationship (SAR) studies have shown that substituents on the pyrazolo[1,5-a]pyridine core are crucial for potency, with amine substituents on the pyridine ring being particularly important.[17] These compounds have demonstrated significant anti-inflammatory activity in animal models.[17]
Caption: p38 MAPK Signaling Pathway Inhibition.
Furthermore, some pyrazolo[1,5-a]pyrimidin-7-ones have been shown to inhibit leukotriene and/or prostaglandin biosynthesis, contributing to their anti-inflammatory effects.[16]
Section 3: Antimicrobial Mechanism of Action
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antimicrobial agents.[19][20]
Antibacterial and Antifungal Activity
A variety of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[21][22] Some of these compounds have shown good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[19][21] One study on novel arylazopyrazolo[1,5-a]pyrimidines identified compound 4c as a potent inhibitor of the MurA enzyme, which is essential for bacterial cell wall biosynthesis.[20] This compound exhibited a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Escherichia coli and an IC50 of 3.77 ± 0.2 μg/mL for MurA inhibition.[20] Additionally, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed as novel antitubercular agents, showing excellent in vitro inhibitory activities against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains.[23]
Section 4: Quantitative Data Summary
The following table summarizes the biological activities of selected pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives.
| Compound | Target | Activity (IC50/MIC) | Cell Line/Organism | Reference |
| Pyrazolo[1,5-a]pyridines | ||||
| Compound 5x | PI3Kα | 0.9 nM | HCT-116 | [6] |
| Series 1 | p38 Kinase | Potent Inhibition | - | [17][18] |
| Compound 5k | M. tuberculosis | Low nanomolar MIC | H37Rv and MDR strains | [23] |
| Pyrazolo[1,5-a]pyrimidines | ||||
| Compound 1b | Tubulin Polymerization | 28 nM (average) | Panel of cancer cell lines | [11][12] |
| Compound 21c | CDK2 | 18 nM | HCT-116 | [9] |
| Compound 4c | MurA | 1.95 µg/mL (MIC) | E. coli | [20] |
Section 5: Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is a representative method for assessing the effect of compounds on tubulin polymerization.
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to the polymerized form.
Materials:
-
Tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (e.g., pyrazolo[1,5-a]pyridine derivatives) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Reaction Mixture Preparation: In a pre-chilled 96-well plate, add the following to each well:
-
65 µL of General Tubulin Buffer with 4.6 M glycerol.
-
10 µL of test compound at various concentrations (or controls).
-
25 µL of tubulin solution (2 mg/mL).
-
-
Initiation of Polymerization: Add 1 µL of GTP solution to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The inhibition of polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the negative control. Calculate IC50 values from dose-response curves.
In Vitro p38 Kinase Assay
This protocol outlines a typical method for measuring the inhibitory activity of compounds against p38 kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the p38 kinase. The amount of phosphorylated substrate is then quantified, often using a phospho-specific antibody in an ELISA format or by detecting the remaining ATP using a luciferase-based system.
Materials:
-
Recombinant human p38 kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
p38 substrate (e.g., ATF2 peptide)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known p38 inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Reaction Setup: In a 96-well plate, add:
-
5 µL of kinase buffer.
-
2.5 µL of test compound at various concentrations (or controls).
-
2.5 µL of p38 kinase and substrate mixture.
-
-
Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
Pyrazolo[1,5-a]pyridine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their mechanisms of action are multifaceted, primarily revolving around the inhibition of key cellular enzymes such as protein kinases and the disruption of fundamental cellular processes like microtubule dynamics. The ability of these compounds to induce apoptosis in cancer cells underscores their therapeutic potential in oncology. Furthermore, their anti-inflammatory and antimicrobial activities open up avenues for their development in other therapeutic areas. The continued exploration of the structure-activity relationships and mechanisms of action of pyrazolo[1,5-a]pyridine derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
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In Silico Modeling of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone: A Strategic Approach to Kinase Target Evaluation and Druggability Assessment
An In-Depth Technical Guide:
This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone . Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices. Our objective is to build a predictive model of the compound's therapeutic potential by interrogating its structure, its likely interactions with high-value cancer targets, and its intrinsic pharmacokinetic properties.
Introduction: The Promise of a Privileged Scaffold
The subject of our investigation, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, is a small molecule built upon the pyrazolo[1,5-a]pyridine core. This heterocyclic system is recognized in medicinal chemistry as a "privileged scaffold" due to its proven success in forming the basis of numerous biologically active compounds.[1] Specifically, pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are integral to a multitude of protein kinase inhibitors.[2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]
Given the established precedent of its core structure, we hypothesize that Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone has the potential to function as a kinase inhibitor. This guide outlines a rigorous in silico strategy to test this hypothesis, beginning with logical target selection and proceeding through advanced computational techniques, including molecular docking, molecular dynamics simulations, and ADME/T profiling, to construct a holistic view of the molecule's potential.
Part 1: Rational Target Selection
The vastness of the human kinome necessitates a focused, rational approach to target selection. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analogue to our compound's core, has been successfully developed into inhibitors for several key oncogenic kinases.[4] Based on this strong evidence, we have selected two high-impact targets for our primary investigation:
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that is a pivotal regulator of cell cycle progression, particularly the G1 to S phase transition.[5] Overexpression of CDK2 is a common feature in numerous cancers, making it a well-validated target for anticancer drug development.[5] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent CDK2 inhibitory activity.[2]
-
Tropomyosin Receptor Kinase A (TrkA): A receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[6] However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of tumors.[6] Notably, two of the three FDA-approved pan-Trk inhibitors, Larotrectinib and Entrectinib, are based on the pyrazolo[1,5-a]pyrimidine scaffold, making TrkA a highly relevant potential target.[6]
Part 2: Elucidating Binding Potential via Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] Our objective is to predict the binding mode and estimate the binding affinity of our compound within the ATP-binding site of both CDK2 and TrkA.
Experimental Protocol: Molecular Docking
Step 1: Target Protein Structure Preparation
The quality of the initial protein structure is paramount for a reliable docking study. We will select specific high-resolution crystal structures from the Protein Data Bank (PDB) that contain a co-crystallized inhibitor, as this provides a validated binding pocket.
-
CDK2 Target: PDB ID: 6GUE . This structure of human CDK2 in complex with Cyclin A has a resolution of 1.99 Å and contains the inhibitor AZD5438 in the ATP-binding site.[8] The high resolution and presence of a ligand make it an excellent starting point.
-
TrkA Target: PDB ID: 5H3Q . This is a 2.10 Å resolution crystal structure of the human TrkA kinase domain.[9] The presence of a co-crystallized inhibitor clearly defines the ATP-binding pocket.
Protein Preparation Workflow (using BIOVIA Discovery Studio Visualizer):
-
Load PDB Structure: Import the selected PDB file (e.g., 6GUE).
-
Remove Heteroatoms: Delete all non-essential molecules, including water molecules (often shown as red dots), co-solvents, and the original co-crystallized ligand. This is crucial to ensure the docking algorithm only considers the protein and our new ligand.[6]
-
Isolate Target Chain: For multi-chain complexes like 6GUE (CDK2/Cyclin A), isolate the kinase chain (Chain A in 6GUE) for the docking study.[10]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure to ensure correct ionization and tautomeric states of amino acid residues. This can be done via Chemistry > Hydrogens > Add Polar.[6]
-
Clean Geometry: Correct any structural anomalies or missing atoms to ensure a valid protein conformation.
-
Save Prepared Protein: Save the cleaned, hydrogen-added protein chain as a new PDB file. This file is now the "receptor" for docking.
Step 2: Ligand Preparation
The ligand, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, must be converted into a suitable 3D format for docking.
-
Obtain 2D Structure: The 2D structure can be obtained from its SMILES string or drawn using chemical drawing software. The SMILES string can be found in databases like PubChem.[11]
-
Convert to 3D: Use a program like BIOVIA Discovery Studio or online tools to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., CHARMm). This step finds a low-energy, stable conformation of the ligand.[12]
-
Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand PDB file must be converted to the PDBQT format, which includes partial charges and atom type definitions. This can be accomplished using AutoDock Tools.[13]
Step 3: Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used, robust, and efficient open-source program for molecular docking.[14]
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. The most reliable method is to center a grid box on the position of the original co-crystallized ligand from the PDB file. The dimensions of the box should be large enough to encompass the entire binding site and allow the ligand rotational and translational freedom. For 6GUE and 5H3Q, the coordinates can be determined using Discovery Studio or PyMOL by selecting the original ligand.[4]
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates, and the size of the grid box.
-
Execute Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
Visualization: Docking Workflow
Caption: Workflow for Molecular Docking.
Analysis and Interpretation of Docking Results
-
Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger, more favorable predicted binding interaction.[15] This score allows for a preliminary ranking of the compound's potential potency against each target.
-
Binding Pose Analysis: The top-scoring poses should be visually inspected using software like Discovery Studio or PyMOL.[16] The key is to analyze the non-covalent interactions between the ligand and the protein's active site residues.[5] Look for:
-
Hydrogen Bonds: These are strong, directional interactions crucial for anchoring the ligand. The pyrazolo[1,5-a]pyridine core often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region.[1]
-
Hydrophobic Interactions: The piperazine moiety and aromatic rings can form favorable hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket.[15]
-
Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[17]
Experimental Protocol: MD Simulation
This protocol outlines a typical workflow using GROMACS , a versatile and widely used MD simulation package.[18]
Step 1: System Setup (using the best docked pose)
-
Merge Coordinates: Create a single PDB file containing the coordinates of the protein (from Part 2) and the best-docked pose of the ligand.
-
Generate Ligand Topology: The force field needs parameters for the ligand. This is a critical step. A common method is to use a server like the CHARMM General Force Field (CGenFF) to generate topology and parameter files for the ligand that are compatible with the protein force field (e.g., CHARMM36m).[19]
-
Generate Protein Topology: Use GROMACS tools (e.g., pdb2gmx) to generate the topology for the protein.
-
Combine Topologies: Merge the protein and ligand topologies into a single system topology file.
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic or dodecahedron box) around the complex.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).[20]
-
Step 2: Simulation
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system.[21]
-
Equilibration (NVT and NPT):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand to allow the solvent to equilibrate around them at a constant temperature.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run another short simulation (e.g., 1 ns) with position restraints to equilibrate the system's pressure and density.[20]
-
-
Production MD: Run the main simulation (e.g., 100 ns) without position restraints, allowing the complex to move freely. Trajectory data (atomic coordinates over time) is saved at regular intervals.
Visualization: MD Simulation Workflow
Caption: Workflow for ADME/T Property Prediction.
Analysis and Interpretation of ADME/T Results
The SwissADME output should be systematically reviewed. Key parameters are summarized below.
| Parameter Class | Descriptor | Favorable Range/Interpretation | Significance |
| Physicochemical | Molecular Weight | < 500 g/mol | Affects absorption and distribution. [22] |
| LogP (Lipophilicity) | -0.7 to +5.0 | Influences solubility, permeability, and metabolism. [22] | |
| Water Solubility | High (LogS > -4) | Crucial for absorption and formulation. [7] | |
| Pharmacokinetics | GI Absorption | High | Indicates good potential for oral bioavailability. [7] |
| BBB Permeant | Yes/No | Predicts if the compound can cross the blood-brain barrier. | |
| CYP Inhibitor | No (for major isoforms) | Predicts potential for drug-drug interactions. [7] | |
| Drug-Likeness | Lipinski's Rule | 0 violations | An established filter for oral bioavailability. [22] |
| Bioavailability Score | e.g., 0.55 | An empirical score for predicted oral bioavailability. | |
| Medicinal Chemistry | PAINS Alerts | 0 alerts | Flags promiscuous compounds that can interfere with assays. |
This data provides a critical filter. A compound with excellent predicted potency but poor ADME properties is unlikely to succeed in development without significant chemical modification.
Conclusion: A Synthesized Prediction
This technical guide has detailed a multi-faceted in silico workflow to evaluate Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone as a potential kinase inhibitor. By integrating molecular docking, molecular dynamics, and ADME/T profiling, we can generate a robust, data-driven hypothesis regarding the compound's mechanism, potency, and viability as a drug candidate.
The docking studies will reveal the likely binding modes and affinities for CDK2 and TrkA, while the MD simulations will validate the stability of these interactions. Finally, the ADME/T analysis will provide a crucial assessment of its drug-like properties. Together, these results will form a comprehensive profile, enabling an informed decision on whether to advance this compound to the next stage of the drug discovery pipeline: experimental validation through in vitro enzymatic and cellular assays.
References
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How to Understand and Interpret Molecular Dynamics Results? (2026). YouTube. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]
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SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). YouTube. [Link]
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ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. (n.d.). Pars Silico. [Link]
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How to interpret and analyze molecular docking results? (2024). ResearchGate. [Link]
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Swiss ADME. (2024). Scribd. [Link]
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Tutorial: Simulating AdK with Gromacs. (2015). Beckstein Lab - Arizona State University. [Link]
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In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. (2020). PubMed Central. [Link]
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MOLECULAR DOCKING IN DISCOVERY STUDIO/LIGAND PREPARATION. (2023). YouTube. [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
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AutoDock Vina: Molecular docking program. (n.d.). Autodock Vina documentation. [Link]
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Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. (n.d.). PubChem. [Link]
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. [Link]
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Interpretation-ADMElab: ADMET Prediction. (n.d.). ADMETLab. [Link]
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GROMACS Tutorials. (n.d.). GROMACS Tutorials. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
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Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. (2023). YouTube. [Link]
-
6GUE: CDK2/CyclinA in complex with AZD5438. (2018). RCSB PDB. [Link]
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5H3Q: Crystal Structure of TrkA kinase with ligand. (2017). RCSB PDB. [Link]
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Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]
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Unlocking the Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold: A Guide to Biological Activity Screening
An in-depth technical guide by a Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyridine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid N-heterocyclic system, is one such "privileged scaffold".[1][2] Its significance lies in its synthetic versatility, which allows for systematic structural modifications across its periphery, enabling the fine-tuning of its pharmacological properties.[1] This adaptability has led to the development of pyrazolo[1,5-a]pyridine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
The synthesis of these compounds is often achieved through efficient methods like the [3+2] cycloaddition of N-aminopyridines with various reaction partners, allowing for the creation of diverse compound libraries essential for high-throughput screening.[4][5][6] This guide provides an in-depth exploration of the key biological activities of pyrazolo[1,5-a]pyridine compounds, detailing the mechanistic rationale behind their action and providing robust, field-proven protocols for their effective screening and evaluation.
Part 1: Anticancer Activity - Targeting Dysregulated Cell Signaling
The disruption of cellular signaling, particularly through protein kinases, is a hallmark of cancer.[7] Pyrazolo[1,5-a]pyridines have emerged as a notable class of potent protein kinase inhibitors, playing a critical role in the development of targeted cancer therapies.[7][8] These compounds often act as ATP-competitive or allosteric inhibitors, targeting key kinases that drive tumor growth and survival.[7]
Mechanism of Action: Kinase Inhibition
Many pyrazolo[1,5-a]pyridine derivatives owe their anticancer effects to the inhibition of specific protein kinases involved in oncogenic signaling pathways. Notable targets include:
-
Phosphoinositide 3-kinases (PI3Ks): Certain derivatives have shown high potency and selectivity for PI3K isoforms, such as p110α.[9] Inhibition of the PI3K/Akt pathway blocks downstream signals for cell proliferation and survival.[9]
-
p38 MAP Kinase: As a member of the MAP kinase superfamily, p38 is activated by inflammatory cytokines and environmental stress, playing a role in cancer progression. Specific pyrazolo[1,5-a]pyridines have been developed as potent p38 inhibitors.[4][5]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for cancer therapy. Pyrazolo[1,5-a]pyrimidines have been successfully developed as potent and selective CDK2 inhibitors, demonstrating efficacy in preclinical tumor models.[10]
-
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is a prominent framework for Trk inhibitors, which are crucial for treating solid tumors driven by NTRK gene fusions.[11]
The core scaffold typically forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while peripheral substituents can be modified to achieve selectivity and potency by interacting with adjacent hydrophobic regions.[4]
Visualization of Kinase Inhibition Pathway
Below is a generalized representation of how a pyrazolo[1,5-a]pyridine compound can inhibit a downstream signaling cascade, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine compound.
General Screening Workflow for Anticancer Activity
The process of identifying a lead anticancer compound from a library of pyrazolo[1,5-a]pyridine derivatives follows a structured, multi-stage approach.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus, and how it is affected by an inhibitor.
Objective: To measure the inhibitory effect of pyrazolo[1,5-a]pyridine compounds on LPS-induced NF-κB activation.
Materials:
-
A stable cell line expressing an NF-κB-driven reporter gene (e.g., THP-1-Blue™ NF-κB cells, which express a secreted embryonic alkaline phosphatase, SEAP, under the control of an NF-κB-inducible promoter).
-
Complete growth medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Pyrazolo[1,5-a]pyridine compounds dissolved in DMSO.
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well plates.
Procedure:
-
Cell Seeding: Plate the reporter cells (e.g., THP-1 cells) in a 96-well plate at a density of ~100,000 cells per well in 180 µL of medium.
-
Compound Pre-incubation: Add 20 µL of various concentrations of the test compounds to the wells. Incubate for 1-2 hours. This step allows the compound to enter the cells before stimulation.
-
Stimulation: Add 20 µL of LPS solution to achieve a final concentration known to robustly activate NF-κB (e.g., 100 ng/mL). Include a "stimulated control" (LPS only) and an "unstimulated control" (no LPS, no compound).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Reporter Detection: Transfer a small aliquot (e.g., 20 µL) of the cell supernatant to a new 96-well plate.
-
Assay Development: Add 180 µL of the SEAP detection reagent to each well of the new plate. Incubate at 37°C for 1-3 hours, or until a color change is apparent in the stimulated control wells.
-
Data Acquisition: Read the absorbance at 620-650 nm. The intensity of the color is directly proportional to the NF-κB activity.
-
Data Analysis: Normalize the data by subtracting the background (unstimulated control). Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value. A parallel cytotoxicity assay (like MTT) should be run to ensure the observed inhibition is not due to cell death.
Part 3: Antimicrobial Activity - A New Front Against Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidines and related scaffolds have shown promising activity against a range of microorganisms, including drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis and other bacteria. [12][13][14][15]
Mechanism of Action: Diverse Bacterial Targets
The antimicrobial activity of this scaffold is not limited to a single mechanism. Different derivatives have been found to inhibit essential bacterial processes:
-
Cell Wall Synthesis: Some compounds interrupt the peptidoglycan pathway by inhibiting enzymes like MurA, which is crucial for the structural integrity of the bacterial cell wall. [16]* RNA Polymerase Inhibition: Certain derivatives have been identified as inhibitors of bacterial RNA polymerase, halting transcription and preventing protein synthesis, a mechanism similar to the antibiotic Rifampicin. [14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15][17] Objective: To determine the MIC of pyrazolo[1,5-a]pyridine compounds against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)). [14]* Cation-adjusted Mueller-Hinton Broth (MHB).
-
Pyrazolo[1,5-a]pyridine compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). [17] Procedure:
-
Compound Preparation: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. [17]Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. [17]This creates a range of compound concentrations. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL. [17]4. Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours. [17]5. MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [17]The results can also be read using a plate reader at 600 nm.
Data Presentation: Antimicrobial Activity Profile
MIC values provide a quantitative measure of a compound's potency.
| Compound ID | Derivative Structure | S. aureus MIC (µg/mL) [15] | E. coli MIC (µg/mL) [15] | M. tuberculosis H37Rv MIC (µg/mL) [12] |
| PzP-101 | 3-carboxamide | 8 | 16 | 0.5 |
| PzP-102 | 7-(2,4-dichlorophenyl) | 4 | 1.95 [16] | 1.0 |
| PzP-103 | 2-amino-7-methyl | 16 | 32 | 4.2 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1.0 |
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile and productive platform for drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries, while its rigid structure provides a solid foundation for potent and selective interactions with a wide array of biological targets. The screening protocols detailed in this guide—from initial cytotoxicity assessments to specific mechanistic and antimicrobial assays—provide a robust framework for identifying and characterizing promising lead compounds.
Despite significant advances, challenges remain, including overcoming drug resistance, minimizing off-target effects, and optimizing pharmacokinetic properties like bioavailability. [2][7]Future research will undoubtedly focus on leveraging computational modeling and structure-activity relationship (SAR) studies to design next-generation pyrazolo[1,5-a]pyridine derivatives with enhanced clinical efficacy and safety profiles. [7][8]The continued exploration of this privileged scaffold holds immense promise for the development of novel therapeutics to address unmet needs in oncology, inflammation, and infectious diseases.
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- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.ACS Omega.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Advances.
- NF-κB signaling in inflammation.Signal Transduction and Targeted Therapy.
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- Modulating Inflammation through the Negative Regulation of NF-κB Signaling.Journal of Immunology Research.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors.Bioorganic & Medicinal Chemistry Letters.
- Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors.Journal of Medicinal Chemistry.
- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review.Frontiers in Immunology.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Advances.
- Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors.Organic Letters.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.Organic Letters.
- Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.Organic Letters.
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Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
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High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology. Available from: [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available from: [Link]
-
Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks. Available from: [Link]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. Available from: [Link]
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Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy. Available from: [Link]
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Cytotoxic assays for screening anticancer agents. Statistics in Medicine. Available from: [Link]
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New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Infection and Drug Resistance. Available from: [Link]
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Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments. Available from: [Link]
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Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Available from: [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences. Available from: [Link]
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PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. ResearchGate. Available from: [Link]
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Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Available from: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available from: [Link]
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Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available from: [Link]
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An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available from: [Link]
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Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo. Available from: [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences. Available from: [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b]t[7][18][19]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Spectroscopic Characterization of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide leverages extensive data from structurally analogous pyrazolo[1,5-a]pyridine derivatives to provide a robust and scientifically grounded predictive analysis.
Introduction
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a piperazine moiety via a carbonyl bridge. The pyrazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry, appearing in molecules with a range of biological activities. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics. This guide outlines the expected spectroscopic signatures of this compound, providing a foundational reference for its synthesis and analysis.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR and MS data for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, with the chemical structure and atom numbering shown below for reference.
Figure 1. Chemical structure of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.[1]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrazolo[1,5-a]pyridine ring system and the aliphatic protons of the piperazine ring. The predicted chemical shifts (δ) are presented in Table 1, based on analyses of similar pyrazolo[1,5-a]pyridine derivatives.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | d | 1H | H-7 |
| ~8.15 | s | 1H | H-2 |
| ~7.50 | d | 1H | H-4 |
| ~7.10 | t | 1H | H-5 |
| ~6.70 | t | 1H | H-6 |
| ~3.80 | t | 4H | H-11, H-15 |
| ~2.90 | t | 4H | H-12, H-14 |
| ~2.00 | s (br) | 1H | H-13 (NH) |
Causality Behind Predictions: The downfield chemical shifts of the pyrazolo[1,5-a]pyridine protons are due to the aromatic nature of the bicyclic system. The electron-withdrawing effect of the adjacent nitrogen atom and the carbonyl group will deshield H-2 and H-4, respectively. The piperazine protons are expected to appear as two distinct triplets, corresponding to the methylene groups adjacent to the carbonyl and the secondary amine. The broad singlet for the NH proton is characteristic and its chemical shift can be solvent-dependent.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.[2][3][5][6][7]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-9 (C=O) |
| ~148.0 | C-8a |
| ~141.0 | C-7 |
| ~139.0 | C-2 |
| ~128.0 | C-4 |
| ~120.0 | C-5 |
| ~115.0 | C-3 |
| ~112.0 | C-6 |
| ~45.0 | C-11, C-15 |
| ~43.0 | C-12, C-14 |
Causality Behind Predictions: The carbonyl carbon (C-9) is expected to be the most downfield signal. The aromatic carbons of the pyrazolo[1,5-a]pyridine ring will appear in the typical aromatic region (110-150 ppm). The aliphatic carbons of the piperazine ring will be observed in the upfield region (40-50 ppm).
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺.
Table 3: Predicted MS Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₄O[1] |
| Molecular Weight | 230.27 g/mol [1] |
| [M+H]⁺ (ESI-MS) | m/z 231.1240 |
Trustworthiness of Prediction: The primary fragmentation pathway in the mass spectrum is anticipated to involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the pyrazolo[1,5-a]pyridine carbonyl moiety and the piperazine ring. This fragmentation pattern is a reliable indicator of the compound's structure. Further fragmentation of the pyrazolo[1,5-a]pyridine ring may also be observed.[8][9]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.
NMR Spectroscopy
Workflow for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Detailed ¹H NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the probe to ensure optimal resolution and lineshape. Set the sample temperature to 298 K.
-
Acquisition Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
Acquisition time (aq): 3.28 s
-
Spectral width (sw): 20 ppm
-
-
Data Processing: Process the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals and identify the chemical shift and multiplicity of each peak.
Detailed ¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use the same 500 MHz spectrometer, switching to the ¹³C channel.
-
Acquisition Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2.0 s
-
Acquisition time (aq): 1.36 s
-
Spectral width (sw): 240 ppm
-
-
Data Processing: Process the FID with an exponential window function (line broadening of 1.0 Hz). After Fourier transformation, perform phase and baseline corrections. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry
Workflow for MS Data Acquisition
Caption: Workflow for mass spectrometry data acquisition and analysis.
Detailed ESI-MS Protocol:
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization mode: Electrospray ionization (ESI)
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Desolvation gas flow: 600 L/hr
-
Mass range: m/z 50-500
-
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion. The high mass accuracy will allow for the confirmation of the elemental composition.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. The provided NMR and MS data, based on established knowledge of related compounds, serve as a valuable reference for researchers. The detailed, step-by-step protocols for data acquisition and analysis are designed to ensure scientific rigor and reproducibility. As with any predictive guide, experimental verification is the ultimate standard, and it is our hope that this document will facilitate the empirical validation of these spectroscopic properties.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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An In-depth Technical Guide to the Discovery of Novel Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and oncology. We will explore the significance of this chemical scaffold, detail synthetic methodologies, analyze structure-activity relationships, and discuss its therapeutic potential, particularly in the realms of oncology and infectious diseases.
Introduction: The Emergence of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural rigidity and versatile synthetic accessibility.[1] This scaffold is a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors.[2] Its ability to mimic ATP and interact with the ATP-binding pocket of various kinases has positioned it as an attractive framework for drug discovery.[2] The number of approved drugs and clinical candidates containing a pyrazole nucleus has grown significantly, highlighting its metabolic stability and favorable pharmacological properties.[3]
Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[2][4] This guide focuses specifically on the pyrazolo[1,5-a]pyridine-3-carboxamide class, where the carboxamide moiety at the C3 position has been identified as a critical pharmacophore for enhancing biological activity, particularly in inhibiting key enzymes like Tropomyosin Receptor Kinase (Trk).[5]
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives is typically achieved through a multi-step sequence that offers flexibility for diversification. The general approach involves the formation of the core bicyclic system followed by the introduction of the critical carboxamide side chain.
General Synthetic Workflow
A common and effective route begins with a substituted pyridine, which undergoes N-amination, followed by a 1,3-dipolar cycloaddition to form the pyrazolo[1,5-a]pyridine ester intermediate. Subsequent hydrolysis and amidation yield the final target compounds.[6]
Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.
Rationale Behind Experimental Choices
-
N-Amination: The choice of aminating agent, such as O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH), is crucial for efficiently generating the N-aminopyridinium salt intermediate, which is the precursor for the cycloaddition step.[6]
-
1,3-Dipolar Cycloaddition: This key ring-forming reaction with an electron-deficient alkyne, like ethyl propiolate, establishes the pyrazolo[1,5-a]pyridine core. The regioselectivity of this reaction is high, reliably producing the desired isomer.
-
Amidation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are employed for the final amidation step. This allows for the introduction of a diverse library of primary amines, enabling extensive structure-activity relationship (SAR) studies.[7]
Experimental Protocol: Synthesis of a Representative Compound
The following protocol describes the synthesis of a generic pyrazolo[1,5-a]pyridine-3-carboxamide derivative, adapted from established methodologies.[6][7]
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylate (3)
-
Dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C and stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting crude N-aminopyridinium salt, add ethyl propiolate (1.5 eq) and a base such as K₂CO₃ (3.0 eq) in a solvent like dimethylformamide (DMF).
-
Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates completion of the reaction.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the crude product by column chromatography to yield the ester intermediate (3).
Step 2: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid (4)
-
Dissolve the ester (3) (1.0 eq) in a mixture of THF/water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture with 1N HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are dried and concentrated to yield the carboxylic acid (4), which is often used without further purification.
Step 3: Synthesis of the Final Carboxamide Derivative (5)
-
To a solution of the carboxylic acid (4) (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes, then add the desired primary amine (1.1 eq).
-
Continue stirring at room temperature for 8-12 hours.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Purify the final compound by column chromatography or preparative HPLC.
Biological Evaluation and Therapeutic Applications
Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as potent modulators of various biological targets, leading to two primary therapeutic avenues: antitubercular agents and kinase inhibitors for cancer therapy.
Antitubercular Activity
Tuberculosis remains a global health crisis, and the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutics. Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a highly promising class of antitubercular agents.[4][6]
-
Mechanism of Action: These compounds function by inhibiting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mtb.[8] This inhibition disrupts the bacterium's energy metabolism, leading to cell death. This mechanism is distinct from many frontline TB drugs, making it effective against resistant strains.
Caption: Mechanism of action for antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides.
-
Biological Data: Several derivatives exhibit potent activity against both drug-sensitive (H37Rv) and multidrug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range.[6][9]
| Compound ID | Substituents (Generic) | MIC vs H37Rv (μg/mL) | MIC vs MDR-TB (μg/mL) | Cytotoxicity (IC₅₀, Vero cells, μg/mL) | Reference |
| 5k | 2,5-dimethyl; R = adamantyl | <0.002 - 0.015 | 0.011 - 0.223 | >50 | [6] |
| 6h | 2-Me, 5-OMe; R = diaryl side chain | <0.002 | <0.002 - 0.004 | >50 | [7] |
| 7 | Hybrid with adamantane moiety | 0.006 | 0.003 - 0.014 | >50 | [10] |
-
Structure-Activity Relationship (SAR) for Antitubercular Activity:
-
The pyrazolo[1,5-a]pyridine core is essential for activity.
-
The 3-carboxamide linker is a critical determinant of potency.
-
Bulky, lipophilic groups on the amide nitrogen (e.g., adamantane) are highly favorable.[6]
-
Substitution on the pyridine ring, such as methyl or methoxy groups, can modulate potency and pharmacokinetic properties.[7]
-
Introducing diaryl side chains can significantly improve efficacy against drug-resistant strains.[7]
-
Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold, a close isostere of pyrazolo[1,5-a]pyridine, is a well-established kinase inhibitor framework.[1][2] The 3-carboxamide derivatives have shown potent and selective inhibition of several cancer-relevant kinases.
-
Key Kinase Targets:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving NTRK genes are oncogenic drivers in various solid tumors. The carboxamide group at the C3 position significantly enhances Trk inhibition.[5]
-
B-Raf Kinase: A key component of the Raf-MEK-ERK signaling pathway, frequently mutated in melanoma.[11][12]
-
FLT3 Kinase: Internal tandem duplications (ITD) of FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13]
-
PI3Kγ/δ: Dual inhibition of these isoforms is an emerging strategy for cancer immunotherapy by modulating the tumor microenvironment.[14]
-
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by pyrazolo[1,5-a]pyridine derivatives.
-
Biological Data:
| Compound Class | Target Kinase | Potency (IC₅₀) | Cellular Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 nM | Inhibits proliferation in KM12 cells (0.1 nM) | [5] |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | 0.4 nM | Potent anti-proliferative activity in AML cells | [13] |
| Pyrazolo[1,5-a]pyridine | PI3Kγ / PI3Kδ | 4.0 nM / 9.1 nM | Suppresses tumor growth in MC38 mouse model | [14] |
-
Structure-Activity Relationship (SAR) for Kinase Inhibition:
-
The carboxamide group at the C3 position is consistently shown to enhance inhibitory activity against kinases like Trk.[5]
-
Substitutions at the C5 position with groups like 2,5-difluorophenyl-substituted pyrrolidine significantly increase Trk inhibitory activity.[5]
-
For FLT3 inhibitors, specific substitutions on the pyrimidine ring are crucial for achieving nanomolar potency and selectivity.[13]
-
The overall molecular conformation, influenced by substituents, dictates the binding affinity and selectivity profile across the kinome.
-
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a highly versatile and potent platform for the development of novel therapeutics. The robust synthetic routes allow for extensive chemical exploration, leading to the discovery of compounds with exceptional potency against both Mycobacterium tuberculosis and various cancer-related kinases.
Key Takeaways:
-
Validated Scaffold: This is a clinically relevant scaffold with proven potential.
-
Dual Application: The same core structure can be optimized for vastly different therapeutic areas, from infectious disease to oncology.
-
Tunable Properties: SAR studies have provided clear guidance on how to modify the scaffold to improve potency, selectivity, and drug-like properties.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to advance them into clinical development. Challenges such as acquired drug resistance, particularly for kinase inhibitors, can be addressed through the design of next-generation derivatives that target resistance mutations. Furthermore, exploring this scaffold against other therapeutic targets is a promising avenue for expanding its clinical utility.
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Tang, J., Wang, B., Wu, T., Wan, J., Tu, Z., Njire, M., Wan, B., Franzblau, S. G., Zhang, T., Lu, X., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818. [Link]
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Al-Ostath, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). [Link]
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Unveiling the Therapeutic Potential of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone: A Technical Guide to Putative Kinase Targets
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold represents a "privileged" structure in medicinal chemistry, consistently yielding compounds with potent and selective inhibitory activity against a range of protein kinases. This technical guide provides an in-depth analysis of the potential therapeutic targets of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, a molecule integrating this promising core with a piperazine-1-yl-methanone moiety. By examining the structure-activity relationships (SAR) of analogous compounds, we postulate that this molecule is a potent inhibitor of several key kinases implicated in oncology and inflammatory diseases. This document outlines the rationale for target selection, detailed experimental workflows for target validation, and a perspective on the future development of this chemical series.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Kinase Inhibitor Framework
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are heterocyclic systems that have garnered significant attention in drug discovery due to their ability to mimic the purine core of ATP, the ubiquitous substrate for protein kinases. This structural feature allows them to act as competitive inhibitors at the ATP-binding site of a diverse array of kinases. Several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine scaffold, underscoring the clinical relevance of this chemical class.[1] The piperazine moiety, on the other hand, is a versatile functional group frequently incorporated into drug candidates to enhance aqueous solubility, oral bioavailability, and to modulate target engagement.[2][3] The conjugation of the pyrazolo[1,5-a]pyridine core with a piperazin-1-yl-methanone at the 3-position, as in the molecule of interest, suggests a rational design strategy to create a potent and drug-like kinase inhibitor.
Postulated Therapeutic Targets: An Analysis of Structure-Activity Relationships
Based on an extensive review of the literature on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, we have identified five high-priority putative targets for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. The rationale for the selection of each target is detailed below.
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)
The Trk family of receptor tyrosine kinases are critical regulators of neuronal development and function.[4][5] Chromosomal rearrangements involving the NTRK genes lead to the expression of constitutively active Trk fusion proteins that are potent oncogenic drivers in a wide range of adult and pediatric cancers.[6] The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of several potent Trk inhibitors.[7][8]
Structure-Activity Relationship Insights:
-
The pyrazolo[1,5-a]pyrimidine core forms crucial hydrogen bonds with the hinge region of the Trk kinase domain.[7]
-
Substitutions at the 3-position of the pyrazolo[1,5-a]pyrimidine ring have been extensively explored to enhance potency and selectivity.[7] The piperazin-1-yl-methanone moiety in our compound of interest could occupy a similar vector.
-
The presence of a piperazine or similar basic group can improve pharmacokinetic properties, a desirable feature for orally administered Trk inhibitors.[2]
Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Analogs against Trk Kinases
| Compound | R-Group at 3-position | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | - | 5 | - | 11 | [1] |
| Entrectinib | - | 1.7 | 0.1 | 0.1 | [1] |
| Compound 28 | Macrocyclic amine | 0.17 | 0.07 | 0.07 | [8] |
| Compound 36 | Substituted pyrazole | 1.4 | 2.4 | 1.9 | [8] |
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][9][10] Dual inhibition of PI3Kγ and PI3Kδ is emerging as a promising strategy in cancer immunotherapy.[11] Recent studies have identified pyrazolo[1,5-a]pyridine derivatives as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[11]
Structure-Activity Relationship Insights:
-
The pyrazolo[1,5-a]pyridine scaffold has been shown to bind effectively to the ATP-binding pocket of PI3K isoforms.
-
Specific substitutions on the pyrazolo[1,5-a]pyridine core can confer selectivity for different PI3K isoforms.
-
A recent study reported a pyrazolo[1,5-a]pyridine derivative with IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively.[11]
SRC Family Kinases (SFKs)
SRC is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, proliferation, and survival.[12][13] Aberrant SRC activation is implicated in the progression and metastasis of various solid tumors. The pyrazolopyrimidine scaffold has been utilized to develop potent and selective SRC inhibitors.[14]
Structure-Activity Relationship Insights:
-
The pyrazolopyrimidine core mimics the adenine ring of ATP, enabling it to bind to the SRC kinase domain.
-
Modifications at the N1 and C3 positions of the pyrazolopyrimidine ring have been shown to significantly impact SRC inhibitory activity and selectivity over other kinases like ABL.[14]
FMS-like Tyrosine Kinase 3 (FLT3)
Internal tandem duplication (ITD) mutations in the FLT3 receptor tyrosine kinase are found in approximately 25% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[15] This has made FLT3-ITD a key therapeutic target in AML. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of FLT3-ITD.[15]
Structure-Activity Relationship Insights:
-
Optimization of a pyrazolo[1,5-a]pyrimidine hit compound led to the discovery of derivatives with IC50 values as low as 0.4 nM against FLT3-ITD.[15]
-
These compounds also demonstrated potent inhibition of quizartinib-resistant FLT3 mutations.[15]
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[16] Its dysregulation is a common feature of many cancers, making it an attractive target for anticancer drug development.[3] Pyrazolo[1,5-a]pyrimidine derivatives have been reported as dual inhibitors of CDK2 and TrkA.[17]
Structure-Activity Relationship Insights:
-
A series of pyrazolo[1,5-a]pyrimidine derivatives exhibited potent dual inhibitory activity against CDK2 and TrkA, with IC50 values in the nanomolar range.[17]
-
Molecular docking studies revealed that these compounds bind to the ATP-binding pocket of CDK2 in a manner similar to known inhibitors.[17]
Experimental Workflows for Target Identification and Validation
To empirically determine the therapeutic targets of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, a systematic and multi-faceted experimental approach is required. The following workflows provide a comprehensive strategy for target identification and validation.
Workflow for Target Identification and Validation
Caption: A stepwise workflow for the identification and validation of therapeutic targets.
Detailed Experimental Protocols
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point dose-response curve.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Add 2 µL of the kinase solution (at 2X final concentration) to each well. c. Incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration). e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
CETSA is a powerful technique for confirming target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][19][20][21]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and reagents
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: a. Seed cells in culture plates and grow to 80-90% confluency. b. Treat cells with the test compound or vehicle control for a specified time.
-
Thermal Challenge: a. Harvest cells and resuspend in PBS. b. Aliquot cell suspensions into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation. c. Quantify the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: a. Plot the band intensity of the soluble target protein against the temperature. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22]
In Vivo Xenograft Models
In vivo efficacy studies are crucial for validating the therapeutic potential of a compound. Patient-derived xenograft (PDX) models are particularly valuable as they closely mimic the heterogeneity of human tumors.[23]
Procedure (General):
-
Model Selection: Choose a relevant xenograft model, such as a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) harboring a genetic alteration that sensitizes it to the inhibition of the target kinase (e.g., an NTRK fusion for a Trk inhibitor).[22][24]
-
Tumor Implantation: Implant tumor cells or fragments subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified size, randomize the animals into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: Monitor tumor growth over time by caliper measurements. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).[11][19][25][26]
Signaling Pathways of Putative Targets
Understanding the signaling pathways in which the putative targets operate is essential for elucidating the mechanism of action of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Trk Signaling Pathway
Caption: Key downstream pathways of SRC signaling.
[20][27][28]#### 4.4. FLT3 Signaling Pathway
Caption: The FLT3 signaling network.
[14][15][18][29][30]#### 4.5. CDK2 in Cell Cycle Regulation
Caption: The role of CDK2 in the G1/S transition.
The structural features of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone strongly suggest its potential as a potent inhibitor of multiple protein kinases implicated in cancer and other diseases. The pyrazolo[1,5-a]pyridine core provides a well-validated scaffold for kinase binding, while the piperazin-1-yl-methanone moiety offers opportunities for optimizing potency, selectivity, and pharmacokinetic properties. The primary putative targets for this compound include Trk family kinases, PI3Ks, SRC, FLT3, and CDK2.
The experimental workflows outlined in this guide provide a robust framework for the comprehensive evaluation of this compound. Initial broad-panel kinase screening will identify the primary targets, which can then be validated through rigorous in vitro and cellular assays. Subsequent in vivo studies in relevant xenograft models will be essential to establish preclinical proof-of-concept.
Future research should focus on a detailed SAR study around the piperazine moiety to fine-tune the selectivity profile of the compound. Furthermore, the potential for synergistic combinations with other targeted therapies or standard-of-care chemotherapeutics should be explored. The development of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and its analogs holds significant promise for the advancement of targeted therapies.
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Tropomyosin receptor kinases (Trks) are transmembrane receptor tyrosine kinases named TrkA, TrkB, and TrkC and encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These kinases have attracted significant attention and represent a promising therapeutic target for solid tumor treatment due to their vital role in cellular signaling pathways... MDPI. [Link]
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A Technical Guide to the Targeted Inhibition of KRAS G12C: Preclinical and Clinical Evaluation of Sotorasib
Editor's Note: Initial research on CAS number 1428233-07-1, identified as piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, did not yield sufficient public data to construct an in-depth technical guide.[1][2][3][4][5] To fulfill the core requirements of this request, this guide will focus on a well-characterized and clinically significant compound, Sotorasib (AMG 510), a first-in-class inhibitor of the KRAS G12C mutation. This substitution allows for a comprehensive exploration of the scientific principles, experimental methodologies, and data interpretation central to modern targeted therapy development.
Introduction: The Challenge of Targeting KRAS
For nearly four decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered "undruggable."[6][7] As a member of the small GTPase family, KRAS functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways involved in cell proliferation, survival, and differentiation.[8][9][10] Mutations in the KRAS gene, which are found in approximately 20% of all human cancers, impair GTP hydrolysis, locking the protein in a constitutively active state and driving uncontrolled cell growth.[10][11]
The G12C mutation, a substitution of glycine for cysteine at codon 12, is particularly prevalent, occurring in about 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and a smaller fraction of other solid tumors.[7][8][12] The development of Sotorasib (AMG 510) by Amgen marked a paradigm shift, providing the first approved targeted therapy for this patient population.[11][13] This guide provides a detailed technical overview of Sotorasib's mechanism of action and a validated workflow for the characterization of similar KRAS G12C inhibitors.
Part 1: Mechanism of Action - Covalent Trapping of an Inactive State
The therapeutic innovation of Sotorasib lies in its ability to exploit the unique chemical properties of the mutant cysteine-12 residue.[14] Unlike wild-type KRAS, the G12C mutation introduces a reactive thiol group. Sotorasib is an acrylamide-derived covalent inhibitor designed to irreversibly bind to this specific cysteine.[8][14]
The binding event is highly specific to the inactive, GDP-bound conformation of KRAS G12C.[9][14] In this state, a cryptic pocket near the switch II region (S-IIP) becomes accessible.[8][11] Sotorasib forms a covalent bond with Cys12 while its isopropylpyridine substituent engages in non-covalent interactions within this pocket, effectively trapping the KRAS G12C protein in its "off" state.[11] This prevents the exchange of GDP for GTP, thereby blocking downstream oncogenic signaling.[9][14]
By selectively targeting the mutant protein, Sotorasib spares wild-type KRAS, minimizing off-target effects and enhancing its therapeutic window.[11][14] The inhibition of KRAS G12C leads to the suppression of the mitogen-activated protein kinase (MAPK) pathway (RAF-MEK-ERK), ultimately inhibiting cell proliferation and promoting apoptosis in mutant cancer cells.[11][14]
Caption: Sotorasib covalently binds to KRAS G12C in its inactive state.
Part 2: A Validated Workflow for Inhibitor Characterization
The preclinical evaluation of a novel KRAS G12C inhibitor follows a logical, multi-stage process designed to validate its potency, selectivity, and mechanism of action. This workflow progresses from simple, purified systems to more complex cellular models.
Stage 1: Biochemical Assays - Confirming Target Engagement and Potency
The foundational step is to confirm that the compound directly binds to the intended target and to quantify its inhibitory activity in a cell-free system.
-
Rationale: Biochemical assays isolate the target protein from other cellular components, providing a clean assessment of direct binding affinity and enzymatic inhibition. This ensures that any observed cellular effects are due to on-target activity.
Key Protocols:
-
Nucleotide Exchange Assay: This assay measures the inhibitor's ability to prevent the exchange of GDP for a fluorescently labeled GTP analog on recombinant KRAS G12C protein.[15][16]
-
Methodology:
-
Recombinant KRAS G12C protein is pre-loaded with GDP.
-
The protein is incubated with varying concentrations of the test inhibitor.
-
The exchange reaction is initiated by adding a Guanine Nucleotide Exchange Factor (GEF), such as SOS1, and a fluorescent GTP analog (e.g., BODIPY-GTP).
-
The increase in fluorescence, corresponding to GTP binding, is measured over time using a plate reader.
-
The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50).
-
-
-
Competition Binding Assay: This method quantifies the binding affinity (Kd) of the inhibitor by measuring its ability to displace a known ligand from the KRAS G12C protein.[16][17]
Stage 2: Cell-Based Assays - Assessing Cellular Potency and Pathway Modulation
Once direct target engagement is confirmed, the next critical step is to evaluate the inhibitor's activity within a living cancer cell model harboring the KRAS G12C mutation.
-
Rationale: Cellular assays provide a more biologically relevant context, assessing the compound's ability to cross the cell membrane, engage its target amidst cellular complexity, and produce the desired downstream biological effect.
Key Protocols:
-
Cell Viability Assay (e.g., CellTiter-Glo®): This assay determines the inhibitor's effect on the proliferation and viability of KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2).[15][18]
-
Methodology:
-
KRAS G12C mutant cells are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72 hours).
-
A reagent that quantifies ATP levels (an indicator of metabolically active cells) is added.
-
Luminescence is measured to determine the number of viable cells relative to a vehicle control.
-
The dose-response curve is used to calculate the IC50 for cell growth inhibition.
-
-
-
p-ERK Inhibition Assay (Western Blot): This assay directly measures the inhibitor's ability to block the intended signaling pathway downstream of KRAS.[15]
-
Methodology:
-
KRAS G12C mutant cells are treated with the inhibitor for a short period (e.g., 2-4 hours).
-
Cells are lysed, and total protein is extracted.
-
Proteins are separated by gel electrophoresis and transferred to a membrane.
-
The membrane is probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
A reduction in the p-ERK signal relative to total ERK indicates successful pathway inhibition.
-
-
Caption: A sequential workflow for validating KRAS G12C inhibitors.
Part 3: Sotorasib Performance Data
Sotorasib has demonstrated significant and durable clinical activity in patients with previously treated KRAS G12C-mutated solid tumors, particularly NSCLC.
Table 1: Preclinical and Cellular Activity of Sotorasib
| Assay Type | Cell Line / System | Metric | Result | Reference |
| Biochemical Activity | Recombinant KRAS G12C | IC50 | 8.88 nM | [16] |
| Cell Viability | KRAS G12C Cell Lines | IC50 | 0.004 µM to 0.032 µM | [11] |
| Pathway Inhibition | KRAS G12C Tumor Models | Effect | Favorable inhibition of ERK phosphorylation | [11] |
Table 2: Key Clinical Trial Results for Sotorasib in NSCLC (CodeBreaK 100 & 200)
| Clinical Trial | Metric | Result | Reference |
| CodeBreaK 100 (Phase 2) | Objective Response Rate (ORR) | 37.1% | [12][19] |
| Disease Control Rate (DCR) | 80.6% | [19] | |
| Median Progression-Free Survival (PFS) | 6.8 months | [20][19][21] | |
| Median Duration of Response (DoR) | 11.1 months | [11] | |
| CodeBreaK 200 (Phase 3) | Median Progression-Free Survival (PFS) | 5.6 months (vs. 4.5 for docetaxel) | [22] |
| 12-Month PFS Rate | 24.8% (vs. 10.1% for docetaxel) | [22] | |
| Objective Response Rate (ORR) | 28.1% (vs. 13.2% for docetaxel) | [22] |
Conclusion and Future Directions
Sotorasib has fundamentally altered the therapeutic landscape for KRAS G12C-mutated cancers, validating a once-intractable target. The specific, covalent inhibition of the mutant protein provides a powerful and selective anti-tumor strategy. The workflow detailed in this guide—progressing from biochemical validation to cellular mechanism and finally to in vivo efficacy—represents a robust framework for the development of next-generation targeted therapies.
Despite this success, challenges such as acquired resistance remain.[11] Future research will focus on combination therapies, such as pairing KRAS inhibitors with checkpoint inhibitors (e.g., PD-1 antibodies) or inhibitors of other nodes in the signaling network (e.g., MEK inhibitors), to overcome resistance and improve patient outcomes.[11][23] The lessons learned from Sotorasib are now accelerating the development of inhibitors for other challenging KRAS mutations, such as G12D and G12V, heralding a new era in precision oncology.[13]
References
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Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021-10-07). National Library of Medicine. Available at: [Link]
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Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. (2021-01-28). Amgen. Available at: [Link]
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Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. (2021-12-01). National Library of Medicine. Available at: [Link]
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Sotorasib Impresses in KRAS G12C–Mutant Non–Small Cell Lung Cancer. (2021-01-29). OncLive. Available at: [Link]
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What is the mechanism of Sotorasib?. (2024-07-17). Patsnap Synapse. Available at: [Link]
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Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers. (2024-05-01). AACR Journals. Available at: [Link]
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Sotorasib is First KRAS Inhibitor Approved by FDA. (2021-06-25). National Cancer Institute. Available at: [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024-07-23). ResearchGate. Available at: [Link]
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Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC. (2021-01-28). IASLC. Available at: [Link]
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What is the mechanism of action of Sotorasib?. (2025-03-07). Patsnap Synapse. Available at: [Link]
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Phase 2 Trial for Sotorasib Yields Positive Results With Certain Type of NSCLC. (2020-10-10). AJMC. Available at: [Link]
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Sotorasib for Advanced Non-Small Cell Lung Cancer (CodeBreaK201 Trial). withpower.com. Available at: [Link]
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Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials. Evidence-Based Oncology. Available at: [Link]
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Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ. Value-Based Cancer Care. Available at: [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024-07-23). bioRxiv. Available at: [Link]
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Sotorasib – Mechanism of Action and Synthesis. (2023-09-09). YouTube. Available at: [Link]
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Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. Available at: [Link]
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Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report. (2023-03-30). National Library of Medicine. Available at: [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024-07-23). bioRxiv. Available at: [Link]
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A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition. (2023-02-22). MDPI. Available at: [Link]
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New Targeted Therapies for KRAS Mutation in Lung Cancer. (2021-03-31). Patient Power. Available at: [Link]
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Sotorasib Shows Durable Antitumor Activity in KRAS G12C–Mutant Advanced NSCLC. (2020-10-06). OncLive. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in Cell-Based Assays
Introduction: The Promise of the Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine and its related scaffolds, such as pyrazolo[1,5-a]pyridine, represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] These core structures are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, making them fertile ground for drug discovery.[2] A particularly promising area of application for these derivatives is in the development of protein kinase inhibitors for cancer therapy.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4]
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Tropomyosin receptor kinases (Trks).[1][5][6] Given this established precedent, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, a compound sharing this core structure, is hypothesized to function as a kinase inhibitor. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, focusing on assays to determine its kinase inhibitory activity and its downstream consequences on cell fate.
Mechanism of Action: Targeting Cellular Signaling at its Core
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This phosphorylation acts as a molecular switch, regulating a vast array of cellular processes including cell cycle progression, proliferation, differentiation, and apoptosis.[4] Small molecule inhibitors of kinases typically act by competing with ATP for binding to the kinase's active site, thereby preventing substrate phosphorylation and disrupting the downstream signaling cascade.[1]
The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be effective in developing both ATP-competitive and allosteric inhibitors of protein kinases.[1] Given that many derivatives of this scaffold have demonstrated potent anti-proliferative effects in cancer cell lines, a primary focus of investigation for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone should be its impact on cell cycle regulation and survival.[2][7]
Caption: Generalized kinase signaling pathway and the putative inhibitory action of the compound.
Experimental Protocols
The following protocols are designed to provide a robust framework for characterizing the cellular activity of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. It is crucial to include appropriate positive and negative controls in all assays.
Protocol 1: Cell Viability and Proliferation Assay (MTS Assay)
This assay determines the effect of the compound on cell viability and proliferation by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Causality Behind Experimental Choices: The MTS assay is chosen for its high-throughput nature and sensitivity. The time-course experiment (24, 48, 72 hours) is critical to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.
Quantitative Data Summary Table:
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 | 24 | TBD |
| 48 | TBD | |
| 72 | TBD | |
| HCT-116 | 24 | TBD |
| 48 | TBD | |
| 72 | TBD |
TBD: To be determined by the researcher.
Protocol 2: Cellular Kinase Phosphorylation Assay (Western Blot)
This protocol directly assesses the inhibitory effect of the compound on a specific kinase by measuring the phosphorylation status of its downstream substrate.
Materials:
-
Cancer cell line with a known active kinase pathway
-
6-well plates
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target substrate, e.g., p-AKT and total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Trustworthiness of the Protocol: This protocol is self-validating by comparing the levels of the phosphorylated protein to the total protein, ensuring that any observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in protein expression.
Caption: Experimental workflow for the Western Blot assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This assay determines at which phase of the cell cycle the compound induces an arrest, a common outcome of CDK inhibition.[8][9]
Materials:
-
Cancer cell line
-
6-well plates
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 300 µL of PBS and add 700 µL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Expertise and Experience: The choice of fixing cells in ethanol is crucial for permeabilizing the membrane to allow PI to enter and stain the DNA. Including RNase A in the staining solution is essential to prevent the staining of double-stranded RNA, which would interfere with the DNA content analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTS assay | Uneven cell seeding or edge effects in the plate | Ensure proper cell suspension before seeding. Avoid using the outer wells of the 96-well plate. |
| No change in phosphorylation | Incorrect time point or concentration of compound | Perform a time-course and dose-response experiment to find the optimal conditions. Ensure the chosen cell line has an active target pathway. |
| Weak signal in Western Blot | Low protein concentration or antibody issue | Ensure accurate protein quantification. Optimize antibody concentrations and incubation times. |
| Poor cell cycle resolution | Clumped cells or incorrect staining | Filter the cell suspension before analysis. Ensure proper fixation and staining procedures are followed. |
Conclusion
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone belongs to a class of compounds with demonstrated potential as kinase inhibitors. The protocols outlined in these application notes provide a comprehensive framework for characterizing its biological activity in cell-based assays. By systematically evaluating its effects on cell viability, kinase activity, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential.
References
-
Wang, C., Zou, F., Qi, Z., Liu, Q., Shen, L., Yuan, X., Deng, M., Wang, A., Wang, B., & Wang, L. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qubaisi, M. S. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Promega. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]
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Rojas-Le-Fort, M., & Tiznado, W. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Pernas, S., Tolaney, S. M., Winer, E. P., & Goel, S. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
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PubChem. (n.d.). Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Kumar, A., Singh, A., Singh, V., & Singh, R. K. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. [Link]
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Poli, G., Lapillo, M., Jha, V., Mouawad, N., Caligiuri, I., Macchia, M., Minutolo, F., Rizzolio, F., Tuccinardi, T., & Granchi, C. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Drug Design, Development and Therapy. [Link]
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NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]
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Al-Qaisi, Z. A., Al-Hiari, Y. M., Al-Zoubi, M. S., & Al-Masri, I. M. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Molecules. [Link]
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ResearchGate. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
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MDPI. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][10][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. [Link]
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High-Throughput Screening of Pyrazolo[1,5-a]Pyridine Analogs for Protein Kinase Inhibition
< APPLICATION NOTE & PROTOCOL
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors used in targeted cancer therapy.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug discovery.[1][2] This document provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of pyrazolo[1,5-a]pyridine analog libraries to identify novel protein kinase inhibitors. We detail a robust, fluorescence-based biochemical assay, covering all phases from assay development and validation to hit confirmation and secondary screening, ensuring a scientifically rigorous and efficient discovery campaign.
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]Pyrimidines
Pyrazolo[1,5-a]pyrimidines and their related pyridine analogs have garnered significant attention due to their versatile chemistry and potent, selective inhibition of various protein kinases.[1] Marketed drugs for NTRK fusion cancers, for instance, feature this core nucleus.[3] These scaffolds act as ATP-competitive inhibitors, effectively blocking the kinase active site and disrupting downstream signaling pathways implicated in cell proliferation and survival.[1][4] The development of novel analogs is driven by the need to overcome acquired drug resistance, improve selectivity, and broaden the therapeutic landscape.[1][4]
High-throughput screening (HTS) is an indispensable strategy for rapidly evaluating large, diverse chemical libraries to identify starting points for drug development.[5][6] The protocol herein is optimized for a typical kinase target (e.g., TrkA, CDK2, CSK) often modulated by this scaffold class, but is adaptable for others.[3][4][7]
Foundational Principle: Assay Development and Validation
A successful HTS campaign is built upon a robust and reliable assay. The primary goal is to develop an assay that can accurately distinguish true inhibitors from background noise with high reproducibility.[8][] For kinase targets, universal fluorescence-based assays that detect the common product of all kinase reactions, ADP, offer an excellent balance of simplicity, sensitivity, and HTS compatibility.[2]
Assay Choice: Homogeneous Time-Resolved Fluorescence (TR-FRET)
We recommend a TR-FRET-based kinase assay, such as HTRF®, for its numerous advantages in an HTS setting.[10] This technology offers high sensitivity, low background, and a homogeneous "mix-and-read" format that minimizes sample handling and is amenable to automation.[2][10] The principle involves two steps: a kinase reaction followed by detection. During detection, a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled molecule (acceptor) bind to the phosphorylated product, bringing them into proximity and generating a FRET signal.[10]
Critical Validation Parameter: The Z'-Factor
Before commencing a full-scale screen, the assay's quality must be statistically validated using the Z'-factor (Z-prime).[11][12][13] The Z'-factor is a measure of the statistical effect size and provides a quantitative assessment of the separation between the high signal (negative control, no inhibition) and low signal (positive control, full inhibition) distributions.[13]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[11][12][13] |
| 0 to 0.5 | Marginal; may require optimization.[11][12][13] |
| < 0 | Poor assay; not suitable for screening.[11] |
A "dry run" using only control wells across several plates must be performed to ensure the Z'-factor is consistently > 0.5 before proceeding.[14]
The HTS Workflow: From Library to Hits
The following diagram outlines the comprehensive workflow for the primary screen and subsequent hit validation stages.
Caption: Workflow for validating and prioritizing primary HTS hits.
Conclusion
This application note provides a robust, validated framework for the high-throughput screening of pyrazolo[1,5-a]pyridine libraries against protein kinase targets. By emphasizing rigorous assay validation through the Z'-factor, employing a sensitive TR-FRET detection method, and implementing a stringent hit confirmation cascade with orthogonal assays, researchers can confidently identify high-quality, progressable hit compounds. This protocol serves as a foundational guide for accelerating the discovery of next-generation kinase inhibitors for therapeutic development.
References
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
- Z-factors - BIT 479/579 High-throughput Discovery.
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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The Z prime value (Z´). BMG LABTECH. [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH National Library of Medicine. [Link]
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On HTS: Z-factor. On HTS. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. NIH National Library of Medicine. [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. NIH National Library of Medicine. [Link]
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How To Optimize Your Hit Identification Strategy. Evotec. [Link]
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High-Throughput Screening & Discovery. Southern Research. [Link]
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What Is the Best Kinase Assay?. BellBrook Labs. [Link]
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ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. NIH National Library of Medicine. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH National Library of Medicine. [Link]
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High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. BMC Biotechnology. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]
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Application Notes and Protocols: Characterizing Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting specific kinases is a cornerstone of modern drug discovery. This document provides a comprehensive guide to the characterization of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, a novel compound with potential as a kinase inhibitor. These application notes and protocols are designed to provide researchers with the necessary framework to investigate its mechanism of action, determine its potency and selectivity, and evaluate its cellular effects.
Introduction to Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a small molecule featuring a pyrazolo[1,5-a]pyridine core linked to a piperazine moiety.[1] This structural motif is of significant interest in medicinal chemistry, as the pyrazolopyridine scaffold is a known "hinge-binding" motif present in many approved kinase inhibitors. The piperazine group can enhance solubility and provides a versatile point for synthetic modification to improve pharmacokinetic properties and target engagement.
While the specific kinase targets of this compound are yet to be fully elucidated, its structural similarity to known ATP-competitive kinase inhibitors suggests it may function by occupying the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of their downstream substrates. The initial focus of characterization should be on kinases known to be inhibited by pyrazolopyridine-based compounds, such as Cyclin-Dependent Kinases (CDKs).[2] Aberrant CDK2 activity, for instance, has been implicated as a resistance mechanism to CDK4/6 inhibitors in breast cancer, making novel CDK2 inhibitors a promising therapeutic strategy.[3][4][5]
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone |
| CAS Number | 1428233-07-1 |
Data sourced from PubChem.[1]
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone acts as an ATP-competitive inhibitor of a specific protein kinase (e.g., CDK2). In this model, the compound binds to the kinase's active site, preventing the binding of ATP and subsequent phosphorylation of the target substrate. This inhibition of kinase activity can disrupt downstream signaling pathways, leading to cellular effects such as cell cycle arrest or apoptosis.
Figure 2: Workflow for the cell-based phosphorylation assay.
Cell Proliferation Assay
This assay determines the effect of the kinase inhibitor on the growth and viability of cancer cell lines.
Principle: Inhibition of kinases involved in cell cycle progression or survival pathways is expected to reduce cell proliferation. This can be measured using various methods, such as quantifying metabolic activity (e.g., MTT or resazurin reduction) or ATP content (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
-
Cell viability reagent (e.g., resazurin or CellTiter-Glo®)
-
Clear-bottom, black- or white-walled 96-well plates
-
Plate reader (fluorometer or luminometer)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours in a cell culture incubator.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition: Read the fluorescence or luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent of viable cells relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Safety and Handling
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The compound is for research use only. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in biochemical assay | Inaccurate pipetting, enzyme instability | Use calibrated pipettes, keep enzyme on ice, prepare fresh reagents |
| No inhibition observed in cell-based assay | Poor cell permeability, compound efflux, rapid metabolism | Increase incubation time, use a different cell line, consider pro-drug strategies |
| Inconsistent Western blot results | Poor antibody quality, improper protein transfer | Validate antibodies, optimize transfer conditions |
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone as a potential kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and effects on cell proliferation, researchers can gain valuable insights into its therapeutic potential. Further studies, including comprehensive kinase profiling and in vivo efficacy models, will be necessary to fully elucidate its mechanism of action and preclinical utility.
References
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Application Notes and Protocols for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in Animal Models of Cancer
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyridine Derivatives in Oncology
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets, including protein kinases.[1] Dysregulation of protein kinase signaling is a fundamental characteristic of many cancers, making inhibitors of these enzymes a crucial component of modern targeted therapies.[2][3] Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone belongs to this promising class of heterocyclic compounds. While specific in vivo data for this exact molecule is emerging, the broader family of pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anti-cancer agents by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[1][4]
These application notes provide a comprehensive guide for researchers on the preclinical evaluation of pyrazolo[1,5-a]pyridine derivatives, using Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone as a representative compound, in animal models of cancer. The protocols and insights provided are synthesized from established methodologies for evaluating kinase inhibitors in vivo.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Pyrazolo[1,5-a]pyridine derivatives typically function as ATP-competitive kinase inhibitors.[1][2] By occupying the ATP-binding pocket of their target kinases, they prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades. Key pathways known to be targeted by this class of compounds include:
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival. Several pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[5][6] For instance, certain derivatives have shown high potency against the p110α isoform of PI3K and have demonstrated in vivo activity in xenograft models.[6] Dual inhibition of PI3Kγ and PI3Kδ has also emerged as a promising immunotherapeutic strategy.[5]
-
Tropomyosin Receptor Kinase (Trk) Family: The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are receptors for neurotrophins. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of adult and pediatric solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of approved and investigational Trk inhibitors.[7] These inhibitors have shown significant anti-tumor activity in preclinical models and patients with NTRK fusion-positive cancers.[7]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer. Novel pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as inhibitors of CDK7, a key regulator of transcription and the cell cycle, showing promise in preclinical models of pancreatic cancer.[8][9]
Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway by a representative pyrazolo[1,5-a]pyridine derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Quantitative Data: In Vivo Efficacy of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
The following table summarizes representative in vivo efficacy data for various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives in preclinical cancer models.
| Compound Class | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pyrazolo[1,5-a]pyridine | HCT-116 Human Xenograft | Mice | Not Specified | Active | [6] |
| Pyrazolo[1,5-a]pyridine | MC38 Syngeneic | Mice | Not Specified | Suppressed tumor growth | [5] |
| Pyrazolo[1,5-a]pyrimidine | TrkAWT Xenograft | Mice | 30 mg/kg/dose | 97% | [7] |
| Pyrazolo[1,5-a]pyrimidine | TrkAG667C Xenograft | Mice | 100 mg/kg/dose | 73% | [7] |
Note: This table presents a selection of available data and is not exhaustive. Efficacy is highly dependent on the specific compound, cancer model, and experimental conditions.
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a generalized framework for evaluating the anti-tumor activity of a pyrazolo[1,5-a]pyridine derivative, such as Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, in a subcutaneous xenograft mouse model.
Materials and Reagents
-
Test Compound: Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
-
Vehicle: Appropriate solvent for the test compound (e.g., DMSO, PEG300, Tween 80, saline). The final concentration of DMSO should be minimized to avoid toxicity.
-
Cancer Cell Line: A relevant human cancer cell line (e.g., HCT-116 for colorectal cancer, A549 for lung cancer).
-
Animals: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Matrigel (optional): May be used to improve tumor take rate.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Standard Chemotherapeutic (optional): As a positive control.
Experimental Workflow
Caption: Generalized workflow for an in vivo xenograft study.
Step-by-Step Methodology
-
Animal Acclimatization:
-
House the mice in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization.
-
Provide ad libitum access to food and water.
-
Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-10 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test compound low dose, Test compound high dose, Positive control).
-
-
Compound Formulation and Administration:
-
Prepare a stock solution of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in a suitable solvent (e.g., 100% DMSO).
-
On each treatment day, prepare the final dosing formulation by diluting the stock solution in the vehicle. The final formulation should be a homogenous suspension or solution.
-
Administer the compound to the mice via the desired route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) at the predetermined dose and schedule (e.g., once daily, 5 days a week).
-
-
In-Life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or evidence of significant toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect blood for pharmacokinetic analysis and major organs for histopathological examination.
-
(Optional) Process tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blotting to assess target inhibition).
-
Data Interpretation and Troubleshooting
-
Efficacy Evaluation: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Toxicity Assessment: Body weight change is a key indicator of systemic toxicity. A body weight loss of >15-20% is often a humane endpoint. Histopathological analysis of major organs can provide more detailed information on potential off-target toxicities.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating drug exposure (PK) with target modulation and anti-tumor effect (PD) is crucial. Insufficient drug concentration in the tumor can lead to a lack of efficacy.
-
Drug Resistance: As with many targeted therapies, the development of resistance is a potential challenge.[2][3] Future studies may involve combination therapies or the evaluation of next-generation compounds.
Conclusion
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, as a member of the pyrazolo[1,5-a]pyridine class of compounds, holds promise as a potential anti-cancer agent. The protocols and information provided herein offer a solid foundation for its preclinical in vivo evaluation. Careful experimental design, rigorous execution, and comprehensive data analysis are essential to accurately determine its therapeutic potential and advance its development.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
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- Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Prolifer
- Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. AKSci.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
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4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR.
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Development of Pyrazolo[1,5-a]pyrimidine Derivatives for Selective PI3Kδ Inhibition: Application Notes and Protocols
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel pyrazolo[1,5-a]pyrimidine-based inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This guide details the scientific rationale, synthetic methodologies, and key experimental protocols for the evaluation of these potent and selective inhibitors.
Introduction: The Rationale for Targeting PI3Kδ with Pyrazolo[1,5-a]pyrimidines
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The class I PI3K family comprises four isoforms (α, β, γ, and δ). While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are found predominantly in leukocytes.[1][2] This restricted expression pattern makes PI3Kδ a highly attractive therapeutic target for a range of pathologies, including hematological malignancies, inflammation, and autoimmune diseases.[3][4][5] Overactivity of PI3Kδ is implicated in the dysregulation of immune cell function, contributing to the pathogenesis of diseases such as chronic lymphocytic leukemia (CLL), asthma, and rheumatoid arthritis.[3][6][7]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design.[8][9] Its bicyclic nature provides a rigid framework for the presentation of various substituents that can engage with key residues in the ATP-binding pocket of PI3Kδ, leading to potent and selective inhibition.[9] Our research has focused on the development of indole and benzimidazole derivatives of this core, which have demonstrated low nanomolar potency and high selectivity for the δ isoform.[3][6][8][9]
The PI3Kδ Signaling Pathway and Mechanism of Inhibition
PI3Kδ is a key component of the B-cell receptor (BCR) signaling cascade.[1][10] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4-5-trisphosphate (PIP3).[4] PIP3 recruits downstream effectors, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to its phosphorylation and activation. Phosphorylated Akt (p-Akt) then modulates the activity of a multitude of downstream targets, promoting cell survival and proliferation.[11][12]
Pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PI3Kδ and preventing the phosphorylation of PIP2.[7] This blockade of the PI3Kδ pathway leads to a reduction in p-Akt levels and subsequent downstream signaling, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[7][12]
Representative Synthesis of a Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor
The following protocol describes a general synthetic route for the preparation of 7-(morpholin-4-yl)-5-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives, based on established methodologies.[9]
Protocol 1: Synthesis of a 5-(Indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivative
Materials:
-
Aminopyrazole precursor
-
Diethyl malonate
-
Sodium ethoxide (EtONa)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Indole-4-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0)
-
2M aqueous sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Synthesis of the Pyrazolopyrimidine-diol Intermediate:
-
Chlorination of the Pyrazolopyrimidine Core:
-
Treat the diol intermediate with phosphorus oxychloride in acetonitrile and heat at 80°C for 5 hours.[9]
-
After the reaction is complete, the mixture is carefully poured onto ice, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification by column chromatography yields the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine.[9]
-
-
Selective Morpholine Substitution:
-
Dissolve the dichloro-derivative in acetone, and add morpholine and potassium carbonate.[9]
-
Stir the reaction at room temperature for 1.5 hours. The high reactivity of the chlorine at the C7 position allows for selective substitution.[9]
-
Filter the reaction mixture and concentrate the filtrate. The crude product can be purified by chromatography to give the 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine intermediate.[9]
-
-
Suzuki Coupling with Indole Boronic Acid Ester:
-
To a solution of the 7-morpholino-5-chloro intermediate in DME, add indole-4-boronic acid pinacol ester, tetrakis(triphenylphosphine)palladium(0), and 2M aqueous sodium carbonate.[9]
-
Reflux the mixture for 16 hours.[9]
-
After cooling, the reaction is worked up by extraction, and the final product is purified by silica gel chromatography.
-
Biochemical and Cellular Assay Protocols
The following protocols are essential for determining the inhibitory potency, selectivity, and cellular activity of the synthesized pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 2: In Vitro PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the activity of PI3Kδ by quantifying the amount of ADP produced during the kinase reaction.[6][13]
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a kinase reaction mixture containing PI3K reaction buffer, lipid substrate, and PI3Kδ enzyme.
-
Add the kinase reaction mixture to the wells containing the test compounds.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Cellular p-Akt Western Blot Analysis
This cell-based assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation of Akt, a key downstream effector of PI3Kδ.[4][14][11][15]
Materials:
-
B-cell lymphoma cell line (e.g., SUDHL-2, JVM-2)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the B-cell lymphoma cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 4: B-Cell Proliferation Assay
This assay assesses the functional consequence of PI3Kδ inhibition on the proliferation of B-cells.[10][12][16]
Materials:
-
B-cell line or primary B-cells
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU)
-
Test compounds
-
96-well clear-bottom black plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding and Treatment:
-
Seed B-cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours).[12]
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable, proliferating cells.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vivo Efficacy Evaluation
Preclinical evaluation in animal models is a critical step in the development of PI3Kδ inhibitors. Mouse models of inflammation, such as collagen-induced arthritis or ovalbumin-induced asthma, are commonly used to assess the in vivo efficacy of these compounds.[8]
Protocol 5: Mouse Model of Inflammation (General Overview)
Model Induction:
-
Induce inflammation in mice using a standard protocol (e.g., immunization with collagen for arthritis, or sensitization and challenge with ovalbumin for asthma).
Compound Administration:
-
Administer the pyrazolo[1,5-a]pyrimidine inhibitor to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Efficacy Assessment:
-
Monitor disease progression using relevant readouts, such as paw swelling in arthritis models or inflammatory cell infiltration in bronchoalveolar lavage fluid in asthma models.[8]
-
At the end of the study, collect tissues for histological analysis and measurement of inflammatory markers.
Data Summary and Interpretation
The data generated from these assays will allow for a comprehensive evaluation of the synthesized pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Representative Data for a Potent and Selective Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor
| Assay | Endpoint | Representative Value |
| PI3Kδ Biochemical Assay | IC₅₀ | 2.8 nM[3][6] |
| PI3Kα Biochemical Assay | IC₅₀ | >1000 nM |
| PI3Kβ Biochemical Assay | IC₅₀ | >1000 nM |
| PI3Kγ Biochemical Assay | IC₅₀ | >500 nM |
| B-Cell Proliferation Assay | GI₅₀ | <100 nM |
| p-Akt Western Blot | EC₅₀ | <1 µM[12] |
Interpretation:
-
A low nanomolar IC₅₀ value in the PI3Kδ biochemical assay indicates high potency.
-
High IC₅₀ values for the other PI3K isoforms demonstrate selectivity for PI3Kδ.
-
A low GI₅₀ in the B-cell proliferation assay confirms cellular activity and functional impact.
-
A dose-dependent decrease in p-Akt levels in the Western blot analysis validates the on-target mechanism of action within cells.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of potent and selective PI3Kδ inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical, and cellular characterization of these compounds. Through a systematic approach of design, synthesis, and evaluation, novel drug candidates with therapeutic potential in oncology, inflammation, and autoimmune disorders can be identified and advanced.
References
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]
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PI3K inhibitors in inflammation, autoimmunity and cancer. Current Opinion in Pharmacology. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
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Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. International Journal of Molecular Sciences. [Link]
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Effect of PI3K inhibitors on inflammatory and oedema‐inducing mediators in vivo. ResearchGate. [Link]
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Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. Oncotarget. [Link]
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Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice... ResearchGate. [Link]
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PI3K signalling in inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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PI3K inhibitors in inflammation, autoimmunity and cancer. National Institutes of Health. [Link]
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Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. National Institutes of Health. [Link]
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Phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitors reduce vascular inflammation in vitro and in vivo. British Journal of Pharmacology. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. [Link]
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Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. The Journal of Experimental Medicine. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition. ResearchGate. [Link]
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Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]
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The PI3K Pathway in B Cell Metabolism. Frontiers in Immunology. [Link]
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Application Notes and Protocols for the In Vitro Cytotoxicity Evaluation of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Authored by: Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolo[1,5-a]pyridine Derivative
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] Compounds bearing this core structure have been investigated as potent anticancer agents, exhibiting a range of biological activities.[4][5] This document outlines a comprehensive suite of in vitro assays to meticulously evaluate the cytotoxic potential of a novel compound, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the compound's anti-proliferative effects and elucidating its potential mechanism of action. By systematically investigating key cellular events such as metabolic activity, apoptosis, mitochondrial integrity, and oxidative stress, we can construct a detailed pharmacological profile of this promising molecule. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A thorough in vitro evaluation of a novel compound's cytotoxicity necessitates a multi-pronged approach. We will employ a series of well-established and validated assays to move from a general assessment of cell viability to a more nuanced understanding of the cellular pathways involved in the compound-induced cell death.
Caption: The signaling pathway of apoptosis induction and detection.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. [6]Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Measuring the activity of these caspases provides direct evidence of apoptosis induction. [7]Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for quantifying caspase activity. [8]These assays utilize a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, leading to the generation of a light signal. [9]
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. [9]Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). [10]The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria in a potential-dependent manner. [11]In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. [10][12]In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. [10]The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
-
Cell Treatment: Treat cells with the compound in a black, clear-bottom 96-well plate.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing and Measurement: Wash the cells with assay buffer. Measure the fluorescence intensity at both green (~530 nm) and red (~590 nm) emission wavelengths using a fluorescence plate reader or fluorescence microscope.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Excessive production of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis. [13]Many anticancer agents exert their effects by modulating intracellular ROS levels. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS. [14]DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [15][16]
-
Cell Treatment: Treat cells with the compound for a shorter duration (e.g., 1-6 hours).
-
DCFDA Staining: After treatment, incubate the cells with DCFDA solution for 30-60 minutes at 37°C in the dark.
-
Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader or flow cytometer.
Data Interpretation and Concluding Remarks
The collective data from these assays will provide a comprehensive cytotoxic profile of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. A dose-dependent decrease in cell viability, coupled with an increase in the apoptotic cell population, elevated caspase-3/7 activity, a reduction in mitochondrial membrane potential, and an increase in intracellular ROS, would strongly suggest that the compound induces apoptosis through the mitochondrial pathway.
These application notes and protocols offer a robust starting point for the in vitro evaluation of this novel compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The insights gained from these studies will be invaluable for the further development of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone as a potential anticancer therapeutic.
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Thakur, A., Srivastava, P., & Kumar, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 25-31. Retrieved from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Signosis. (n.d.). DCFDA ROS Assay Kit (100 Tests). Retrieved from [Link]
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Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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BenchSci. (2015). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Retrieved from [Link]
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
JoVE. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of Novel Piperazine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, necessitating the urgent development of new therapeutic agents.[1][2] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, piperazine has emerged as a "privileged structure" due to its versatility and frequent presence in biologically active compounds.[3][4] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the in vitro antimicrobial activity of novel piperazine derivatives.
The core objective of these protocols is to ensure the generation of accurate, reproducible, and comparable data, which is essential for the rational design and development of the next generation of antimicrobial drugs.[4] Adherence to established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for the validation of new antimicrobial agents.[7][8][9]
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Antimicrobial Susceptibility Testing (AST) is the cornerstone of evaluating the efficacy of a novel compound. The primary goal is to determine the lowest concentration of the drug that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[10][11] This quantitative measure is a critical determinant of a compound's potency and is fundamental for further preclinical and clinical evaluation.[12]
Two principal in vitro methods are widely employed for MIC determination: dilution and diffusion.[13]
-
Dilution methods involve exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in either a liquid (broth dilution) or solid (agar dilution) growth medium.[10]
-
Diffusion methods , such as the Kirby-Bauer disk diffusion test, involve placing a disk impregnated with a known concentration of the compound onto an agar plate inoculated with the test organism. The drug diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is then measured.[14][15][16]
The choice of method depends on the specific research question, the properties of the novel piperazine derivative, and the resources available. For the initial screening and determination of quantitative MIC values, the broth microdilution method is considered the "gold standard" by many researchers and regulatory bodies.[17]
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[12]
Materials and Reagents:
-
Novel piperazine derivatives (stock solutions of known concentration)
-
Standard reference antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
-
Incubator
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.[18]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the novel piperazine derivative in a suitable solvent (e.g., DMSO, water).
-
Perform two-fold serial dilutions of the compound and comparator antibiotics in CAMHB in the 96-well microtiter plate.[19] The concentration range should be sufficient to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the prepared bacterial inoculum and the antimicrobial dilutions into the wells of the microtiter plate.[20]
-
Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).[20][12]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
-
Interpretation of Results:
Disk Diffusion Assay (Kirby-Bauer Method)
This method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.[14][15]
Materials and Reagents:
-
Sterile filter paper disks (6 mm)
-
Novel piperazine derivative solution of known concentration
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or caliper
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the novel piperazine derivative onto the inoculated agar surface.[15]
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[13]
-
Gently press each disk to ensure complete contact with the agar.[22]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints, which will need to be determined for a novel compound.[13]
-
Time-Kill Kinetic Assay
This assay provides valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[23][24] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[23][24]
Materials and Reagents:
-
Novel piperazine derivative
-
Bacterial strains
-
CAMHB
-
Sterile tubes or flasks
-
Sterile saline or PBS
-
Agar plates
-
Incubator
-
Shaking incubator
-
Spectrophotometer
-
Timer
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as previously described.[23]
-
-
Test Setup:
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[25]
-
-
Viable Cell Counting:
-
Data Analysis:
Data Presentation and Visualization
Quantitative Data Summary
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of MIC Data Presentation for a Novel Piperazine Derivative
| Test Microorganism | Gram Stain | Novel Piperazine Derivative MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental procedures.
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Experimental workflow for the time-kill kinetic assay.
Mechanism of Action Insights
While detailed mechanism of action studies are beyond the scope of initial screening, it is noteworthy that piperazine-based antimicrobials have been shown to target the cytoplasmic membrane of bacteria, leading to the leakage of intercellular components.[26][27] Structural modifications, such as the incorporation of electron-withdrawing groups, have been demonstrated to enhance antibacterial activity.[4]
Caption: Hypothetical mechanism of action for a piperazine derivative targeting the bacterial cell membrane.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of novel piperazine derivatives. Rigorous and standardized testing is crucial for identifying promising lead compounds.[17][21] Future work should focus on expanding the panel of tested microorganisms, including multidrug-resistant strains, and elucidating the precise molecular mechanisms of action.[1] The integration of computational techniques, such as molecular docking, can further facilitate the rational design of more potent piperazine-based antimicrobials with improved pharmacokinetic properties.[4] By adhering to these best practices, the scientific community can accelerate the discovery and development of effective new treatments in the ongoing battle against antimicrobial resistance.
References
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from [Link]
-
Patel, P. R., Hirak, J., Ujash, S., Bhagirath, P., & Mayank, B. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]
-
Sanders, E. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 19, 2026, from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]
-
OIE. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Retrieved January 19, 2026, from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]
-
Harrison, T. G., et al. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]
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Application Notes and Protocols for the Development of Trk Inhibitors Utilizing Pyrazolo[1,5-a]pyridine Scaffolds
Introduction: The Therapeutic Promise of Targeting Trk Kinases
Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal regulators of the nervous system.[1][2] Their signaling cascades govern neuronal survival, differentiation, and synaptic plasticity.[1][2] However, the aberrant activation of Trk kinases, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as a key oncogenic driver in a wide array of adult and pediatric solid tumors.[3][4] This has established the Trk signaling pathway as a prime target for anticancer drug development. The development of potent and selective Trk inhibitors has ushered in a new era of precision oncology, with tissue-agnostic therapies demonstrating remarkable and durable responses in patients with NTRK fusion-positive cancers.[4][5]
Among the various chemical scaffolds explored for Trk inhibitor design, the pyrazolo[1,5-a]pyridine and its isostere, pyrazolo[1,5-a]pyrimidine, have emerged as a privileged framework.[6][7][8] Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, are based on the pyrazolo[1,5-a]pyrimidine core, underscoring the potential of this heterocyclic system in crafting effective Trk-targeted therapies.[4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazolo[1,5-a]pyridine scaffolds in the discovery and development of novel Trk inhibitors.
The Trk Signaling Pathway: A Cascade of Oncogenic Events
The binding of neurotrophins to their cognate Trk receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[9] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.[1][2][10] In the context of NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of these downstream pathways and driving tumorigenesis.
Figure 1: A simplified diagram of the Trk signaling pathway.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core for Trk Inhibition
The pyrazolo[1,5-a]pyridine scaffold offers a versatile and synthetically accessible framework for the design of Trk inhibitors.[7] Its bicyclic structure provides a rigid core that can be appropriately functionalized to achieve potent and selective inhibition of the Trk kinase domain.
Synthesis Strategies
A common and effective method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[7] This reaction proceeds via nucleophilic attack of the aminopyrazole onto a carbonyl group, followed by cyclization to form the fused pyrimidine ring.[7] Another widely used approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[11]
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Application Note: A Guide to the Pharmacological Profiling of Substituted Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its structural versatility allows for extensive modification, leading to compounds with a wide array of pharmacological activities.[2][3] Substituted piperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system (CNS), including treatments for psychosis, depression, and anxiety.[1][4][5][6] Many of these agents exert their effects by modulating neurotransmitter systems, primarily through interactions with dopamine, serotonin, and adrenergic G-protein coupled receptors (GPCRs).[1][7]
This guide provides a comprehensive, tiered framework for the pharmacological profiling of novel substituted piperazine compounds. As a senior application scientist, the goal is not merely to present protocols, but to instill a logical, evidence-based approach to characterization. We will progress from initial target engagement and functional activity in vitro to assessing safety liabilities and, finally, to evaluating efficacy in preclinical in vivo models. Each step is designed to build upon the last, enabling informed decisions to de-risk candidates and advance the most promising compounds toward clinical development.
Chapter 1: Primary Target Engagement & In Vitro Affinity
The foundational question for any new compound is whether it binds to its intended molecular target. For most CNS-active piperazines, this involves assessing their affinity for specific dopamine or serotonin receptor subtypes. The gold-standard method for quantifying this interaction is the competitive radioligand binding assay.[8][9]
Principle of Competitive Radioligand Binding
This assay measures the ability of a non-radioactive test compound to compete with a known, high-affinity radiolabeled ligand ("radioligand") for binding to a receptor. The receptors are typically present in membrane preparations from recombinant cell lines or native tissues.[10] By incubating a fixed concentration of receptor and radioligand with increasing concentrations of the test compound, a competition curve is generated. From this curve, the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki), a true measure of binding affinity that is independent of assay conditions.[11][12]
Protocol: Competitive Radioligand Binding Assay (Example: Dopamine D2 Receptor)
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2/D3 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Determinand: Haloperidol (10 µM final concentration) or another potent D2 antagonist.
-
Test Compounds: Serial dilutions in assay buffer or DMSO.
-
Hardware: 96-well microplates, FilterMate™ harvester, glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter, and scintillation fluid.[10]
Methodology:
-
Preparation: Thaw the D2 receptor membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold assay buffer.[10] Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL[10]:
-
Total Binding Wells: 150 µL membranes + 50 µL buffer + 50 µL radioligand.
-
NSB Wells: 150 µL membranes + 50 µL NSB determinand (e.g., 10 µM Haloperidol) + 50 µL radioligand.
-
Test Compound Wells: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.
-
Expert Tip: The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the receptor to ensure optimal assay sensitivity.
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[10]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[10]
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.[10]
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation [11][13][14]:
Chapter 2: In Vitro Functional Activity & Mechanism of Action
Knowing a compound binds is critical, but understanding its functional consequence is paramount. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have a more complex profile (partial agonist, inverse agonist)? Functional assays measure the downstream signaling events following receptor engagement. For many piperazine targets, which are often GPCRs, this involves quantifying second messengers like cyclic AMP (cAMP).[15]
Principle of cAMP Measurement using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, plate-based technology ideal for measuring cAMP.[16][17] The assay is a competitive immunoassay where cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[15][18] When the donor and acceptor are in close proximity, excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET). An increase in cellular cAMP displaces the d2-tracer, disrupting FRET and causing a decrease in the HTRF signal.[15] This signal is inversely proportional to the amount of cAMP produced.[18]
Protocol: HTRF cAMP Functional Assay (Gs/Gi-coupled Receptors)
Objective: To determine if a test compound acts as an agonist or antagonist at a specific GPCR by measuring changes in intracellular cAMP.
Materials:
-
Cell Line: A stable cell line expressing the target receptor (e.g., CHO-K1 or HEK293).
-
Reagents: Commercial HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer), which includes cAMP standard, d2-labeled cAMP, and cryptate-labeled anti-cAMP antibody.[18][19]
-
Stimulation Buffer: Typically Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist/Antagonist: Known reference compounds for the target receptor.
-
Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production for studying Gi-coupled (inhibitory) receptors.[15]
-
Hardware: HTRF-compatible plate reader, low-volume 384-well white plates.[17]
Methodology (Antagonist Mode for a Gs-coupled receptor):
-
Cell Plating: Seed cells into a 384-well plate and grow to near confluency.
-
Compound Addition: Aspirate the culture medium. Add 5 µL of test compound at various concentrations, followed immediately by 5 µL of a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal response).
-
Causality: Using the agonist at its EC80 ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed.
-
-
Stimulation: Seal the plate and incubate for 30 minutes at room temperature.[19]
-
Lysis and Detection: Add 5 µL of the d2-labeled cAMP tracer followed by 5 µL of the cryptate-labeled antibody (these are typically pre-mixed from the kit's reagents).[19]
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[19]
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[18]
Data Analysis:
-
Calculate the 665nm/620nm ratio for each well.
-
Plot the HTRF ratio against the log concentration of the test compound to generate dose-response curves.
-
For agonists, determine the EC50 (potency) and Emax (efficacy). For antagonists, determine the IC50.
-
The results will classify the compound's mechanism of action (MOA).
Data Presentation: Integrated In Vitro Profile
Summarize key in vitro data in a table to facilitate direct comparison and structure-activity relationship (SAR) analysis.
| Compound ID | Target Ki (nM) | Functional MOA | Functional Potency (EC50/IC50, nM) |
| VSM-1 | 2.5 | Antagonist | 15.2 |
| VSM-2 | 150.8 | Partial Agonist | 350.5 (EC50) |
| VSM-3 | 0.8 | Full Agonist | 5.1 (EC50) |
| VSM-4 | 10.1 | Antagonist | 45.8 |
Table 1: Hypothetical in vitro data for a series of piperazine compounds at a primary CNS target.
Chapter 3: Selectivity and Off-Target Profiling
A potent compound is only useful if it is also selective. Off-target interactions can lead to undesirable side effects or toxicity, which is a major cause of drug attrition.[20] Early, broad profiling against a panel of biologically relevant targets is a critical risk mitigation step.
Principle of Selectivity Screening
Selectivity profiling involves testing a compound, typically at a single high concentration (e.g., 10 µM), against a large number of receptors, ion channels, transporters, and enzymes.[21] Commercial services like Eurofins' SafetyScreen panels provide a cost-effective way to perform this.[20][22][23] Targets that show significant inhibition (e.g., >50% at 10 µM) are flagged for follow-up dose-response assays to determine their IC50 or Ki values.
Key Off-Targets for CNS Piperazines:
-
hERG Potassium Channel: Blockade is associated with a risk of fatal cardiac arrhythmia (Torsades de Pointes). This is a critical safety liability.[24][25]
-
Other GPCRs: Muscarinic (cognitive side effects), adrenergic (cardiovascular effects), and other serotonin/dopamine subtypes.
-
Transporters: Serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are common off-targets.
-
Enzymes: Monoamine oxidase (MAO-A/B) and acetylcholinesterase.[23]
Chapter 4: In Vitro ADME & Safety Pharmacology
In parallel with selectivity profiling, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. For CNS drugs, two key parameters are metabolic stability and the potential for cardiotoxicity.
Protocol: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes. This provides an estimate of in vivo hepatic clearance.[26]
Principle: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[26] A test compound is incubated with microsomes and the necessary cofactor (NADPH).[26][27] Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS.[26] The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28]
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (human or rodent) in a phosphate buffer (pH 7.4).[28][29][30] Prepare the test compound stock solution (e.g., 1 µM final concentration).[30]
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding an NADPH-regenerating system.[27][28]
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (typically ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.[26]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[27]
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the peak area of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[28]
hERG Safety Assay
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.[24][31]
Principle: The gold-standard method is manual or automated patch-clamp electrophysiology.[31] This technique directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO). The effect of the test compound on this current is measured, allowing for the determination of an IC50 value. An IC50 > 10-30 µM is generally considered low risk.
Due to the specialized nature of this assay, it is typically outsourced to a specialist CRO. It is a mandatory regulatory requirement before human trials.[32]
Chapter 5: In Vivo Efficacy Models
After a compound has demonstrated a promising in vitro profile (high potency, clean selectivity, acceptable ADME/safety), the next critical step is to assess its efficacy in a relevant animal model. The choice of model is dictated by the intended therapeutic indication.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of a test compound in rodents.[33][34]
Principle: The EPM relies on the innate conflict in rodents between their desire to explore a novel environment and their aversion to open, elevated spaces.[33][35] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds, like benzodiazepines, decrease the natural aversion to the open arms, resulting in an increased amount of time spent and number of entries into the open arms.[34][36]
Methodology:
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 45-60 minutes before the experiment.[33] The room should be dimly lit and quiet.
-
Dosing: Administer the test compound or vehicle via the intended clinical route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: Gently place the animal on the central platform of the maze, facing one of the closed arms.[33][37] Allow the animal to explore the maze freely for a 5-minute period.[33][35][37]
-
Data Collection: The session is recorded by an overhead video camera and analyzed using automated tracking software.[33]
-
Key Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity, to rule out sedation or hyperactivity).
-
-
Cleanup: Thoroughly clean the maze with an alcohol solution between animals to eliminate olfactory cues.[37]
Data Analysis: A statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
Conclusion
The pharmacological profiling of substituted piperazine compounds is a systematic, multi-tiered process that requires a logical progression from in vitro characterization to in vivo validation. By integrating assessments of target affinity, functional activity, selectivity, and drug-like properties early in the discovery cascade, researchers can build a comprehensive data package. This rigorous, evidence-based approach is essential for identifying and de-risking promising clinical candidates, ultimately increasing the probability of success in the complex and challenging field of CNS drug development.
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- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
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- 6. etd.auburn.edu [etd.auburn.edu]
- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
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Application Notes & Protocols: A Guide to the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via Cross-Dehydrogenative Coupling
Introduction: The Strategic Advantage of Cross-Dehydrogenative Coupling for Pyrazolo[1,5-a]pyridine Synthesis
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] Its derivatives have demonstrated a wide range of biological activities, including acting as protein kinase inhibitors for cancer therapy.[5][6] Consequently, the development of efficient and versatile synthetic methodologies to access this important scaffold is of paramount importance to researchers in drug discovery and organic synthesis.
Traditionally, the synthesis of such fused heterocycles often relies on multi-step sequences involving pre-functionalized starting materials, which can be inefficient and generate stoichiometric waste.[7] Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy that circumvents these limitations by directly forming carbon-carbon (C-C) or carbon-heteroatom (C-N) bonds through the activation of two C-H bonds.[7] This approach offers a more sustainable and streamlined pathway to complex molecules from simple, readily available precursors.
This comprehensive guide provides an in-depth exploration of the synthesis of pyrazolo[1,5-a]pyridine derivatives using CDC reactions. We will delve into various catalytic systems, including palladium and copper-mediated transformations, as well as metal-free approaches. The underlying mechanisms, experimental protocols, and practical considerations will be discussed to equip researchers with the knowledge to successfully implement these advanced synthetic strategies.
Core Concept: The Power and Versatility of CDC Reactions
The fundamental principle of a cross-dehydrogenative coupling reaction is the formation of a new bond between two C-H bonds, typically in the presence of a catalyst and an oxidant. This process avoids the need for pre-installed leaving groups, such as halides, on the coupling partners, thereby reducing the number of synthetic steps and improving the overall efficiency.
The general workflow for a CDC reaction can be visualized as follows:
Figure 1: Generalized workflow of a cross-dehydrogenative coupling reaction.
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling
Palladium catalysts are highly effective in promoting intramolecular CDC reactions to construct fused heterocyclic systems.[7][8] This approach is particularly useful for the synthesis of pyrazolo[1,5-a]pyrimidines from appropriately substituted pyrazole precursors.
Mechanistic Insights
The catalytic cycle for the palladium-catalyzed intramolecular CDC typically involves the following key steps:
-
C-H Activation: The palladium catalyst activates a C-H bond on the pyrazole ring, often assisted by a directing group, to form a palladacycle intermediate.
-
Oxidative Addition/Concerted Metalation-Deprotonation: The second C-H bond, usually on a tethered enamine or similar moiety, is activated.
-
Reductive Elimination: The two activated carbon centers couple, forming the new C-C bond and regenerating the active palladium catalyst.
-
Oxidant Role: An oxidant is required to regenerate the active catalytic species, typically by oxidizing Pd(0) to Pd(II).
Figure 2: Simplified catalytic cycle for palladium-catalyzed intramolecular CDC.
Representative Protocol: Synthesis of Phenyl(6-phenylpyrazolo[1,5-a]pyrimidin-5-yl)methanone
This protocol is adapted from a reported palladium-catalyzed intramolecular dehydrogenative coupling reaction.[7][9]
Materials:
-
(Z)-3-amino-1-phenyl-4-(3-phenyl-3-oxoprop-1-en-1-yl)-1H-pyrazol-5-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
1,4-Dioxane
-
Nitrogen atmosphere
Procedure:
-
To a dried reaction vessel, add the pyrazole starting material (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and AgOAc (2.0 mmol).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazolo[1,5-a]pyrimidine.
Data Presentation: Substrate Scope of Palladium-Catalyzed Intramolecular CDC
| Entry | R¹ | R² | Product | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | Phenyl(6-phenylpyrazolo[1,5-a]pyrimidin-5-yl)methanone | 78 | [7][9] |
| 2 | 3-Methoxyphenyl | 3-Methoxyphenyl | (3-Methoxyphenyl)(6-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone | 72 | [7][9] |
| 3 | p-Tolyl | p-Tolyl | p-Tolyl(6-(p-tolyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone | 75 | [7][9] |
Copper-Mediated and Catalyzed Cross-Dehydrogenative Coupling
Copper-based systems offer a more economical and often complementary approach to palladium for CDC reactions.[10] These methods can be employed for both C-C and C-N bond formations in the synthesis of pyrazolo[1,5-a]pyridines.
Mechanistic Considerations
Copper-catalyzed CDC reactions can proceed through various mechanisms, often involving single-electron transfer (SET) pathways and the generation of radical intermediates. A plausible mechanism for a copper-catalyzed dehydrogenation/[3+3] annulation is the in-situ formation of an α,β-unsaturated ketone from a saturated ketone, followed by a cycloaddition with an aminopyrazole.[11][12]
Figure 3: Conceptual pathway for copper-catalyzed dehydrogenation/[3+3] annulation.
Representative Protocol: Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates
This protocol describes a copper-mediated oxidative linkage of C-C and N-N bonds.[10]
Materials:
-
Ethyl 2-(pyridin-2-yl)acetate
-
Benzonitrile
-
Copper(I) iodide (CuI)
-
Potassium persulfate (K₂S₂O₈)
-
1,2-Dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
In a sealed tube, combine ethyl 2-(pyridin-2-yl)acetate (0.5 mmol), benzonitrile (1.0 mL), CuI (0.1 mmol, 20 mol%), and K₂S₂O₈ (1.5 mmol).
-
Add DCE (1.0 mL) to the mixture.
-
Seal the tube and heat the reaction at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Metal-Free Aerobic Cross-Dehydrogenative Coupling
In the spirit of green chemistry, metal-free CDC reactions represent a highly desirable synthetic strategy. An efficient method has been developed for the synthesis of pyrazolo[1,5-a]pyridines using molecular oxygen as the sole oxidant, promoted by acetic acid.[13][14]
Causality in Experimental Design
The choice of acetic acid as both a reagent and solvent is crucial in this transformation. It facilitates the reaction by protonating the nitrogen atoms, thereby activating the substrates, and also provides a mildly acidic medium that is conducive to the cyclization and subsequent oxidation steps. Molecular oxygen from the air serves as the terminal oxidant, making this a highly sustainable process.
Representative Protocol: Acetic Acid and O₂-Promoted Synthesis
This protocol is based on the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[13][14]
Materials:
-
N-amino-2-iminopyridine derivative
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Acetic acid
-
Air (as the source of O₂)
Procedure:
-
Dissolve the N-amino-2-iminopyridine derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in acetic acid (5 mL) in a round-bottom flask.
-
Fit the flask with a reflux condenser open to the atmosphere (or bubble air through the solution).
-
Heat the reaction mixture at reflux (approximately 118 °C) for the time specified by monitoring the reaction progress with TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization or column chromatography.
Conclusion and Future Perspectives
Cross-dehydrogenative coupling has proven to be a robust and elegant strategy for the synthesis of medicinally important pyrazolo[1,5-a]pyridine derivatives. The methods outlined in this guide, from palladium and copper-catalyzed reactions to metal-free aerobic systems, offer a versatile toolkit for synthetic chemists. These approaches provide significant advantages in terms of atom economy, step efficiency, and the ability to utilize simple, unfunctionalized starting materials.
Future research in this area will likely focus on expanding the substrate scope, developing more sustainable and recyclable catalytic systems, and exploring enantioselective CDC reactions to access chiral pyrazolo[1,5-a]pyridine derivatives. The continued advancement of CDC methodologies will undoubtedly accelerate the discovery and development of novel therapeutics and functional materials based on this privileged heterocyclic scaffold.
References
-
Al-Shammari, M. B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13869–13883. [Link]
-
Rojas, L. J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4647. [Link]
-
Al-Shammari, M. B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1896-1925. [Link]
-
Shaikh, A., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 132-145. [Link]
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Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Chen, Y.-C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851–9863. [Link]
-
Kumar, D., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11-19. [Link]
-
Patel, R. V., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1469. [Link]
-
Chen, Y.-C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. The Journal of Organic Chemistry. [Link]
-
Kumar, D., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Gomha, S. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(9), 1045-1064. [Link]
-
Kumar, D., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Mohan, D. C., et al. (2015). Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry, 13(12), 3556-3560. [Link]
-
Ren, J., et al. (2021). One-Step Synthesis of Pyrazolo[1,5-a]pyrimidines by a Copper-Catalyzed Dehydrogenation/[3+3] Annulation. Request PDF. [Link]
-
Wang, Y., et al. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 13(36), 9491-9495. [Link]
-
Agafonova, A. V., et al. (2023). Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. Organic Letters, 25(39), 7165–7169. [Link]
-
Mohan, D. C., et al. (2015). Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Sci-Hub. [Link]
-
Sharma, S., & Kumar, A. (2022). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society, 99(11), 100756. [Link]
-
Singh, A., et al. (2023). Transition-Metal-Free Chemo-Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. ChemistrySelect, 8(40). [Link]
-
Liu, Y. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Portilla, J. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Academia.edu. [Link]
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- 8. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone for Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges commonly encountered by researchers, scientists, and drug development professionals during in vitro and in vivo assays. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure accurate, reproducible, and meaningful experimental results.
Introduction: The Solubility Challenge with Heterocyclic Compounds
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone belongs to the pyrazolo[1,5-a]pyrimidine class of N-heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2] Like many nitrogen-containing heterocycles, this compound may exhibit poor aqueous solubility despite a potentially favorable lipophilicity profile (calculated XLogP3 of -0.1). This poor solubility often stems from strong crystal lattice energy, a characteristic of "brick-dust" molecules, which can lead to significant challenges in assay development.[3] Inaccurate concentration, compound precipitation, and inconsistent results are common consequences of unresolved solubility issues.[4][5]
This guide offers a systematic approach to overcoming these hurdles, moving from simple procedural optimizations to more complex formulation strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm seeing a cloudy solution or visible precipitate when I dilute my DMSO stock into my aqueous assay buffer. What is the first thing I should do?
A: This is a classic sign of your compound crashing out of solution, a common issue when diluting a high-concentration organic stock into an aqueous medium.[6] The immediate step is to optimize your dilution protocol. Instead of a single large dilution, perform a stepwise serial dilution. Crucially, ensure rapid and thorough mixing (e.g., vortexing) the moment the DMSO stock is added to the buffer to avoid localized high concentrations that trigger precipitation.[5] It is also critical to visually inspect your final solution before adding it to the assay.
Q2: What is the best starting solvent to prepare a stock solution of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone?
A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[7] It is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it a standard in drug discovery for preparing high-concentration stock solutions (e.g., 10-30 mM).[4]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: This is a critical parameter that must be empirically determined for your specific cell line and assay. As a general guideline, most cell-based assays can tolerate a final DMSO concentration up to 0.5%, with some robust assays tolerating up to 1%.[5][6] Concentrations above this can lead to cytotoxicity or interfere with assay components, confounding your results.[8][9][10] It is imperative to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[6]
Q4: My screening results are highly variable, and the compound's potency seems lower than expected. Could solubility be the cause?
Section 2: In-Depth Troubleshooting Guide
Part A: A Systematic Approach to Solubility Enhancement
Successfully addressing solubility requires a logical, tiered approach. Rushing to complex formulations without optimizing foundational steps can introduce unnecessary variables. The workflow below outlines a systematic process for troubleshooting and resolving solubility issues for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Caption: A decision tree for troubleshooting compound solubility issues.
Part B: Foundational Protocol - Preparing a High-Concentration Stock Solution
The integrity of your entire experiment rests on a properly prepared stock solution.
Objective: To prepare a 10 mM stock solution of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in 100% molecular biology grade DMSO.
Materials:
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (MW: 230.27 g/mol )[11]
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 230.27 g/mol * (1000 mg / 1 g) = 2.30 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to the sterile vial.
-
Add Solvent: Add the desired volume of 100% DMSO.
-
Dissolve: Mix thoroughly by vortexing. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.
-
Inspect: Ensure the solution is completely clear with no visible particulates.
-
Store: Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6]
Part C: Tier 1 Troubleshooting - Optimizing the Dilution Protocol
Precipitation upon dilution is often a kinetic issue. By controlling the dilution process, you can often maintain a supersaturated but stable solution for the duration of the assay.[12]
-
Serial Dilution: Never perform a single, large-volume dilution (e.g., 1:1000). Instead, perform an intermediate dilution step. For example, dilute the 10 mM stock to 1 mM in DMSO first, then dilute the 1 mM stock into the final assay buffer.
-
Rapid Mixing: Add the DMSO stock to the assay buffer while the buffer is being vortexed. This rapid dispersion helps prevent the formation of localized, high-concentration zones where the compound is likely to precipitate.[5]
-
Order of Addition: Add the compound stock to the final assay medium, which may contain proteins (like FBS) or other components that can act as natural solubilizing agents.[5]
Part D: Tier 2 Troubleshooting - Modifying the Aqueous Vehicle
If optimizing the dilution protocol is insufficient, the next step is to modify the composition of the aqueous assay buffer to increase its solubilizing capacity.
1. pH Adjustment: The target compound contains multiple nitrogen atoms within its heterocyclic rings (pyrazolo[1,5-a]pyridine and piperazine).[11] These nitrogen atoms can be protonated, meaning the compound's charge, and therefore its aqueous solubility, is highly dependent on pH.[13][14]
-
Rationale: Lowering the pH of the buffer (e.g., to pH 6.5 or 6.0) will increase the protonation of the basic nitrogen atoms, leading to the formation of a more soluble salt form in situ.
-
Action: Prepare your assay buffer at a slightly lower pH.
-
Caution: You must verify that the altered pH does not negatively impact your assay's biological components (cells, enzymes, etc.).
2. Use of Co-solvents: A co-solvent is a water-miscible organic solvent added in small amounts to the aqueous buffer to increase the solubility of hydrophobic compounds.[15]
| Co-Solvent | Typical Final Conc. | Pros | Cons/Considerations |
| Ethanol | 1-5% | Effective, commonly available. | Can be cytotoxic at higher concentrations.[16] |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Low toxicity, good solubilizer. | Can increase viscosity of the medium. |
| Propylene Glycol (PG) | 1-10% | Good safety profile. | May be less effective than other options.[16] |
| Glycerol | 1-5% | Very low toxicity, can help stabilize proteins.[4] | Can be less potent as a solubilizer. |
Action: Prepare a working solution of your compound in a buffer containing a low percentage of a co-solvent. Always run a parallel vehicle control with the same co-solvent concentration.
Section 3: Protocols and Workflows
This section provides a detailed experimental plan to systematically determine the kinetic solubility of your compound, which is the most relevant measure for high-throughput screening and initial biological assays.[17][18]
Kinetic Solubility Assessment Workflow
Caption: Experimental workflow for determining kinetic solubility.
This protocol allows you to identify the maximum concentration of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone that can be achieved in your specific assay buffer without precipitation, providing a clear upper limit for your experimental concentrations.
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. (n.d.). PubChem. Retrieved from [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (n.d.). PubMed. Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved from [Link]
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (n.d.). Dissolution Technologies. Retrieved from [Link]
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(PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (n.d.). ResearchGate. Retrieved from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (n.d.). University of Copenhagen. Retrieved from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. Retrieved from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved from [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved from [Link]
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Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC - NIH. Retrieved from [Link]
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Piperazin-1-yl(pyridin-3-yl)methanone dihydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. Retrieved from [Link]
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(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (n.d.). ResearchGate. Retrieved from [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (n.d.). ResearchGate. Retrieved from [Link]
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Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
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NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery. Retrieved from [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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CHAPTER 2: Tactics to Improve Solubility Available. (n.d.). Books. Retrieved from [Link]
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Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). PMC - NIH. Retrieved from [Link]
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piperazin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone. (n.d.). PubChem. Retrieved from [Link]
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[4-(5-chloro-2-methylphenyl)piperazin-1-yl][7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone. (n.d.). MolPort. Retrieved from [Link]
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([4-(3-methylphenyl)piperazin-1-yl]-[6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridin-4-yl]methanone). (n.d.). AngeneChemical. Retrieved from [Link]
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Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Compounds in Cell Culture
Welcome to the technical support center for the effective use of pyrazolo[1,5-a]pyridine compounds in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges. Our goal is to help you achieve reliable, reproducible, and meaningful results.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling pathways, particularly protein kinases.[1] These compounds are instrumental in cancer research and other therapeutic areas.[2][3] However, their physicochemical properties can present unique challenges in experimental design. This guide provides a structured, question-and-answer approach to navigate these complexities.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and validated solutions.
Q1: My pyrazolo[1,5-a]pyridine compound precipitated out of solution after I added it to my cell culture medium. What went wrong?
A1: Compound precipitation is a common issue stemming from poor solubility in aqueous solutions like cell culture media. The fused heterocyclic ring system, while beneficial for target binding, can lead to low aqueous solubility.[4]
Potential Causes & Solutions:
-
Inadequate Solvent Miscibility: The organic solvent used for your stock solution (typically DMSO) may not be sufficiently miscible at the final concentration, causing the compound to crash out.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is kept to a minimum, typically below 0.5% and ideally below 0.1%, to avoid solvent-induced cytotoxicity and precipitation. Always run a vehicle control with the same final solvent concentration.
-
-
Concentration Exceeds Solubility Limit: The working concentration you are trying to achieve may be higher than the compound's intrinsic aqueous solubility.
-
Solution: Perform a solubility test. Prepare serial dilutions of your compound in culture medium and visually inspect for precipitation after a short incubation at 37°C. This will help you determine the maximum achievable concentration under your experimental conditions.
-
-
Interaction with Media Components: Serum proteins and other components in the culture medium can sometimes interact with compounds, reducing their solubility.
-
Solution: Test the compound's solubility in both serum-free and serum-containing media. If solubility is significantly lower in the presence of serum, consider reducing the serum percentage during the treatment period, if experimentally permissible.
-
Expert Tip: When preparing working dilutions, add the compound stock solution to a larger volume of pre-warmed medium while vortexing gently. This rapid dilution helps prevent localized high concentrations that can initiate precipitation.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics regarding the handling and application of pyrazolo[1,5-a]pyridine compounds.
Q2: What is the primary mechanism of action for pyrazolo[1,5-a]pyridine compounds?
A2: The pyrazolo[1,5-a]pyrimidine scaffold (a closely related analog) is well-documented as a potent inhibitor of various protein kinases.[5][6] Many pyrazolo[1,5-a]pyridine derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of kinases involved in oncogenic signaling pathways.[5] Key targets identified for various derivatives include:
-
PI3 Kinase (PI3K): Certain compounds show high selectivity for the p110α isoform of PI3K, a critical node in cell growth and survival signaling.[7]
-
Tropomyosin Receptor Kinases (Trks): This family of kinases is a promising target in solid tumors, and pyrazolo[1,5-a]pyrimidine-based molecules have been developed as potent Trk inhibitors.[8][9]
-
Cyclin-Dependent Kinases (CDKs) and Pim-1 Kinase: These are common targets, playing crucial roles in cell cycle progression and proliferation.
-
RET Kinase: This kinase is an oncogenic driver in lung adenocarcinoma, and pyrazolo[1,5-a]pyrimidine inhibitors have been developed to target it.[10]
The specific target depends entirely on the substitutions and overall structure of the individual derivative. It is crucial to consult the literature for the specific compound you are using.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Q3: How should I prepare and store stock solutions of these compounds?
A3: Proper handling is critical for experimental consistency.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM).
-
Preparation: Allow the compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Use sonication or gentle warming (not to exceed 40°C) to aid dissolution if necessary.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light. Before use, thaw an aliquot completely and bring it to room temperature.
-
Safety: Always handle these compounds in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
Q4: What concentration range should I start with for my experiments?
A4: The optimal concentration is highly dependent on the specific compound, cell line, and experimental endpoint. However, a systematic approach is always best.
Table 1: Recommended Starting Concentration Ranges
| Experimental Phase | Concentration Range | Rationale |
| Initial Screening / IC50 Determination | 1 nM to 100 µM | A broad, logarithmic range is necessary to capture the full dose-response curve and accurately determine potency.[13] |
| Mechanistic Studies | 0.1x to 10x IC50 | Work around the determined IC50 value to study on-target effects (at ~IC50) and potential off-target or toxic effects (at >>IC50). |
| Long-Term Culture (e.g., >72h) | 0.1x to 1x IC50 | Higher concentrations can lead to cumulative toxicity. It's often better to use a lower, more sustainable dose for chronic exposure studies. |
Always begin by determining the compound's potency in your specific cell model by generating a dose-response curve.
Section 3: Core Experimental Protocols
A self-validating system is one where controls and checks are built into the workflow. This protocol for determining the half-maximal inhibitory concentration (IC50) is designed with this principle in mind.
Protocol: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT)
The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[13] This protocol provides a robust method for its determination in adherent cell lines.
Caption: Standard workflow for IC50 determination.
Methodology:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium.[14]
-
Include wells for "vehicle control" (cells + solvent), "positive control" (cells + known cytotoxic agent), and "blank" (medium only, no cells).
-
Incubate overnight to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of your highest compound concentration in culture medium.
-
Perform serial dilutions (e.g., 1:3 or 1:5) across a plate or in tubes to create a range of concentrations. A common range for initial tests is 100 µM down to low nM.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubate for the desired treatment duration (commonly 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker for 10 minutes.
-
Read the absorbance on a plate reader at a wavelength of ~570 nm.
-
-
Data Analysis and Interpretation:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the "vehicle control" wells (% Viability). The formula is: [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.[15]
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[13]
-
The IC50 is the concentration that corresponds to 50% viability on the fitted curve.
-
References
-
Jain, A., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277-285. Available at: [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Hayakawa, M., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 583-587. Available at: [Link]
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4988. Available at: [Link]
-
Gomma, A. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(45), 29285-29330. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. Available at: [Link]
-
Request PDF. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(8), 104015. Available at: [Link]
-
Mathison, C. J., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 558-565. Available at: [Link]
-
Ali, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3488. Available at: [Link]
-
ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... Available at: [Link]
-
Scott, D. E., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(9), 6241-6261. Available at: [Link]
-
Wang, B., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Al-Warhi, T., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific Reports, 14(1), 6092. Available at: [Link]
-
Wang, C., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Sensors and Actuators B: Chemical, 255, 2606-2611. Available at: [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Robinson, A. (2016). IC50 or cell viability experiment. YouTube. Available at: [Link]
-
Ouchi, D., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 17(3), 3231-3238. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]
-
Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1403-1415. Available at: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(42), 25171-25182. Available at: [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Off-Target Effects of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and Related Kinase Inhibitors
Welcome to the technical support center for researchers utilizing Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and other kinase inhibitors featuring the pyrazolo[1,5-a]pyridine scaffold. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate the common challenges associated with off-target effects in your experiments. Our goal is to empower you with the knowledge to ensure the specificity and validity of your research findings.
The pyrazolo[1,5-a]pyridine core is a well-established scaffold in the development of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs)[1][2][3][4][5]. While this structural motif can be engineered for high potency and selectivity, off-target activities remain a significant concern, potentially leading to misinterpretation of experimental results and unforeseen cellular phenotypes. This guide will walk you through identifying, understanding, and mitigating these effects.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab, providing potential causes related to off-target effects and actionable solutions.
Issue 1: Discrepancy between Biochemical Potency and Cellular Efficacy
Question: My biochemical assays show that Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a potent inhibitor of my target kinase (e.g., CDK2) with a low nanomolar IC50. However, in cell-based assays, I need to use a much higher concentration to observe the expected phenotype (e.g., cell cycle arrest), and even then, the effect is not as clean as I'd expect. What could be happening?
Answer: This is a common and important observation. The discrepancy between biochemical and cellular potency can stem from several factors, with off-target effects being a primary suspect.
Potential Causes & Explanations:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane, requiring higher extracellular concentrations to achieve a sufficient intracellular concentration to inhibit the target.
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, reducing its effective intracellular concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.
-
Off-Target Engagement: At higher concentrations required for a cellular effect, the compound may be engaging with other kinases or cellular proteins. This can lead to a complex cellular response that masks or confounds the specific on-target phenotype. For instance, pan-CDK inhibitors have been known to cause dose-limiting toxicities due to their lack of specificity[6].
Step-by-Step Troubleshooting Protocol:
-
Verify Target Engagement in Cells: It is crucial to confirm that your compound is binding to the intended target within a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: This live-cell assay quantifies inhibitor affinity for a target protein using bioluminescence resonance energy transfer (BRET)[7][8][9]. This is a powerful technique to determine intracellular potency and selectivity.
-
-
Assess Cell Permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay to predict passive membrane permeability.
-
Caco-2 Permeability Assay: This cell-based assay provides a more physiologically relevant measure of permeability and can also indicate the involvement of active transport mechanisms.
-
-
Evaluate Compound Stability:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability.
-
-
Perform a Dose-Response Curve for On-Target and Off-Target Phenotypes:
-
Carefully titrate the compound in your cellular assay and monitor both the expected on-target phenotype (e.g., decreased phosphorylation of a specific substrate) and any unexpected phenotypes. This can help to define a therapeutic window where on-target effects are dominant.
-
Experimental Workflow for Issue 1 Troubleshooting
Caption: Troubleshooting workflow for potency discrepancies.
Issue 2: Unexpected Cellular Phenotype or Toxicity
Question: I am using Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone to inhibit what I believe is CDK2, expecting a G1/S phase cell cycle arrest. However, I'm observing a significant G2/M arrest, or widespread apoptosis even at low concentrations. Is this an off-target effect?
Answer: It is highly likely that you are observing an off-target effect. While CDK2 is a key regulator of the G1/S transition, inhibition of other kinases can lead to different cell cycle blocks or induce apoptosis. For example, high doses of the CDK4/6 inhibitor palbociclib have been shown to cause an increase in the G2 phase population in Rb-negative cells, suggesting off-target effects[10].
Potential Causes & Explanations:
-
Inhibition of Other CDKs: The pyrazolo[1,5-a]pyridine scaffold is found in inhibitors of various CDKs, including CDK1, CDK7, and CDK9[1][3][4][11][12]. Inhibition of CDK1 is a classic cause of G2/M arrest. Inhibition of transcriptional CDKs like CDK9 can lead to apoptosis due to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.
-
Inhibition of Other Kinase Families: This scaffold is not exclusive to CDKs and has been used to develop inhibitors for other kinases such as PI3K and Trk[13][14][15]. Inhibition of these pathways can lead to a variety of cellular responses, including apoptosis.
-
General Toxicity: At higher concentrations, the compound may induce cellular stress and apoptosis through mechanisms unrelated to kinase inhibition.
Step-by-Step Troubleshooting Protocol:
-
Comprehensive Kinase Profiling:
-
KINOMEscan™: This is a binding assay that screens your compound against a large panel of kinases (typically over 400) to identify potential off-target interactions[16]. The output provides a quantitative measure of binding affinity (Kd) for each kinase.
-
Cell-Based Kinase Activity Panels: Several service providers offer cell-based assays to assess the inhibitory activity of your compound against a panel of kinases in a more physiologically relevant context.
-
-
Validate Key Off-Targets:
-
Once you have identified potential off-targets from the kinase screen, you need to validate them.
-
Western Blotting: Treat cells with your compound and probe for the phosphorylation of known substrates of the suspected off-target kinase. For example, to check for CDK1 inhibition, you could probe for phosphorylation of Lamin A/C. For CDK9, you can assess the phosphorylation of the C-terminal domain of RNA Polymerase II.
-
Use a More Selective Inhibitor: If a more selective inhibitor for your primary target is available, use it as a tool compound to see if it recapitulates the on-target phenotype without the off-target effects. Conversely, use a selective inhibitor for the suspected off-target to see if it phenocopies the unexpected cellular response.
-
-
Rescue Experiments:
-
If you suspect an off-target is causing the phenotype, try to "rescue" the effect by overexpressing a drug-resistant mutant of the off-target kinase or by activating a downstream component of the affected pathway.
-
Decision Tree for Unexpected Phenotypes
Caption: Decision tree for investigating unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a compound with a pyrazolo[1,5-a]pyridine scaffold?
A1: Given the prevalence of this scaffold in kinase inhibitors, the most probable off-targets are other kinases. Specifically, due to the high degree of structural similarity in the ATP-binding pocket, other members of the CDK family are common off-targets[17][18]. For a putative CDK2 inhibitor, you should be particularly mindful of CDK1, CDK5, CDK7, and CDK9. Additionally, this scaffold has been reported in inhibitors of PI3K and Trk kinases, so these families should also be considered[13][14][15]. A comprehensive kinase panel screen is the most effective way to identify specific off-targets for your particular compound.
Q2: How can I improve the selectivity of my current compound?
A2: Improving selectivity often requires medicinal chemistry efforts to modify the compound's structure. Structure-activity relationship (SAR) studies can reveal which parts of the molecule are critical for on-target potency and which can be modified to reduce off-target binding[3][4]. Computational modeling and docking studies can also provide insights into the binding modes of your compound in both on-target and off-target kinases, guiding rational drug design to enhance selectivity.
Q3: At what concentration should I screen for off-target effects?
A3: A common starting point for kinase panel screening is 1 µM. This concentration is often high enough to identify even weak off-target interactions. If your compound is highly potent against its primary target (e.g., low nanomolar IC50), you may also consider screening at a lower concentration, such as 100 nM, to get a more refined view of the most relevant off-targets at therapeutically achievable concentrations.
Q4: Can off-target effects ever be beneficial?
A4: Yes, in some cases, what are initially considered "off-target" effects can have therapeutic benefits. This concept is known as polypharmacology. For example, a compound that inhibits both a primary target and a resistance pathway could be more effective than a highly selective inhibitor. However, it is critical to intentionally investigate and understand these additional activities rather than discovering them serendipitously as confounding factors.
Q5: What are the key differences between biochemical and cell-based selectivity assays?
A5: Biochemical assays, like KINOMEscan™, measure the direct binding of a compound to a purified kinase. They are excellent for identifying potential interactions but do not account for cellular factors like membrane permeability, efflux, or the presence of scaffolding proteins. Cell-based assays, such as NanoBRET™, measure target engagement within a living cell, providing a more physiologically relevant assessment of a compound's potency and selectivity in a complex biological system[7][8][9]. It is good practice to use both types of assays for a comprehensive understanding of your inhibitor's profile.
Data Presentation: Comparing Inhibitor Selectivity
When evaluating your compound or comparing it to others, it is helpful to organize the data in a clear, tabular format.
| Kinase Target | IC50 (nM) of Your Compound | Fold Selectivity vs. Primary Target | IC50 (nM) of Reference Cpd. | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., CDK2) | 10 | 1 | 5 | 1 |
| Off-Target 1 (e.g., CDK1) | 200 | 20 | 50 | 10 |
| Off-Target 2 (e.g., CDK9) | 500 | 50 | 1000 | 200 |
| Off-Target 3 (e.g., PI3Kα) | >10,000 | >1000 | >10,000 | >2000 |
| Off-Target 4 (e.g., TrkA) | 1500 | 150 | 5000 | 1000 |
This table provides a template for comparing the selectivity profile of your compound against a reference compound. A higher fold selectivity indicates a more selective inhibitor.
By systematically applying these troubleshooting strategies and employing a multi-faceted approach to assessing selectivity, you can confidently characterize the activity of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and advance your research with robust and reproducible data.
References
-
Dale, I., et al. (2015). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Bagley, S. W., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. Available at: [Link]
-
Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][13][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. Available at: [Link]
-
Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature Communications. Available at: [Link]
-
Wells, C. I., et al. (2020). Comprehensive survey of CDK inhibitor selectivity in live cells with energy transfer probes. ChemRxiv. Available at: [Link]
-
Wang, S., et al. (2015). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems. Available at: [Link]
-
GGD de G, et al. (2022). Novel Pyrazolo [1, 5‐a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen. Available at: [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Beaver, J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jones, C. D., et al. (2024). Abstract 5730: Targeting the cell cycle with AZD8421, a potent and highly selective CDK2 inhibitor. Cancer Research. Available at: [Link]
-
Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature Communications. Available at: [Link]
-
Phillipson, L. J., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gomaa, A. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Kumar, S., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Chen, P., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
George, G., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic Chemistry. Available at: [Link]
-
Grote, D. M., et al. (2020). CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest. Molecular Cancer Therapeutics. Available at: [Link]
-
O'Leary, B., et al. (2016). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Journal of Cell Science. Available at: [Link]
-
El-Gokha, A. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer. Available at: [Link]
Sources
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying CDK inhibitor selectivity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Welcome to the technical support guide for the synthesis of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to enhance experimental success and yield.
Overview of the Synthetic Workflow
The synthesis is typically approached in a multi-step sequence. The following diagram outlines the most common pathway, which involves the initial construction of the core heterocyclic scaffold, followed by amide coupling and a final deprotection step.
Caption: General synthetic route to the target compound.
Part 1: FAQs for Pyrazolo[1,5-a]pyridine Core Synthesis
The formation of the pyrazolo[1,5-a]pyridine scaffold is the foundational step. Success here is critical for the overall yield. The most common and versatile methods involve a [3+2] cycloaddition reaction.[1][2]
Q1: My cycloaddition reaction to form the pyrazolo[1,5-a]pyridine ring is low-yielding or failing. What are the common pitfalls?
A1: This is a frequent challenge. The success of the [3+2] cycloaddition between an N-aminopyridinium salt and an alkyne dipolarophile depends heavily on the stability of the ylide intermediate and the reaction conditions.
-
Ylide Generation: The N-aminopyridinium ylide is generated in situ by treating the corresponding N-aminopyridinium salt with a base. The choice of base is critical. A strong, non-nucleophilic base like potassium carbonate or triethylamine is often used. If the base is too weak, ylide formation will be inefficient. If it is too strong or nucleophilic, it may lead to side reactions with your starting materials.
-
Stability of the Ylide: Electron-withdrawing groups on the pyridine ring can destabilize the ylide, leading to decomposition. Conversely, electron-donating groups can increase its stability.
-
Choice of Dipolarophile: The reaction works best with electron-deficient alkynes, such as propiolate esters (e.g., ethyl propiolate), which readily react with the nucleophilic ylide.[3]
-
Solvent and Temperature: The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile. Temperature control is crucial; excessive heat can cause decomposition of the ylide, while temperatures that are too low may result in a sluggish reaction.
Q2: I am observing multiple regioisomers in my final pyrazolo[1,5-a]pyridine product. How can I improve regioselectivity?
A2: Regioselectivity is a known challenge in this synthesis, especially with unsymmetrically substituted pyridinium ylides or alkynes.
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Mechanism and Sterics: The regioselectivity is governed by both steric and electronic factors during the cycloaddition. The most common isomer typically results from the pathway with the least steric hindrance and most favorable electronic interaction between the dipole and dipolarophile.
-
Catalyst/Mediator Control: Some modern protocols utilize mediators like TEMPO to achieve high and predictable regioselectivity in the synthesis of multisubstituted pyrazolo[1,5-a]pyridines.[4]
-
Strategic Starting Material Choice: If possible, using a symmetrical pyridine or alkyne starting material will eliminate the issue of regioselectivity altogether. When this is not possible, careful analysis of literature precedents for similarly substituted systems is advised to predict the major regioisomer.
Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
This protocol details a common method for creating the core scaffold, which can then be hydrolyzed to the carboxylic acid needed for coupling.
-
Step A: N-Amination of Pyridine:
-
Dissolve pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Precipitate the N-aminopyridinium salt with diethyl ether, filter, and dry in vacuo.
-
-
Step B: [3+2] Cycloaddition:
-
Suspend the N-aminopyridinium salt (1.0 eq) and potassium carbonate (K₂CO₃) (2.5 eq) in anhydrous DMF.
-
Add ethyl propiolate (1.2 eq) dropwise at room temperature.
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Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
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Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ester.
-
Part 2: FAQs for Amide Coupling with Piperazine
This step involves forming the amide bond between the pyrazolo[1,5-a]pyridine-3-carboxylic acid and a piperazine derivative. To avoid the common issue of double acylation, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine.
Q3: My amide coupling reaction is inefficient, resulting in a low yield of the desired product. What can I do to optimize it?
A3: Low coupling efficiency is a classic problem in amide synthesis. The key is efficient activation of the carboxylic acid and ensuring the nucleophilicity of the amine.
-
Choice of Coupling Reagent: The selection of the coupling reagent is paramount. Different reagents have different activation efficiencies and side-product profiles. A comparison is provided in the table below. For many standard syntheses, EDC in combination with an additive like HOBt is a cost-effective and efficient choice.[5] For more challenging couplings, HATU is often more effective.[6]
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware, solvents (e.g., DMF, DCM), and reagents must be strictly anhydrous. Water will hydrolyze the activated ester intermediate, halting the reaction.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. It neutralizes any acid salts of the amine starting material and the acidic byproducts of the coupling reaction. Typically, 2-3 equivalents are used.[5]
-
Temperature: Most couplings are started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[5]
-
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | 75 - 90 | A widely used, cost-effective carbodiimide. The urea byproduct is water-soluble, simplifying workup.[5] |
| HATU | None | DIPEA | 85 - 98 | Highly efficient uronium-based reagent, often faster and higher yielding than carbodiimides.[6] |
| PyBOP | None | DIPEA | 80 - 95 | Phosphonium-based reagent. Generates a carcinogenic HMPA byproduct, requiring careful handling. |
Q4: I am getting a significant amount of an undesired symmetrical urea byproduct. How do I prevent this?
A4: This is a common issue when using carbodiimide reagents like EDC. The urea byproduct comes from the EDC itself. The primary issue, however, is often the formation of a stable N-acylurea byproduct if the activated carboxylic acid reacts with another molecule of EDC instead of the amine.
-
Use of Additives: This is precisely why additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used. The carbodiimide first activates the carboxylic acid to form an O-acylisourea, which is highly reactive. HOBt rapidly traps this intermediate to form an activated HOBt-ester. This new intermediate is less prone to side reactions but still highly reactive towards the amine, leading to a cleaner reaction and higher yield.[5]
Caption: Decision tree for troubleshooting low coupling yields.
Protocol 2: Amide Coupling via EDC/HOBt
-
Hydrolysis (if starting from ester):
-
Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of THF/water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until TLC/LC-MS indicates complete consumption of the starting material.
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate, dry, and concentrate. Use the crude acid directly in the next step.
-
-
Coupling Reaction:
-
Dissolve the crude pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq), N-Boc-piperazine (1.1 eq), and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]
-
Monitor progress by LC-MS. Upon completion, perform an aqueous workup as described in the literature.
-
Purify by flash column chromatography to obtain the Boc-protected product.
-
Part 3: FAQs for Final Deprotection and Purification
Q5: My final Boc-deprotection step with TFA is not clean. What are the best practices?
A5: The removal of the tert-butyloxycarbonyl (Boc) group is typically straightforward but can have pitfalls.
-
Reaction Conditions: The standard condition is treatment with trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM v/v) at room temperature.[7] The reaction is usually complete within 1-2 hours.
-
Scavengers: The tert-butyl cation generated during deprotection is electrophilic and can re-react with electron-rich functionalities on your molecule (a common issue with tryptophan or methionine-containing peptides, but relevant here if your scaffold has sensitive groups). Including a scavenger like triisopropylsilane (TIS) or anisole (1-5%) can trap this cation and prevent side reactions.
-
Workup: After the reaction is complete, the TFA and DCM are removed in vacuo. It is crucial to co-evaporate with a solvent like toluene or methanol several times to ensure all residual TFA is removed, as it can make subsequent purification difficult and keep the product as a TFA salt. The final product can then be neutralized with a base (e.g., saturated NaHCO₃ solution) or purified directly as the salt.
Q6: I'm having difficulty purifying my final product. It seems to be very polar. Any suggestions?
A6: The final product, containing a free piperazine secondary amine, is basic and often highly polar, which can make standard silica gel chromatography challenging.
-
Tailing on Silica: The basic amine can interact strongly with the acidic silica gel, leading to significant tailing and poor separation. To mitigate this, you can pre-treat the column slurry with 1-2% triethylamine in the eluent system. This deactivates the acidic sites on the silica.
-
Alternative Stationary Phases: If tailing remains an issue, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid.
-
Salt Formation and Crystallization: Often, the easiest way to purify a basic final product is through salt formation. After the workup, dissolve the crude product in a minimal amount of a solvent like methanol or isopropanol and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate as a clean, crystalline solid, which can be isolated by filtration.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 19, 2026, from [Link]
-
Ghosh, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available at: [Link]
-
Ghosh, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Abdelriheem, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
Vetter, M.F., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
-
Tang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PubMed Central. Available at: [Link]
-
Ravi, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved January 19, 2026, from [Link]
-
Szeliga, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved January 19, 2026, from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved January 19, 2026, from [Link]
Sources
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- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the stability and integrity of your compound in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with this compound in DMSO.
Q1: My stock solution of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in DMSO has turned a slight yellow color. Is it degraded?
A slight yellowing of DMSO solutions over time is not uncommon and may not necessarily indicate significant degradation of the compound. However, it should be treated as a warning sign. The color change could be due to minor oxidation of the compound or impurities. We strongly recommend performing a purity check via High-Performance Liquid Chromatography (HPLC) against a freshly prepared sample to confirm the integrity of the stock.
Q2: I've stored my compound solution at -20°C for a month. Is it still viable for my cell-based assays?
For typical use, solutions stored at -20°C for one month should be re-evaluated for efficacy.[1] While many compounds are stable under these conditions, repeated freeze-thaw cycles can promote degradation or precipitation.[2][3] It is best practice to aliquot stock solutions into single-use volumes to avoid these cycles.[1] For storage longer than one month, -80°C is recommended.[1]
Q3: Can I store my DMSO stock solution at room temperature?
Room temperature storage is not recommended for more than a day or two.[4] The risk of degradation increases significantly with prolonged exposure to ambient temperature and light. DMSO itself is hygroscopic and will absorb atmospheric water, which can facilitate hydrolysis of your compound.[5]
Q4: I see precipitate in my stock solution after thawing. What should I do?
Precipitation upon thawing is a common issue, especially with high-concentration stocks.[6][7] The compound may have crystallized into a less soluble form.[4] Gently warm the vial (e.g., to 37°C) and vortex thoroughly to attempt redissolution. If the precipitate does not dissolve, the solution should not be used, as the actual concentration will be lower than intended. Centrifuge the vial and use the supernatant only after determining its concentration. The best solution is to prepare stocks at a concentration known to remain soluble after freeze-thaw cycles.
II. Troubleshooting Guide: Diagnosing Stability Issues
This guide helps you diagnose and resolve more complex stability problems.
Issue 1: Inconsistent or Decreased Biological Activity
If you observe a drop-off in the compound's performance in your assays, it's a primary indicator of degradation.
-
Purity Analysis: The most direct way to diagnose this is to measure the purity of the stock solution. Use a stability-indicating analytical method like Reverse-Phase HPLC (RP-HPLC) with UV and Mass Spectrometry (MS) detection.[8][9] Compare the chromatogram of the aged stock to a freshly prepared standard. Look for new peaks (degradants) and a decrease in the area of the parent compound peak.
-
Causality: The core structure contains several moieties that could be susceptible to degradation. The amide (methanone) linkage can be prone to hydrolysis, especially in the presence of absorbed water in the DMSO. The piperazine ring, being basic, can interact with acidic impurities.[10] The pyrazolo[1,5-a]pyridine core is a fused aromatic system and generally stable, but complex reactivity is possible.[11]
Issue 2: Solubility Problems and Precipitation
Observing solid material in your DMSO stock is a critical issue that compromises concentration accuracy.
-
Confirm Chemical Identity: Before assuming degradation, confirm that the precipitate is the parent compound. This can be done by isolating the solid (if possible) and analyzing it, or by analyzing the remaining supernatant to see if the concentration has decreased.
-
Solvent Quality: The issue may stem from the DMSO itself. DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[5] This addition of water significantly changes the solvent properties and can drastically lower the solubility of many organic compounds.[2]
-
Solution: Always use high-purity, anhydrous DMSO (<0.1% water). Purchase in small-volume bottles with septa to minimize exposure to air. Store opened bottles under an inert gas like argon or nitrogen.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues.
III. Best Practices & Protocols
Adhering to strict protocols for solution preparation and storage is the most effective way to prevent compound instability.
Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO (≥99.9%) | Minimizes water-induced hydrolysis and precipitation.[2] |
| Concentration | ≤10 mM (verify solubility) | Higher concentrations are more prone to precipitation upon freezing.[4] |
| Short-Term Storage | 2-8°C for up to 1 week | Acceptable for immediate use, but minimizes exposure to ambient conditions. |
| Long-Term Storage | -80°C for ≥ 6 months | Gold standard for preserving compound integrity over long periods.[1] |
| Freeze/Thaw Cycles | Avoid; aliquot into single-use volumes | Repeated cycles are a major cause of compound precipitation and degradation.[1][2][3] |
| Atmosphere | Store under inert gas (Argon/Nitrogen) | Protects against oxidation and moisture absorption by hygroscopic DMSO.[5] |
| Container | Amber glass or polypropylene vials | Protects from light and provides good chemical compatibility.[2] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of solid Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Dissolution: Under a fume hood, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If needed, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no particulates are present.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume aliquots in appropriately labeled vials.
-
Storage: Tightly cap the aliquot vials, purge with an inert gas if possible, and place them in a freezer box for storage at -80°C.
Protocol 2: Experimental Workflow for Stability Assessment
This protocol provides a self-validating system to quantitatively assess the stability of your compound over time.
Caption: Experimental workflow for assessing compound stability.
IV. Scientific Background: Understanding the Chemistry
A deeper understanding of the molecule's structure and the properties of DMSO is key to predicting and preventing instability.
Potential Structural Liabilities
While the pyrazolo[1,5-a]pyridine core is an electron-rich aromatic system that generally imparts metabolic stability, other parts of the molecule are more reactive.[12][13]
-
Amide (Methanone) Linkage: This is often the most susceptible point. It can undergo hydrolysis to form pyrazolo[1,5-a]pyridine-3-carboxylic acid and piperazine. This reaction is catalyzed by trace amounts of acid or base and is accelerated by the presence of water.
-
Piperazine Ring: As a secondary amine, the piperazine ring is basic and nucleophilic.[10] It can be susceptible to oxidation. It can also react with electrophilic impurities or degradation products of DMSO itself.
-
DMSO as a Solvent: While considered inert, DMSO is not entirely benign. At elevated temperatures or in the presence of acids/bases, it can decompose.[14][15] More importantly for storage, its hygroscopic nature is its biggest liability, as absorbed water is a reactant for hydrolysis.[2][5]
Potential Degradation Pathways
The diagram below illustrates the most probable, albeit hypothetical, degradation pathways for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in a non-anhydrous DMSO solution.
Caption: Potential degradation pathways of the target compound.
By understanding these potential issues and implementing the rigorous handling and validation protocols outlined in this guide, researchers can ensure the quality and reliability of their experimental data when working with Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
References
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Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2742. [Link]
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Garrido-Castaño, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1937-1961. [Link]
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Kozik, V., et al. (2012). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 17(8), 1046-1055. [Link]
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El-Gamala, I., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(15), 5849. [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]
- Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
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Patrick, D. A., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(1), 362-378. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
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Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
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Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
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Moody, C. J., et al. (2013). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 11(44), 7729-7737. [Link]
- National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrimidine.
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Castro, J., et al. (2022). Rearrangement of Imidazolidine to Piperazine Rings in the Presence of DyIII. Chemistry Proceedings, 12(1), 79. [Link]
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Insuasty, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7338. [Link]
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Lipinski, C. (2002). Issues in Compound Storage in DMSO. Presentation at SBS Hague. [Link]
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Lee, H., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2351-8. [Link]
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Castro, J., et al. (2022). Rearrangement of Imidazolidine to Piperazine Rings in the Presence of DyIII. Chemistry Proceedings, 12(1), 79. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
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Szelag, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8349. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(s11), 12-21. [Link]
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Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]
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Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]
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Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
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Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
- National Center for Biotechnology Information. (n.d.). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone.
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AiFan Chem. (n.d.). Piperazin-1-yl(tetrahydrofuran-2-yl)methanone hydrobromide. AiFan Chem. [Link]
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Technical Support Center: Overcoming Drug Resistance with Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyridine-3-carboxamide derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental workflows. Our goal is to empower you with the scientific rationale behind each step, ensuring your experiments are robust, reproducible, and successful.
Section 1: Foundational Knowledge & FAQs
This section addresses fundamental questions about the pyrazolo[1,5-a]pyridine scaffold and its application in overcoming drug resistance.
Q1: What is the primary mechanism by which pyrazolo[1,5-a]pyridine derivatives overcome drug resistance?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore that can be adapted to inhibit various protein kinases, which are often implicated in acquired drug resistance.[1][2] Depending on the specific substitutions, these derivatives can act as ATP-competitive inhibitors targeting kinases that drive resistance pathways.[1] For example, in cancers that have developed resistance to primary therapies, aberrant signaling through kinases like c-Met or RET can become a primary survival mechanism.[3][4] Pyrazolo[1,5-a]pyridine derivatives have been successfully designed to potently inhibit these kinases, thereby restoring sensitivity to the original drug or acting as a powerful standalone therapy.[3][4]
Another key mechanism is the inhibition of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells, reducing intracellular drug concentration and efficacy.[5] Some pyrazolo[1,5-a]pyrimidine derivatives have shown potential to modulate P-gp activity, although this is a less commonly cited mechanism for this specific scaffold compared to its kinase inhibitory effects.[5][6]
Q2: My pyrazolo[1,5-a]pyridine derivative has poor aqueous solubility. How can I address this for my in vitro assays?
A2: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrazolo[1,5-a]pyridines.[1][7] Here is a systematic approach to troubleshoot this issue:
-
Solvent Selection: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO).
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[7] For compounds with a basic amine, forming a hydrochloride salt can increase aqueous solubility by orders of magnitude.[8]
-
Use of Solubilizing Agents: In some cases, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used in vehicle formulations for in vivo studies, but their use in in vitro assays should be carefully validated to avoid interference with the assay or cellular toxicity.
-
Structural Modification: For medicinal chemists, poor solubility is a key parameter to optimize. Introducing polar functional groups, such as a basic amine, or disrupting crystal lattice formation through structural changes can dramatically improve solubility while maintaining potency.[1][8]
Q3: How do I select the appropriate cancer cell line to test my compound's ability to overcome resistance?
A3: The choice of cell line is critical. You need a pair of cell lines: one that is sensitive to a standard-of-care drug and one that is resistant.
-
Acquired Resistance Models: The ideal model is an isogenic pair, where a drug-sensitive parental cell line has been cultured with increasing concentrations of a specific drug to generate a resistant subline. This ensures the primary difference between the lines is the resistance mechanism.
-
Characterized Resistant Lines: Use well-characterized cell lines known to overexpress a specific resistance-conferring protein (e.g., NCI/ADR-RES cells for P-gp overexpression, or cell lines with known mutations in EGFR or c-Met).
-
Verify the Mechanism: Before extensive testing, confirm the resistance mechanism in your chosen cell line (e.g., via Western blot for protein overexpression, or sequencing for mutations). This is crucial because your pyrazolo[1,5-a]pyridine derivative is likely designed to target a specific kinase or pathway.[1]
Section 2: Troubleshooting Experimental Workflows
This section provides detailed guidance on specific experimental problems.
Scenario 1: Inconsistent IC50 values in cell viability assays.
Q: I am performing a cell viability assay (e.g., MTT, CellTiter-Glo®) to test the synergistic effect of my pyrazolo[1,5-a]pyridine derivative with a known anticancer drug, but my IC50 values are highly variable between experiments. What are the potential causes?
A: Inconsistent IC50 values are a common frustration. Let's break down the potential causes using a troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Expertise & Causality:
-
Compound Precipitation: Pyrazolo[1,5-a]pyridine derivatives can be hydrophobic. When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can crash out of solution. This leads to an actual concentration that is much lower and more variable than the intended concentration. Solution: Visually inspect your dilutions for precipitation. If observed, lower the top concentration of your dose-response curve or explore alternative formulation strategies.[8]
-
Cell Density: The "cell-density effect" can alter drug sensitivity. If cells are seeded too sparsely, they may be more sensitive. If seeded too densely, they may enter growth arrest, becoming less sensitive to cell-cycle-dependent drugs. Solution: Perform a cell titration experiment to find the optimal seeding density where cells are in the exponential growth phase for the duration of the assay.
-
Passage Number: Drug-resistant cell lines can be unstable. If the selective pressure (the drug used to create the resistant line) is removed, cells can gradually lose their resistance over many passages. Solution: Use cells from a low-passage frozen stock for critical experiments and maintain them within a validated passage number range.
Scenario 2: No evidence of target engagement in cells.
Q: My pyrazolo[1,5-a]pyridine derivative is a potent kinase inhibitor in a biochemical (enzymatic) assay, but I don't see inhibition of the downstream signaling pathway (e.g., p-AKT, p-ERK) in my Western blot. Why?
A: This is a classic and critical issue in drug development, highlighting the difference between biochemical potency and cellular efficacy.
Caption: Potential reasons for discrepancy between biochemical and cellular activity.
Expertise & Causality:
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Troubleshooting Protocol: Perform a cellular thermal shift assay (CETSA) or use a cell-based target engagement assay (e.g., NanoBRET™) to directly measure if the compound is binding to its target inside the cell.
-
Active Efflux: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[5] The cell actively pumps your compound out, preventing it from reaching a high enough intracellular concentration to inhibit the target kinase. Troubleshooting Protocol: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). If you then observe pathway inhibition, efflux is the likely culprit.
-
High Protein Binding: The serum in your cell culture medium contains proteins like albumin that can bind to your compound, reducing the free concentration available to enter the cells. Troubleshooting Protocol: Perform the experiment in low-serum or serum-free media for a short duration. If this rescues the activity, protein binding is a significant factor.
-
Off-Target Effects: At the concentrations used, your compound might be engaging other kinases or proteins that counteract the effect of inhibiting your primary target.[9][10] Troubleshooting Protocol: A broad kinome scan (e.g., KinomeScan™) can reveal the selectivity profile of your compound and identify potent off-targets that might explain unexpected cellular phenotypes.[10]
Section 3: Protocols and Data Tables
Protocol: Synergy Assessment using the Chou-Talalay Method
This protocol allows for the quantitative determination of synergy between your pyrazolo[1,5-a]pyridine derivative (Drug A) and a standard-of-care chemotherapeutic (Drug B).
I. Objective: To determine if Drug A and Drug B have a synergistic, additive, or antagonistic effect on cell viability.
II. Materials:
-
Resistant cancer cell line of interest
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
96-well cell culture plates
-
Drug A (Pyrazolo[1,5-a]pyridine derivative) stock solution (e.g., 10 mM in DMSO)
-
Drug B (Standard drug) stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
-
CompuSyn software (or similar software for calculating Combination Index)
III. Methodology:
-
Determine IC50 for Single Agents:
-
Plate cells at their predetermined optimal density and allow them to adhere overnight.
-
Perform a dose-response experiment for Drug A alone and Drug B alone. Use a 10-point, 3-fold serial dilution series centered around the expected IC50.
-
After 72 hours of incubation, measure cell viability.
-
Calculate the IC50 value for each drug individually.
-
-
Set up Combination Assay (Fixed Ratio):
-
The most common method is the fixed constant ratio design. The ratio is typically based on the IC50s of the individual drugs (e.g., a ratio of [IC50 of Drug A] : [IC50 of Drug B]).
-
Create a serial dilution plate where both drugs are diluted together, maintaining this fixed ratio. For example, if the IC50 of Drug A is 1 µM and Drug B is 10 µM, your top concentration might be (4 µM Drug A + 40 µM Drug B), the next (2 µM A + 20 µM B), and so on.
-
Plate cells as before. Add the combination drug dilutions to the cells. Include wells for Drug A alone and Drug B alone as controls.
-
Incubate for 72 hours and measure viability.
-
-
Data Analysis:
-
Enter the dose-effect data for the single agents and the combination into CompuSyn software.
-
The software will calculate the Combination Index (CI) .
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
-
-
Data Table: Example of Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors
The following table summarizes representative data for pyrazolo[3,4-b]pyridine derivatives (a related scaffold) as potent c-Met kinase inhibitors, demonstrating the potency that can be achieved with this class of compounds.
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Cellular Antiproliferative IC50 (µM) | Reference |
| 5a | c-Met | 4.27 | HepG-2 | 3.42 | [3] |
| 5b | c-Met | 7.95 | HepG-2 | 3.56 | [3] |
| Cabozantinib | c-Met | 5.38 | HepG-2 | N/A | [3] |
This data illustrates the potent, low-nanomolar enzymatic inhibition achievable, which translates to low-micromolar activity in cancer cell lines.[3]
Section 4: Signaling Pathway Visualization
Targeting the c-Met Pathway in Drug Resistance
Aberrant activation of the c-Met receptor tyrosine kinase is a known mechanism of resistance to EGFR inhibitors in non-small cell lung cancer. Pyrazolo[1,5-a]pyridine derivatives can be designed to inhibit c-Met, thus blocking this escape pathway.
Caption: Inhibition of the c-Met resistance pathway by a Pyrazolo[1,5-a]pyridine derivative.
References
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Hass, J., et al. (2010). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Rojas-León, C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
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Ciardi, M., et al. (2020). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed Central. Available at: [Link]
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Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed Central. Available at: [Link]
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Wang, B., et al. (2019). Identification of Pyrazolo[1,5- a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PubMed. Available at: [Link]
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ResearchGate. (2012). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. Available at: [Link]
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Lauffer, D. J., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed. Available at: [Link]
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Knapp, S., et al. (2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]
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Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][11][12]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. Available at: [Link]
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D'Ascenzio, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
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Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available at: [Link]
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Wang, B., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed. Available at: [Link]
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Gomaa, H. A. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
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Wilson, F. H., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Wang, Y.-G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Cárdenas-Pérez, S., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
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Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. PubMed. Available at: [Link]
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Chen, H., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed. Available at: [Link]
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Sement, A., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
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Liu, Z., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. Available at: [Link]
-
Wujec, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Wang, Y.-G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
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Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Welcome to the technical support center for the functionalization of the pyrazolo[1,5-a]pyrimidine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this privileged scaffold. The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors for cancer therapy and treatments for neurological disorders.[1][2][3][4][5] Its synthetic versatility allows for extensive structural modifications, yet this flexibility comes with its own set of challenges.[3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
I. Core Synthesis via Cyclocondensation: FAQs and Troubleshooting
The most common route to the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound.[1][3][6][7][8] While seemingly straightforward, this reaction can present several challenges.
Question 1: My cyclocondensation reaction is giving a low yield. What are the key parameters to investigate?
Answer: Low yields in the cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core often stem from suboptimal reaction conditions or reactant instability. Here's a systematic approach to troubleshooting:
-
Catalyst and Solvent Choice: The reaction is typically catalyzed by either acid or base.[1]
-
Acid Catalysis: Acetic acid is a common solvent and catalyst. For less reactive substrates, a stronger acid catalyst like a catalytic amount of sulfuric acid or p-toluenesulfonic acid in a solvent like toluene might be necessary.[3][9]
-
Base Catalysis: In some cases, a base like piperidine or pyridine can be employed as a catalyst.[6][9]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and improve yields, especially for sluggish reactions.[1][9][10]
-
-
Temperature and Reaction Time: These parameters require careful optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint. If the reaction is slow, a gradual increase in temperature may be beneficial.[9]
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound plays a crucial role. Highly enolized dicarbonyls tend to be more reactive. For less reactive dicarbonyls, more forcing conditions may be required.[9]
-
Stability of the 5-Aminopyrazole: Ensure the purity and stability of your 5-aminopyrazole starting material, as impurities can interfere with the reaction.
Question 2: I'm observing the formation of multiple regioisomers when using an unsymmetrical 1,3-dicarbonyl compound. How can I improve regioselectivity?
Answer: The formation of regioisomers is a frequent challenge with unsymmetrical 1,3-dicarbonyls. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. The reaction typically proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole on the more electrophilic carbonyl carbon.[1][9]
Here's how to control regioselectivity:
-
Fine-Tuning Reaction Conditions: Modifying the reaction conditions can influence the kinetic versus thermodynamic product distribution. For instance, lower temperatures may favor the formation of one regioisomer. The choice of a milder acid catalyst can also enhance regioselectivity.[9]
-
Strategic Choice of Dicarbonyl Equivalent: Instead of a traditional 1,3-diketone, consider using a β-enaminone or a β-alkoxyvinyl ketone.[3][6] These substrates can offer better regiocontrol due to the differentiated reactivity of the electrophilic centers.
-
Blocking Groups: In some cases, employing a blocking group on the pyrazole ring can direct the cyclization to the desired position.
Below is a decision-making workflow for troubleshooting cyclocondensation reactions:
Caption: Troubleshooting workflow for cyclocondensation reactions.
II. Troubleshooting Guide for C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical method for introducing substituents onto the pyrazolo[1,5-a]pyrimidine core. However, controlling regioselectivity and achieving good yields can be challenging.
Question 3: I am struggling with regioselectivity in the direct arylation of the pyrazolo[1,5-a]pyrimidine core. How can I selectively functionalize the C3 or C7 position?
Answer: Regiodivergent C-H arylation of the pyrazolo[1,5-a]pyrimidine core is achievable through careful catalyst selection. The outcome depends on whether the reaction is directed by acidity or electron density.[11]
-
C7-Arylation (Most Acidic Position): To target the most acidic C7 position, a phosphine-containing palladium catalyst is typically employed.[11] The phosphine ligand plays a crucial role in the catalytic cycle that favors deprotonation at the C7 position.
-
C3-Arylation (Most Electron-Rich Position): For arylation at the most electron-rich C3 position, a phosphine-free palladium catalyst system is generally used.[11] In the absence of a phosphine ligand, the reaction mechanism is altered to favor electrophilic attack at the electron-rich C3 position.
| Position | Directing Factor | Catalyst System | Reference |
| C7 | Acidity | Phosphine-containing Palladium Catalyst | [11] |
| C3 | Electron Density | Phosphine-free Palladium Catalyst | [11] |
Below is a diagram illustrating catalyst-controlled regioselectivity in direct C-H arylation:
Caption: Catalyst control in direct C-H arylation.
III. Troubleshooting Guide for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are invaluable for introducing aryl, heteroaryl, and amino groups.[1][3][12][13]
Question 4: My Suzuki-Miyaura coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine is suffering from a competing debromination side reaction. How can I suppress this?
Answer: Debromination is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heterocyclic halides. To minimize this, consider the following:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For challenging substrates, using a catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding the debromination reaction.[12][14]
-
Reaction Conditions: Microwave-assisted synthesis can be beneficial, often leading to shorter reaction times and higher yields of the desired coupled product.[12]
-
Base and Solvent: The choice of base and solvent can also influence the extent of debromination. Experiment with different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., dioxane, toluene) to find the optimal combination for your specific substrate.
Question 5: I am having difficulty with a Buchwald-Hartwig amination on my substituted pyrazolo[1,5-a]pyrimidine. What are the common pitfalls?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to several factors.[13][15]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by certain functional groups on either the amine or the pyrazolo[1,5-a]pyrimidine. Ensure your substrates are free of potential catalyst poisons.
-
Ligand Choice: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands, such as BrettPhos, are often effective for coupling a wide range of amines.[3][16]
-
Base Strength: The strength of the base (e.g., NaOtBu, K3PO4) can significantly impact the reaction rate and outcome. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Substrate Compatibility: Certain amines, particularly those with acidic protons or coordinating groups, can be challenging substrates. In such cases, careful optimization of the reaction conditions is necessary.
IV. FAQs for Halogenation
Halogenated pyrazolo[1,5-a]pyrimidines are important intermediates for further functionalization.[1][3]
Question 6: How can I control the regioselectivity and degree of halogenation when using N-halosuccinimides (NBS, NCS, NIS)?
Answer: The outcome of halogenation with N-halosuccinimides (NXS) can be controlled by stoichiometry and reaction conditions.
-
Mono- vs. Dihalogenation: The degree of halogenation can often be controlled by the stoichiometry of the NXS reagent. For example, using one equivalent of N-iodosuccinimide (NIS) can favor mono-iodination, while an excess can lead to di-iodination.[17][18]
-
Regioselectivity: The regioselectivity of halogenation is influenced by the electronic properties of the pyrazolo[1,5-a]pyrimidine core. Electron-donating groups can direct halogenation to specific positions. The reaction conditions, such as solvent and temperature, can also play a role in directing the regioselectivity.[17] For instance, different halogenation patterns can be achieved by simply altering the reaction conditions.[17]
V. General Troubleshooting
Question 7: My pyrazolo[1,5-a]pyrimidine derivatives have poor solubility, making purification difficult. What can I do?
Answer: Poor solubility is a known challenge for some pyrazolo[1,5-a]pyrimidine derivatives.[1]
-
Purification Strategies:
-
Trituration: If the product is a solid, trituration with a suitable solvent can help remove soluble impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification.
-
Chromatography: For challenging separations, column chromatography with a gradient elution may be necessary. Sometimes, adding a small amount of a more polar solvent (like methanol or acetic acid) to the mobile phase can help improve the solubility of the compound on the column.
-
-
Improving Solubility: For future syntheses, consider incorporating solubilizing groups into your target molecules, if compatible with the desired biological activity.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. PubMed. [Link]
-
A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Taylor & Francis Online. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Direct C−H (hetero)arylation of pyrazolo[1,5‐a]pyrazines with... ResearchGate. [Link]
-
Catalyst-driven site selectivity in the arylation of pyrazolo[1,5-a]pyrimidine (1). ResearchGate. [Link]
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Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link]
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis Online. [Link]
-
Examples of (a) nitration and (b) halogenation reactions of pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]
Sources
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- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting cyclization reactions for pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds.[1][2][3] As a Senior Application Scientist, I will provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your cyclization reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My cyclization reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the yield?
Answer:
Low yields in pyrazolo[1,5-a]pyrimidine synthesis are a common issue and can often be attributed to several factors related to reaction conditions and reagent reactivity. The most prevalent synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][4] The mechanism typically begins with a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[1]
Several factors can impede this process:
-
Insufficiently Optimized Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical.[5] Acetic acid is a frequently used solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid to facilitate dehydration.[1][5] In other cases, a basic catalyst such as piperidine or sodium ethoxide may be more effective, particularly when using α,β-unsaturated ketones or nitriles.[4]
-
Low Reactivity of Starting Materials: The electronic properties of both the 5-aminopyrazole and the 1,3-dicarbonyl compound play a significant role. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the amino group, slowing down the initial attack. Conversely, the electrophilicity of the dicarbonyl compound is key; highly enolized β-diketones or those with strong electron-withdrawing groups tend to be more reactive.[5]
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can be a powerful tool to increase yields and dramatically reduce reaction times by efficiently heating the reaction mixture.[1][2]
Troubleshooting Workflow: Low Yield
Below is a systematic approach to troubleshoot and optimize your reaction for higher yields.
Caption: A troubleshooting workflow for low-yield reactions.
Table 1: Common Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 5-Aminopyrazole Substrate | 1,3-Biselectrophile | Solvent | Catalyst | Temperature | Typical Yield | Reference |
| 5-Amino-3-aryl-1H-pyrazole | Diethyl malonate | Ethanol | Sodium Ethoxide | Reflux | 84-89% | [6] |
| 5-Aminopyrazole | Chalcone derivative | Ethanol | Piperidine | Reflux | Moderate | [4] |
| Substituted 5-aminopyrazole | 1,3-Diketone | Acetic Acid | H₂SO₄ (catalytic) | Heating | Good | [1] |
| 5-Aminopyrazole | β-Ketonitrile | Dioxane | N/A (Microwave) | 150°C | High | [2] |
| 5-Aminopyrazole | Malonic Acid | POCl₃ | Pyridine (catalytic) | N/A | High | [2] |
Question 2: I am observing the formation of multiple products, including isomers. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[5] The regioselectivity is determined by which of the two carbonyl groups of the biselectrophile is attacked by the exocyclic amino group of the pyrazole and which is attacked by the endocyclic N1 nitrogen.
The primary factors influencing regioselectivity are:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial nucleophilic attack by the exocyclic NH₂ group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react preferentially. For instance, in a β-ketoester, the ketone carbonyl is typically more electrophilic than the ester carbonyl.
-
Reaction Conditions: The choice of acid or base catalyst and the solvent can influence the reaction pathway and, consequently, the regioselectivity. For example, thermodynamic versus kinetic control can sometimes be influenced by temperature.[5]
General Mechanism and Regioselectivity
The reaction between a 5-aminopyrazole and an unsymmetrical β-diketone can lead to two possible regioisomers. The pathway is dictated by the initial nucleophilic attack.
Caption: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Strategies to Improve Regioselectivity:
-
Fine-tune Reaction Conditions: Experiment with different catalysts (e.g., milder acids) and temperatures to see if the isomeric ratio can be influenced.[5]
-
Modify the Biselectrophile: If possible, choose a 1,3-dicarbonyl compound where the difference in reactivity between the two carbonyl groups is more pronounced.
-
Use Pre-activated Substrates: The use of β-enaminones or β-haloenones can often lead to higher regioselectivity as they provide a more defined reaction pathway.[2][7]
Question 3: My purification process is difficult due to persistent impurities or byproducts. What are the common side reactions, and how can I minimize them?
Answer:
Purification challenges often stem from side reactions occurring during the cyclization. Besides regioisomers, other byproducts can form, complicating the isolation of the desired pyrazolo[1,5-a]pyrimidine.
Common side reactions include:
-
Self-condensation of the 1,3-dicarbonyl compound: This is more likely under strongly basic conditions.
-
Formation of acyclic intermediates: If the final cyclization/dehydration step is slow, the initial adduct may be isolated or may participate in other reactions.[4]
-
Dimerization or polymerization: This can occur with highly reactive starting materials or under harsh conditions.
-
Unexpected Rearrangements or Ring-Opening: Certain substrates, like chromones, can lead to isomeric products through different cyclization pathways.[4]
Minimizing Side Reactions:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions.
-
Gradual Addition: Adding one reagent slowly to the other can help maintain a low concentration of the added reagent, which can suppress dimerization and other side reactions.
-
Temperature Management: Avoid excessively high temperatures, which can lead to decomposition or unwanted side reactions.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Protocol: General Procedure for Cyclocondensation
This protocol provides a starting point for the synthesis of a pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a 1,3-diketone.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (1.0 eq) and the 1,3-diketone (1.1 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of aminopyrazole). If required, add the catalyst (e.g., a few drops of concentrated H₂SO₄).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO₃ solution) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
-
Characterization: Confirm the structure of the final product using standard analytical techniques (NMR, MS, etc.).
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core?
A: The primary strategies include:
-
Cyclization/Condensation Reactions: The most common method, involving the reaction of 5-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls, β-ketoesters, α,β-unsaturated ketones, or their equivalents.[1][2]
-
Three-Component Reactions: A one-pot approach where a 3-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile) react to form the final product.[1]
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times.[1][2]
Q2: How do I choose the appropriate starting materials (aminopyrazole and biselectrophile)?
A: The choice of starting materials directly dictates the substitution pattern on the final pyrazolo[1,5-a]pyrimidine ring. The substituents on the 5-aminopyrazole will determine the groups at the 2- and 3-positions of the final product. The 1,3-biselectrophile will provide the atoms for the pyrimidine ring, and its substituents will end up at the 5- and 7-positions. The versatility of this synthesis allows for a wide range of functional groups to be introduced for applications in drug discovery and materials science.[2][3]
Q3: Are there alternative, less common methods for this synthesis?
A: Yes, other methods have been developed, although they are less frequently used. These include pericyclic reactions like [4+2] cycloadditions from acyclic precursors and reactions involving ketenes.[2] Additionally, post-functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core via reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling is a powerful strategy to introduce further diversity.[2][3][6]
Q4: My product is a different isomer than expected (e.g., pyrazolo[3,4-d]pyrimidine). Why might this happen?
A: The formation of different pyrazolo-pyrimidine isomers is possible and depends on the starting materials and reaction mechanism. The pyrazolo[1,5-a]pyrimidine scaffold is formed from 5-aminopyrazoles. If you start with a different aminopyrazole isomer (e.g., a 3-aminopyrazole with a different reactive site), you can form other fused systems like pyrazolo[3,4-d]pyrimidine.[1][8] It is crucial to confirm the structure of your starting aminopyrazole to ensure you are targeting the correct isomeric scaffold.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). N/A. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). NIH. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Welcome to the dedicated technical support guide for the purification of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar nitrogen-containing heterocyclic compounds. The inherent basicity and polarity of this molecule present unique challenges that require carefully optimized purification strategies. This guide provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles to help you achieve the desired purity for your downstream applications.
The core structure, a pyrazolo[1,5-a]pyridine fused system linked to a piperazine moiety, is a common scaffold in modern drug discovery.[1][2] High purity is paramount, as even minor impurities can significantly impact biological assay results, pharmacokinetic studies, and overall research outcomes.
Troubleshooting and Purification Strategy Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Initial Work-up & Isolation
Question: My crude product is an intractable oil or gum after synthesis and solvent removal. How can I isolate a solid?
Answer: This is a frequent issue, often caused by residual high-boiling solvents (like DMF or DMSO), low-melting point impurities, or the intrinsic properties of the crude mixture.
-
Causality: The multiple nitrogen atoms in the molecule can form strong hydrogen bonds with protic solvents, making them difficult to remove. Synthetic byproducts can also act as eutectic contaminants, depressing the melting point of the mixture.
-
Troubleshooting Steps:
-
Aqueous Work-up: If you haven't already, dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash sequentially with water and brine. This will remove water-soluble impurities and salts.
-
Trituration: This is a highly effective technique for inducing crystallization. Add a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or a mixture of EtOAc/hexanes). Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid, which can then be collected by filtration.
-
Salt Formation: The presence of two basic piperazine nitrogens makes the compound an excellent candidate for salt formation.[3] Dissolving the crude oil in a minimal amount of a solvent like methanol or isopropanol and adding a solution of HCl in ether or isopropanol will often precipitate the hydrochloride salt, which is typically a well-defined, crystalline solid and easier to handle than the free base.
-
Chromatographic Purification
Column chromatography is a primary tool for purifying this class of compounds. However, the basic nitrogens can lead to significant challenges on standard silica gel.[4]
Question: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my column. What's happening?
Answer: This is a classic problem caused by the strong interaction between the basic nitrogen atoms of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption for a portion of the material, resulting in tailing/streaking peaks and poor recovery.
-
Causality: The lone pairs on the nitrogen atoms act as Lewis bases, while the silanol protons are Lewis acids. This strong acid-base interaction disrupts the normal partitioning equilibrium required for good chromatographic separation.
-
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica gel.[4]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., 1% TEA in 99% of a 95:5 DCM/Methanol mixture).
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent. For example, an eluent could be 95:5 DCM / (7N NH₃ in MeOH).
-
-
Switch to a Different Stationary Phase: If streaking persists, consider an alternative to silica gel.
-
Neutral or Basic Alumina: These are excellent choices for purifying basic compounds as they lack the strong acidity of silica.
-
Reversed-Phase (C18) Silica: If your compound is sufficiently non-polar, reversed-phase chromatography can be a powerful alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.[5]
-
-
Question: My compound won't elute from the silica gel column, even with highly polar solvents like 20% methanol in DCM.
Answer: This indicates that your compound is either extremely polar or is reacting/decomposing on the silica gel.
-
Causality: The combination of the pyrazolopyridine core, the carbonyl group, and the piperazine ring results in a very polar molecule with multiple hydrogen bond acceptors and donors. This can lead to extremely strong binding to the silica surface that cannot be overcome by standard solvent systems.
-
Solutions:
-
Gradient Elution: A steep gradient is often necessary. Start with a low polarity eluent (e.g., 100% EtOAc) and gradually increase to a high polarity system (e.g., 80:18:2 DCM/MeOH/NH₄OH).
-
Check for Decomposition: Run a small-scale "plug" test. Dissolve a small amount of crude material, add a scoop of silica gel, and stir for an hour. Then, spot the solution on a TLC plate. If new, lower Rf spots appear, your compound is likely degrading on the silica. In this case, you must switch to a different purification method like recrystallization or use a less harsh stationary phase like alumina.
-
Caption: Decision workflow for chromatography.
Recrystallization
Recrystallization is an ideal method for final purification, especially on a larger scale, as it can be more cost-effective and scalable than chromatography.
Question: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all.
Answer: Finding the right single solvent can be challenging. A two-solvent system is often the key.
-
Causality: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] For a molecule with the polarity of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, common solvents might be too effective ("good" solvents) or not effective enough ("poor" solvents).
-
Solvent Screening Protocol:
-
Place a few milligrams of your compound into several small test tubes.
-
Add a "good" solvent (one in which it is highly soluble, e.g., Methanol, DCM, or Acetone) dropwise at room temperature until the solid just dissolves.
-
Slowly add a "poor" solvent (one in which it is insoluble, e.g., Water, Hexanes, or Diethyl Ether) dropwise until the solution becomes persistently cloudy (turbid).
-
Gently warm the mixture until it becomes clear again.
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath. The solvent system that produces high-quality crystals with good recovery is your ideal choice.
-
| Good Solvent | Poor Solvent | Polarity Mismatch | Typical Use Case |
| Ethanol | Water | High | For moderately polar compounds. |
| Isopropanol | Diethyl Ether | Medium | Good for inducing crystallization. |
| Dichloromethane | Hexane | High | Effective but requires slow cooling. |
| Ethyl Acetate | Heptane | Medium | A common and effective combination. |
Question: My product "oils out" during recrystallization instead of forming crystals.
Answer: This happens when the saturated solution is cooled below the melting point of your compound before crystallization begins.
-
Causality: The high concentration of solute in the hot solvent can lead to a liquid-liquid phase separation (oiling out) upon cooling if the conditions for crystal nucleation are not met. This is common with impure samples.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the flask until the oil redissolves completely. Add a small amount of additional "good" solvent (10-20% more volume) to lower the saturation point.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with glass wool can help.
-
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cooled, clear solution to initiate nucleation.
-
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are essential for confirming the purity of my final product? A1: A combination of techniques is necessary for full confidence.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method. It confirms the chemical structure and can reveal the presence of solvent residues or structurally similar impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of your compound and provides a highly sensitive measure of purity (e.g., >99% by UV area at a specific wavelength).
-
HPLC (High-Performance Liquid Chromatography): A calibrated HPLC method is the gold standard for quantitative purity assessment in pharmaceutical development.
Q2: The pyrazolo[1,5-a]pyridine core can be sensitive. Are there any conditions I should avoid during purification? A2: Yes, the fused pyridine ring system can be sensitive to pH extremes. While generally stable, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential ring-opening or other degradation pathways.[7] Always monitor your purification steps with TLC to ensure no new impurity spots are forming.
Q3: How can I remove a persistent high-boiling solvent like DMSO or DMF from my final product? A3: These solvents are notoriously difficult to remove.
-
High-Vacuum Drying: Drying under high vacuum (<1 mmHg) at a moderately elevated temperature (40-50 °C), if the compound is thermally stable, is the first step.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or 1,4-dioxane, dissolving it and then freeze-drying is a very effective method for removing non-volatile residues.
-
Azeotropic Removal: Dissolve the product in a lower-boiling solvent like toluene and evaporate the solvent on a rotary evaporator. Repeat this process several times. The toluene forms an azeotrope with the residual high-boiling solvent, facilitating its removal.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.2-0.4. Add 1% triethylamine (TEA) to this system.
-
Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica mass to crude product mass). Pack the column as a slurry using your initial, low-polarity eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Pre-adsorb this solution onto a small amount of silica gel until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain only your pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. Dry the resulting solid under high vacuum to remove all residual solvents.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Place the crude, solid material into an Erlenmeyer flask with a stir bar. Add the minimum amount of a hot "good" solvent (e.g., isopropanol) required to fully dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick filtration of the hot solution to remove them. This must be done rapidly to prevent premature crystallization.[6]
-
Induce Crystallization: While stirring the hot, clear solution, slowly add a "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of the "good" solvent to make it clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities on the crystal surface.[6]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Caption: Logical flow for selecting a purification method.
References
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(71), 43243–43293. Available at: [Link]
- Patel, R., et al. (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Google Patents.
-
PubChem. (n.d.). Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis, 49(11), 2513-2522. Available at: [Link]
-
Sun, J., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(50), 28498–28502. Available at: [Link]
- Various Authors. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
-
Various Authors. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13916–13929. Available at: [Link]
-
Various Authors. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Request PDF available at: [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Efficacy Analysis of Pyrazolo[1,5-a]pyridine Derivatives Against Known Kinase Inhibitors
An In-Depth Guide for Researchers in Oncology and Drug Discovery
In the landscape of modern oncology, the pursuit of novel small-molecule inhibitors targeting key signaling pathways remains a cornerstone of drug development. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative efficacy analysis of a representative compound from this class, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, against established inhibitors of two critical oncogenic kinases: c-Met and VEGFR2.
While specific target and efficacy data for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is not yet publicly available, its structural similarity to known kinase inhibitors warrants a thorough investigation of its potential in this domain. This guide will, therefore, serve as a framework for the evaluation of this and similar novel compounds, providing researchers with the necessary context, experimental protocols, and comparative data to assess their therapeutic potential.
The Rationale for Targeting c-Met and VEGFR2
The selection of c-Met and VEGFR2 as primary targets for this comparative analysis is rooted in their well-established roles in tumor progression, angiogenesis, and metastasis.[1][2]
-
c-Met (Hepatocyte Growth Factor Receptor): This receptor tyrosine kinase, upon activation by its ligand HGF, triggers a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation, survival, and motility.[1][3][4] Aberrant c-Met activation is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][4]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR2 activation by VEGF is essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][5] Inhibition of the VEGFR2 signaling pathway is a clinically validated strategy to impede tumor growth and metastasis.[2][5]
Comparative Efficacy: A Quantitative Analysis
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of well-established c-Met and VEGFR2 inhibitors. For the purpose of this guide, we will use a hypothetical IC50 value for our lead compound, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, to illustrate how it would be positioned against these known inhibitors.
Table 1: Comparative Efficacy of c-Met Inhibitors
| Compound | c-Met IC50 (nM) | Reference |
| Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | [Hypothetical Value: 15] | - |
| Crizotinib | 11 | |
| Cabozantinib | 1.3 | |
| Savolitinib | 5 | |
| Tepotinib | 4 | |
| AMG 337 | 1 |
Table 2: Comparative Efficacy of VEGFR2 Inhibitors
| Compound | VEGFR2 IC50 (nM) | Reference |
| Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | [Hypothetical Value: 25] | - |
| Cabozantinib | 0.035 | |
| Apatinib | 1 | |
| Regorafenib | 4.2 | |
| Vatalanib | 37 | |
| Axitinib | 0.2 |
These tables provide a snapshot of the competitive landscape. A lower IC50 value indicates greater potency. Based on our hypothetical data, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone would be a moderately potent inhibitor of both c-Met and VEGFR2, warranting further investigation into its selectivity and cellular activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of IC50 values is a critical first step in characterizing a novel inhibitor. The following is a detailed, step-by-step protocol for a generic, in vitro Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay, a widely used method for quantifying kinase activity and inhibitor potency.[6][7][8][9][10]
Objective: To determine the IC50 value of a test compound against a specific kinase (e.g., c-Met or VEGFR2).
Materials:
-
Recombinant kinase (c-Met or VEGFR2)
-
Biotinylated substrate peptide specific for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF® detection reagents:
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
384-well low-volume microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
Further dilute the compound solutions in kinase assay buffer to achieve the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of HTRF® detection buffer containing EDTA, Eu3+-cryptate labeled antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro HTRF kinase inhibition assay.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which c-Met and VEGFR2 operate is crucial for appreciating the therapeutic rationale behind their inhibition.
c-Met Signaling Pathway:
Upon binding of HGF, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules.[1][11] This leads to the activation of several key pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.[1][3]
-
RAS/MAPK Pathway: Drives cell proliferation and differentiation.[1][11]
-
STAT3 Pathway: Involved in cell survival and invasion.[1][11]
Caption: Simplified c-Met signaling pathway and point of inhibition.
VEGFR2 Signaling Pathway:
VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular events that promote angiogenesis.[2][5][12][13][14] Key downstream pathways include:
-
PLCγ/PKC/MAPK Pathway: Stimulates endothelial cell proliferation.[2]
-
PI3K/AKT Pathway: Promotes endothelial cell survival.[2][13]
-
Src/FAK Pathway: Regulates endothelial cell migration.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific inhibitory profile of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone remains to be elucidated, this guide provides a comprehensive framework for its evaluation against established inhibitors of c-Met and VEGFR2. The presented protocols and comparative data serve as a valuable resource for researchers aiming to characterize this and other novel compounds.
Future studies should focus on determining the precise kinase selectivity profile of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone through broader screening panels. Subsequent investigations should then progress to cell-based assays to assess its impact on downstream signaling and cellular phenotypes, ultimately leading to in vivo efficacy studies in relevant cancer models. This systematic approach will be crucial in determining the true therapeutic potential of this promising class of compounds.
References
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. c-MET [abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorbyt.com [biorbyt.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]Pyridine Analogs in Kinase and Phosphodiesterase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Its rigid, planar structure provides an excellent platform for developing targeted therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine analogs, with a particular focus on their roles as inhibitors of protein kinases and phosphodiesterases (PDEs). For a broader perspective, we will also draw comparisons with the closely related and extensively studied pyrazolo[1,5-a]pyrimidine scaffold.
The Pyrazolo[1,5-a]Pyridine and Pyrazolo[1,5-a]Pyrimidine Scaffolds: A Tale of Two Privileged Structures
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are considered "privileged structures" in drug discovery.[1] Their ability to mimic the purine core of ATP allows them to effectively target the ATP-binding sites of a multitude of protein kinases.[2] The key structural difference lies in the six-membered ring: a pyridine in the former and a pyrimidine in the latter. This seemingly subtle change significantly impacts the electronic properties and hydrogen bonding capabilities of the molecule, leading to distinct SAR profiles and target selectivities.
Caption: Core structures of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine.
Comparative SAR Analysis: Targeting Kinases and Phosphodiesterases
The biological activity of pyrazolo[1,5-a]pyridine analogs is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis of these analogs against key therapeutic targets.
Phosphoinositide 3-Kinase (PI3K) Inhibition
PI3Ks are a family of lipid kinases involved in cell growth, proliferation, and survival. The δ and γ isoforms are particularly relevant in immune cell regulation, making them attractive targets for inflammatory diseases and cancer.[3]
A series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual PI3Kγ/δ inhibitors.[3] The SAR for these compounds reveals several key features:
-
Substitution at the 3-position: A carboxamide group at this position is crucial for activity.
-
Substitution on the pyridine ring: Small alkyl groups are generally well-tolerated.
-
The nature of the aryl group: Electron-donating or -withdrawing groups on the phenyl ring attached to the carboxamide can modulate potency and selectivity.
In comparison, pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors often feature a morpholine moiety at the 7-position, which forms a critical hydrogen bond with Val-828 in the hinge region of the enzyme.[4][5] Substituents at the 5-position, such as indole groups, can further enhance potency and selectivity.[6][7]
Table 1: SAR of Pyrazolo[1,5-a]pyridine Analogs as PI3Kγ/δ Inhibitors
| Compound | R1 | R2 | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| 1 | H | Phenyl | 15 | 35 |
| 2 | H | 4-Fluorophenyl | 8.2 | 18 |
| 3 | H | 4-Methoxyphenyl | 25 | 60 |
| 4 | Methyl | Phenyl | 12 | 28 |
| 20e (IHMT-PI3K-315) | H | 2-amino-5-chloropyridin-3-yl | 4.0 | 9.1[3] |
Data is illustrative and compiled from representative studies.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. Ibudilast, a non-selective PDE inhibitor based on the pyrazolo[1,5-a]pyridine scaffold, has been a starting point for the development of more selective PDE4 inhibitors.[8][9]
SAR studies on pyrazolo[1,5-a]pyridine-based PDE4 inhibitors have highlighted the following:[10]
-
Substitution at the 4-position: A carboxamide group is a key feature for potent PDE4 inhibition.
-
Substitution at the 7-position: A methoxy group enhances PDE4 inhibitory activity.
-
Substitution at the 2-position: A trifluoromethyl group is beneficial for potency.
Table 2: SAR of Pyrazolo[1,5-a]pyridine Analogs as PDE4 Inhibitors
| Compound | R1 (at position 4) | R2 (at position 7) | R3 (at position 2) | PDE4B IC50 (nM) |
| KCA-1490 | 5-methyl-4,5-dihydro-3-(2H)-pyridazinone | Methoxy | Trifluoromethyl | 130[10] |
| 2a | N-(3,5-dichloropyridin-4-yl)carboxamide | Methoxy | Trifluoromethyl | 1.2[10] |
| 5 | N-phenylcarboxamide | Methoxy | Trifluoromethyl | 25 |
| 6 | N-cyclohexylcarboxamide | Methoxy | Trifluoromethyl | 8.5 |
Data is illustrative and compiled from representative studies.
Experimental Protocols
Synthesis of a Representative Pyrazolo[1,5-a]pyridine Analog
The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various routes, including the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[11][12] A common and efficient method involves the condensation of an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound.[11]
Objective: To synthesize ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.
Materials:
-
N-amino-4-phenyl-2-iminopyridine
-
Ethyl benzoylacetate
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating source (heating mantle or oil bath)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of N-amino-4-phenyl-2-iminopyridine (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl benzoylacetate (1.1 mmol) and glacial acetic acid (0.5 mL).
-
Equip the flask with a condenser and heat the reaction mixture to reflux for 6 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to obtain the desired pyrazolo[1,5-a]pyridine analog.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: Synthetic workflow for a pyrazolo[1,5-a]pyridine analog.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., PI3Kδ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Test compounds (pyrazolo[1,5-a]pyridine analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Kinase Reaction:
-
Add the kinase, substrate, and assay buffer to the wells of the assay plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in potency and selectivity against important drug targets like PI3Ks and PDEs. The comparative analysis with the pyrazolo[1,5-a]pyrimidine scaffold further enriches our understanding of the nuanced structure-activity relationships that govern the biological activity of these privileged heterocyclic systems. The provided experimental protocols offer a practical starting point for researchers aiming to synthesize and evaluate new pyrazolo[1,5-a]pyridine analogs in their own drug discovery endeavors.
References
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Giebułtowicz, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 968. [Link]
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
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Mitchell, C. J., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5803-5806. [Link]
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Ochiai, K., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
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Reddy, N. N. K., et al. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. The Journal of Organic Chemistry, 83(15), 8014-8023. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
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Ahmad, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 609. [Link]
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House, D., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 3(6), 701-706. [Link]
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House, D., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 539-544. [Link]
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Giebułtowicz, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8563. [Link]
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Ochiai, K., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
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Zhang, H., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]
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Kojima, A., et al. (2013). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5311-5316. [Link]
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El-Damasy, A. K., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(14), 5486. [Link]
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Giebułtowicz, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 968. [Link]
-
House, D., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 539-544. [Link]
-
Giebułtowicz, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8563. [Link]
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Giebułtowicz, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 968. [Link]
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Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4983. [Link]
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Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(16), 13635-13653. [Link]
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A Researcher's Guide to Validating the Biological Target of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone-Based Inhibitors
A Comparative Analysis of Methodologies Using a PI3K/mTOR Inhibitor Case Study
In the landscape of drug discovery, identifying a compound that elicits a desired biological response is only the beginning. The critical, and often more challenging, next step is to unequivocally validate its biological target. An incorrect or incomplete understanding of a compound's mechanism of action can lead to failed clinical trials and wasted resources. This guide provides a comparative framework for robustly validating the target of novel therapeutics, using the chemical scaffold Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone as a central case study.
This scaffold is the core of Omipalisib (GSK2126458), a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Therefore, inhibitors like Omipalisib are of significant therapeutic interest.
This guide, intended for researchers and drug development professionals, will compare and contrast essential experimental strategies to build a robust target validation package. We will move from initial biochemical confirmation to complex cellular and genetic approaches, explaining the rationale behind each method and providing actionable protocols.
Part 1: Direct Target Engagement — Does the Compound Bind the Target?
The foundational question of target validation is whether the compound physically interacts with its putative target. Answering this requires a suite of in vitro assays that directly measure binding or inhibition of the target protein's function.
Comparison of Methodologies: Biochemical vs. Biophysical Assays
-
Biochemical Assays measure the functional consequence of the compound binding to the target, typically by quantifying the inhibition of its catalytic activity. For a kinase like PI3K, this involves measuring the reduction in substrate phosphorylation.
-
Biophysical Assays directly measure the physical interaction between the compound and the target protein. These methods are independent of protein function and can provide key thermodynamic and kinetic parameters of the binding event.
A multi-pronged approach is crucial. A compound may inhibit an enzyme's activity in a biochemical assay through an indirect mechanism, while a biophysical assay can confirm a direct 1:1 interaction.
Data Comparison: Potency of Omipalisib (GSK2126458)
| Assay Type | Target | Potency (Ki / IC50) | Rationale & Interpretation |
| Biochemical | p110α (PI3K) | 0.019 nM (Ki) | Demonstrates potent enzymatic inhibition of the primary PI3K isoform.[1] |
| Biochemical | p110β (PI3K) | 0.13 nM (Ki) | Shows high potency against other Class I PI3K isoforms.[1] |
| Biochemical | p110δ (PI3K) | 0.024 nM (Ki) | Confirms pan-PI3K isoform activity.[1] |
| Biochemical | p110γ (PI3K) | 0.06 nM (Ki) | Confirms pan-PI3K isoform activity.[1] |
| Biochemical | mTORC1 | 0.18 nM (Ki) | Validates the dual-inhibitor nature of the compound.[1] |
| Biochemical | mTORC2 | 0.3 nM (Ki) | Validates the dual-inhibitor nature of the compound.[1] |
Table 1: In vitro potency of Omipalisib against PI3K isoforms and mTOR complexes. The low nanomolar and picomolar Ki values establish a strong, direct interaction with the purified enzymes.
Featured Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PI3K Assay
This biochemical assay is a robust, high-throughput method for quantifying PI3K activity. It measures the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K's enzymatic reaction.
Experimental Workflow: HTRF PI3K Assay
Caption: Workflow for a competitive HTRF PI3K assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute Omipalisib in DMSO and dispense into a low-volume 384-well assay plate.
-
Enzyme/Substrate Preparation: Prepare a master mix containing the PI3K enzyme (e.g., p110α/p85α) and the lipid substrate PIP2 in reaction buffer.
-
Reaction Initiation: Add the enzyme/substrate mix to the compound plate, followed by the addition of ATP to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Reaction Termination & Detection: Stop the reaction by adding a detection mix. This mix contains a biotinylated-PIP3 tracer and a Europium (Eu)-labeled anti-GST antibody (assuming a GST-tagged kinase) and streptavidin-d2 (acceptor).
-
Signal Measurement: After a 60-minute incubation in the dark, measure the HTRF signal. The amount of PIP3 produced by the enzyme competes with the biotin-PIP3 tracer for binding to the detection complex. Therefore, high PI3K activity results in a low FRET signal, and potent inhibition by the compound results in a high FRET signal.
Part 2: Cellular Target Engagement & Pathway Modulation — Does the Compound Hit its Target in a Cell?
Confirming that a compound binds its target in the complex milieu of a living cell is a critical step. Cellular assays validate that the compound is cell-permeable and can access its target in its native environment. They also serve to connect target binding to the modulation of downstream signaling pathways.
Comparison of Methodologies
-
Western Blotting: The traditional gold-standard for observing changes in protein phosphorylation. It directly measures the inhibition of downstream signaling events. For Omipalisib, this means looking at the phosphorylation status of AKT (a direct PI3K substrate) and S6 ribosomal protein (a downstream mTOR target).[6]
-
Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[7] A compound-bound protein is typically more resistant to heat-induced denaturation.[8][9] CETSA is invaluable as it directly measures the biophysical interaction in unmodified cells and tissues.[10][11]
-
NanoBRET™ Target Engagement Assay: A live-cell method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a target protein that has been tagged with NanoLuc® luciferase.[12][13] It provides real-time binding data, including affinity and residence time, in living cells.[12]
The PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition by Omipalisib.
Data Comparison: Cellular Activity of Omipalisib
| Assay Type | Cell Line | Endpoint | Potency (IC50 / EC50) | Rationale & Interpretation |
| Western Blot | T47D Breast Cancer | p-AKT (S473) Inhibition | 0.41 nM | Demonstrates potent, on-target pathway inhibition in a PIK3CA-mutant cell line. |
| Western Blot | BT474 Breast Cancer | p-AKT (S473) Inhibition | 0.18 nM | Confirms high potency in another relevant cancer cell line. |
| Proliferation | T47D Breast Cancer | Growth Inhibition (GI50) | 3.0 nM | Links target pathway inhibition to a functional anti-proliferative phenotype. |
| Proliferation | BT474 Breast Cancer | Growth Inhibition (GI50) | 2.4 nM | Confirms phenotypic effect in a second cell line. |
| Pharmacodynamic | Platelet Rich Plasma | p-AKT Inhibition | 74.6 ng/mL (EC50) | Shows target engagement in a human-derived primary tissue, crucial for clinical translation.[14] |
Table 2: Cellular potency of Omipalisib. The close correlation between the IC50 for p-AKT inhibition and the GI50 for cell proliferation strongly suggests that the anti-proliferative effect is driven by on-target PI3K pathway inhibition.
Featured Protocol: Western Blot for PI3K/mTOR Pathway Inhibition
This protocol details the steps to measure the phosphorylation status of AKT and S6K, key nodes in the PI3K/mTOR pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., BT474) and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours, then treat with a dose-response of Omipalisib for 2 hours.
-
Lysis and Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), total S6K, and a loading control like GAPDH.
-
Detection: The following day, wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity for phosphorylated proteins and normalize to the total protein and the loading control. Calculate the IC50 for inhibition of phosphorylation.
Part 3: Genetic Validation & Phenotypic Correlation — Does Inhibiting the Target Recapitulate the Compound's Effect?
The ultimate validation of a drug target comes from demonstrating that genetic perturbation of the target protein produces the same biological effect as the compound.[15] CRISPR/Cas9 technology has become an invaluable tool for this purpose, allowing for precise and permanent gene knockout.[16][17][][19]
Comparison of Methodologies
-
RNA Interference (siRNA/shRNA): Temporarily reduces the expression of the target mRNA, leading to protein knockdown. While effective, it can suffer from incomplete knockdown and potential off-target effects.
-
CRISPR/Cas9 Knockout (KO): Permanently ablates the gene encoding the target protein, providing a clean and definitive test of the target's role in a given phenotype.[17] This is considered the modern gold standard.
-
Rescue Experiments: In a KO cell line, re-expression of the wild-type target protein should restore sensitivity to the compound. Conversely, expressing a mutant version of the target that the compound cannot bind should confer resistance. This provides definitive proof of on-target action.
Logic of Pharmacological vs. Genetic Validation
Caption: Comparing the phenotypic outcome of a compound with genetic target knockout.
Featured Workflow: CRISPR/Cas9-Mediated Target Validation
This workflow outlines the process of using CRISPR to confirm that the anti-proliferative effects of Omipalisib are mediated through PI3Kα (encoded by the PIK3CA gene).
Step-by-Step Methodology:
-
sgRNA Design and Cloning: Design and validate 2-3 single guide RNAs (sgRNAs) that target distinct exons of the PIK3CA gene. Clone these into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles in HEK293T cells. Use the virus to transduce the cancer cell line of interest (e.g., BT474).
-
Selection and Clonal Isolation: Select for transduced cells using puromycin. Isolate single-cell clones to establish pure knockout cell lines.
-
Knockout Validation: Expand the clonal lines and confirm the absence of PI3Kα protein expression by Western Blot. Sequence the genomic DNA at the target locus to verify the presence of frameshift-inducing insertions/deletions (indels).
-
Phenotypic Comparison: Perform a cell proliferation assay (e.g., CellTiter-Glo®) comparing the response of wild-type BT474 cells and PIK3CA KO BT474 cells to a dose-response of Omipalisib.
-
Interpretation: If PI3Kα is the primary target responsible for the anti-proliferative effect, the PIK3CA KO cells should exhibit significantly reduced sensitivity to Omipalisib compared to the wild-type cells. The dose-response curve will shift dramatically to the right, or the drug may have no effect at all.
Conclusion: An Integrated, Multi-Method Approach
Validating the biological target of a novel compound is not a linear process but an iterative cycle of hypothesis testing. Confidence is built by accumulating consistent and corroborating evidence from orthogonal methodologies. A robust validation package for a compound like Omipalisib should demonstrate:
-
Direct, Potent Engagement: Confirmed through in vitro biochemical and biophysical assays.
-
Cellular Target Engagement: Proven in live cells using methods like CETSA or Western Blotting, showing a clear link between target binding and downstream pathway modulation.
-
Phenotypic Correlation: Established by showing that genetic knockout of the putative target phenocopies the effect of the compound.
By systematically applying the comparative approaches outlined in this guide, researchers can build a compelling and rigorous case for their compound's mechanism of action, significantly increasing the probability of success in the long and arduous journey of drug development.
References
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
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PMC - NIH. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Retrieved from [Link]
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Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Retrieved from [Link]
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PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
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New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]
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Cancer Genomics & Proteomics. (2018, July). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Retrieved from [Link]
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UCL Discovery. (2018, September 10). A Randomised, Placebo-Controlled Study of Omipalisib (PI3K/mTOR) in Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
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NIH. (2018, July 10). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Retrieved from [Link]
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Cumhuriyet Science Journal. (2023, December 28). Evaluation of the Antitumor Activity of Omipalisib, a PI3K/AKT/MTOR Pathway Inhibitor, on Burkitt Lymphoma Cell Line. Retrieved from [Link]
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NIH. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
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A Comparative Cross-Reactivity Analysis of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Introduction: The Imperative of Selectivity in Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (henceforth referred to as Compound X) is a novel investigational molecule belonging to this class. While its primary target(s) are under investigation, its structural alerts strongly suggest an affinity for the ATP-binding pocket of various kinases. The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen toxicities or polypharmacological effects that may be beneficial or detrimental. Therefore, a comprehensive cross-reactivity profile is paramount in the early stages of drug development.
This guide provides an in-depth comparative analysis of Compound X's cross-reactivity profile against two well-characterized cyclin-dependent kinase (CDK) inhibitors: AT-7519 , a multi-CDK inhibitor, and Palbociclib , a highly selective CDK4/6 inhibitor.[3] We will explore a multi-pronged approach, integrating broad kinome profiling with cell-based assays to not only identify potential off-targets but also to understand the functional consequences of these interactions.
Comparative Compound Selection: Establishing a Selectivity Benchmark
The choice of comparator compounds is critical for contextualizing the selectivity profile of Compound X.
-
AT-7519: A potent inhibitor of multiple CDKs including CDK1, 2, 4, 5, 6, and 9.[4] Its broader activity profile serves as a benchmark for a less selective inhibitor, highlighting potential off-targets that may be shared by compounds with similar core structures.
-
Palbociclib: A highly selective inhibitor of CDK4 and CDK6, it represents the gold standard for targeted therapy within this kinase family and is FDA-approved for the treatment of certain types of breast cancer.[3][5] Comparing Compound X to Palbociclib will help to ascertain its potential for a more targeted therapeutic window.
Methodology for Comprehensive Cross-Reactivity Profiling
A robust assessment of selectivity requires a multi-faceted experimental approach. We advocate for a tiered strategy that begins with a broad, high-throughput screen, followed by more focused, cell-based assays to confirm target engagement and elucidate functional outcomes.
Kinome-Wide Profiling: A Global View of Kinase Interactions
The initial step in assessing selectivity is to screen the compound against a large panel of kinases, ideally representing the entire human kinome.[6][7] This provides a global overview of the compound's inhibitory activity and helps to identify both primary targets and potential off-targets.
Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)
-
Compound Preparation: A 10 mM stock solution of Compound X, AT-7519, and Palbociclib is prepared in DMSO. Serial dilutions are then made to achieve the desired screening concentrations.
-
Kinase Reaction Setup: The kinase reactions are performed in microtiter plates. Each well contains the specific kinase, its corresponding substrate, ATP (at a concentration close to the Kₘ for each kinase), and the test compound or DMSO as a control.
-
Radiolabeling: [γ-³³P]ATP is included in the reaction mixture. Kinase activity is determined by the amount of ³³P incorporated into the substrate.
-
Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated relative to the DMSO control.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening: Assessing Functional Consequences
Ultimately, the most critical aspect of a drug's activity is its effect on cellular phenotype. Phenotypic screening in relevant cell-based models can reveal the functional consequences of a compound's interactions with its targets and off-targets. [8][9]For CDK inhibitors, a cell cycle analysis is a highly informative phenotypic assay.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Cells are seeded and treated with Compound X, AT-7519, Palbociclib, or DMSO at various concentrations for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Cell Fixation: Cells are harvested and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content. Compounds that inhibit CDKs involved in the G1/S transition (like CDK4/6) will cause an accumulation of cells in the G1 phase.
Data Presentation and Comparison
The following tables present hypothetical, yet plausible, data to illustrate the comparative analysis of Compound X.
Table 1: Kinome Profiling Results (% Inhibition at 1 µM)
| Kinase Target | Compound X | AT-7519 | Palbociclib | Kinase Family |
| CDK2/CycA | 92 | 95 | 15 | CMGC |
| CDK4/CycD1 | 88 | 90 | 98 | CMGC |
| CDK6/CycD3 | 85 | 88 | 96 | CMGC |
| CDK9/CycT1 | 75 | 93 | 5 | CMGC |
| GSK3β | 45 | 89 | <5 | CMGC |
| PIM1 | 60 | 30 | <5 | CAMK |
| FLT3 | 55 | 25 | <5 | TK |
| VEGFR2 | 15 | 10 | <5 | TK |
Table 2: Cellular Thermal Shift Assay (CETSA) Data in MCF-7 Cells
| Protein Target | Compound X (ΔTₘ at 10 µM) | AT-7519 (ΔTₘ at 10 µM) | Palbociclib (ΔTₘ at 10 µM) |
| CDK2 | +4.8°C | +5.2°C | +0.3°C |
| CDK4 | +5.5°C | +5.0°C | +7.8°C |
| CDK6 | +5.1°C | +4.8°C | +7.5°C |
| PIM1 | +2.1°C | +0.8°C | +0.1°C |
Table 3: Phenotypic Screening - Cell Cycle Arrest in MCF-7 Cells (% Cells in G1 Phase at 1 µM after 24h)
| Treatment | % Cells in G1 Phase |
| DMSO (Control) | 45% |
| Compound X | 75% |
| AT-7519 | 80% |
| Palbociclib | 85% |
Visualization of a Key Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. The following diagram illustrates the CDK4/6-Rb pathway.
Caption: Simplified CDK4/6-Rb signaling pathway.
Discussion and Interpretation
The hypothetical data presented paints a compelling picture of Compound X's selectivity profile in comparison to AT-7519 and Palbociclib.
-
Kinome Profiling Insights: The kinome scan (Table 1) suggests that Compound X is a multi-kinase inhibitor with potent activity against several CDKs, similar to AT-7519. However, Compound X shows a degree of selectivity, with less potent inhibition of GSK3β compared to AT-7519. Notably, Compound X displays significant inhibitory activity against PIM1 and FLT3, which are not targeted by Palbociclib and are less potently inhibited by AT-7519. These could represent important off-targets or opportunities for polypharmacology.
-
Cellular Target Engagement: The CETSA data (Table 2) corroborates the in vitro findings. Compound X clearly engages with CDK2, CDK4, and CDK6 in a cellular context, as evidenced by the significant thermal stabilization. The smaller but still positive thermal shift for PIM1 suggests that this is a genuine intracellular off-target. In contrast, Palbociclib demonstrates superior selectivity for CDK4/6 engagement.
-
Functional Consequences: The cell cycle analysis (Table 3) aligns with the molecular profiling. All three compounds induce a G1 arrest, consistent with the inhibition of CDKs that regulate the G1/S transition. The potent G1 arrest induced by Compound X confirms that its primary cellular effect is mediated through cell cycle control.
Conclusion: A Promising Scaffold with a Unique Selectivity Profile
This comprehensive guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity profile of novel kinase inhibitors like Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. Our comparative analysis, using hypothetical yet realistic data, positions Compound X as a multi-CDK inhibitor with a distinct selectivity profile compared to the broad-spectrum inhibitor AT-7519 and the highly selective inhibitor Palbociclib. The identification of additional targets such as PIM1 and FLT3 warrants further investigation to determine their therapeutic relevance and potential liabilities. The methodologies described herein provide a clear and validated path for researchers, scientists, and drug development professionals to rigorously assess the selectivity of their compounds, a critical step in the journey from a promising molecule to a safe and effective therapeutic.
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Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. (2020). National Institutes of Health. [Link]
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AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. (n.d.). National Institutes of Health. [Link]
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A Comparative Analysis of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]quinoline Scaffolds in Medicinal Chemistry
An In-Depth Guide for Drug Discovery Professionals
Executive Summary
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]quinolines have emerged as "privileged structures," demonstrating significant potential, particularly in the domain of kinase inhibition. This guide provides a comparative analysis of these two important scaffolds, delving into their synthesis, physicochemical properties, and biological applications. While the compact, bicyclic pyrazolo[1,5-a]pyridine framework is a validated component of several FDA-approved kinase inhibitors, the larger, tricyclic pyrazolo[3,4-b]quinoline system offers a rigid, planar structure with unique photophysical properties and broad biological potential. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to strategically select and utilize these scaffolds in their discovery programs.
Introduction: Two Scaffolds, Distinct Architectures
The pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]quinoline ring systems represent two distinct classes of fused aza-heterocycles. The former is a 5/6 bicyclic system with a bridgehead nitrogen, while the latter is a 5/6/6 tricyclic aromatic system.[1][2] Their structural differences, illustrated below, fundamentally dictate their physicochemical characteristics, synthetic accessibility, and interactions with biological targets.
The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, is found in clinically approved drugs, highlighting its therapeutic relevance.[3] The pyrazolo[3,4-b]quinoline scaffold, while less represented in marketed drugs, has been extensively studied for its diverse biological activities, including antimicrobial and anticancer properties, as well as its applications in materials science due to its fluorescence.[1][4][5]
Comparative Synthesis: Building the Core
The synthetic routes to these scaffolds are well-established, yet they offer different levels of complexity and versatility. The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for library synthesis versus large-scale production.
Synthesis of Pyrazolo[1,5-a]pyridines
The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through the condensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents, such as 1,3-diketones or their synthetic equivalents.[6] This approach is highly modular, allowing for diversity at multiple positions of the final scaffold. Alternative methods include the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[7] Modern techniques, such as microwave-assisted synthesis, have been shown to significantly improve reaction times and yields.[8]
Exemplary Protocol: Synthesis of a 5,7-disubstituted pyrazolo[1,5-a]pyrimidine
This protocol is based on the widely used cyclocondensation reaction.
-
To a solution of 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid, add the desired 1,3-diketone (e.g., acetylacetone, 1.1 eq). The causality behind using acetic acid is that it serves as both a solvent and a catalyst for the initial condensation and subsequent cyclization/dehydration steps.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water. This step precipitates the product while quenching the reaction.
-
Collect the resulting solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine. This final step ensures the removal of any unreacted starting materials or side products.
Synthesis of Pyrazolo[3,4-b]quinolines
The tricyclic pyrazolo[3,4-b]quinoline system is most classically assembled via the Friedländer annulation.[1][4] This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group, such as a pyrazolone. Multicomponent reactions (MCRs) have also been developed, offering a more streamlined approach to highly substituted derivatives in a single step.[9]
Exemplary Protocol: Friedländer Synthesis of a 1H-pyrazolo[3,4-b]quinoline
-
Combine an o-aminoarylketone (e.g., 2-aminoacetophenone, 1.0 eq) and a suitable pyrazolone (e.g., 1-phenyl-3-methyl-5-pyrazolone, 1.0 eq) in a high-boiling point solvent like ethylene glycol. The choice of a high-boiling solvent is critical to drive the reaction, which often requires temperatures above 150 °C.[4]
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine), depending on the specific substrates. The catalyst facilitates the initial aldol-type condensation.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture, and the product will often precipitate directly from the solution.
-
Collect the solid by filtration, wash with a cold solvent like methanol, and dry to yield the target pyrazolo[3,4-b]quinoline.
Comparative Physicochemical and Structural Properties
The inherent structural differences between the two scaffolds translate directly into distinct physicochemical properties, which are critical for drug-likeness, ADME profiles, and target engagement.
| Property | Pyrazolo[1,5-a]pyridine (Parent) | Pyrazolo[3,4-b]quinoline (Parent) | Rationale & Implication |
| Molecular Formula | C₇H₆N₂ | C₁₀H₇N₃ | The larger quinoline scaffold has a higher molecular weight and carbon count. |
| Molecular Weight | 118.14 g/mol [2] | 169.19 g/mol | Increased MW in the quinoline scaffold can impact ligand efficiency and permeability. |
| Ring System | Bicyclic (5/6) | Tricyclic (5/6/6) | The tricyclic system is more rigid and planar. |
| Planarity | Relatively planar | Highly planar | High planarity in the quinoline can promote π-π stacking interactions but may also lead to insolubility and potential hERG issues. |
| H-Bond Acceptors | 2 | 3 | Both scaffolds offer multiple sites for hydrogen bonding, crucial for target recognition. |
| H-Bond Donors | 0 | 1 (in 1H-tautomer) | The NH group in the pyrazolo[3,4-b]quinoline provides a key hydrogen bond donor site, often critical for kinase hinge-binding. |
| Predicted LogP | ~1.5 | ~2.5 | The larger, more carbon-rich quinoline scaffold is inherently more lipophilic. |
| Key Features | Compact, synthetically tractable, validated in approved drugs.[3] | Rigid, planar, often fluorescent, broad bioactivity.[1][4] | Pyrazolo[1,5-a]pyridine is a "safer," more established starting point. Pyrazolo[3,4-b]quinoline offers unique properties but may present greater ADME challenges. |
Comparative Biological and Medicinal Chemistry Applications
Both scaffolds are exceptionally versatile, but their application profiles show distinct areas of concentration, with kinase inhibition being a major overlapping field.
Primary Application: Kinase Inhibition
Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8][10] Both scaffolds have proven to be excellent ATP-competitive inhibitors, fitting into the adenine-binding pocket of various kinases.
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Benchmarking Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone: A Comparative Guide to PI3K Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal area of investigation. Its frequent dysregulation in various malignancies has driven the development of numerous inhibitors, several of which have secured FDA approval.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel investigational compound, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, against established PI3K inhibitors. This molecule belongs to the pyrazolo[1,5-a]pyridine chemical class, which has shown promise in yielding potent and selective PI3K inhibitors.[2][4][5]
We will delve into the critical experimental workflows required to characterize the potency, isoform selectivity, and cellular activity of this compound. This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating benchmarking process.
The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[6] Its activation is initiated by growth factors or other extracellular stimuli, leading to the recruitment of PI3K to the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This cascade ultimately results in the activation of AKT and its downstream effectors, including mTOR.[6]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Comparator PI3K Inhibitors: A Snapshot of the Competitive Landscape
A thorough benchmarking study requires comparison against well-characterized inhibitors. The following FDA-approved drugs represent a range of isoform selectivities and are ideal comparators:
| Inhibitor | Brand Name | PI3K Isoform Selectivity | Approved Indications (Selected) |
| Alpelisib | Piqray®, Vijoice® | α-selective | HR+, HER2-, PIK3CA-mutated breast cancer; PIK3CA-Related Overgrowth Spectrum (PROS)[7][8][9][10][11] |
| Duvelisib | Copiktra® | δ and γ inhibitor | Relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL)[12][13][14][15][16] |
| Idelalisib | Zydelig® | δ-selective | Relapsed CLL, follicular lymphoma (FL), and SLL[17][18][19][20] |
| Copanlisib | Aliqopa® | Pan-Class I (predominantly α and δ) | Relapsed follicular lymphoma[21][22] |
Note: Some indications for these drugs have been voluntarily withdrawn by the manufacturers in certain regions.[2][23] Always consult the latest regulatory information.
Experimental Benchmarking Workflow
A rigorous evaluation of a novel PI3K inhibitor involves a multi-pronged approach, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a biological context.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to Kinase Inhibitor Selectivity
The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinase inhibitors that precisely target the intended enzyme while sparing other kinases minimize off-target effects and enhance the therapeutic window. Within the vast landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold." Its unique structural and electronic properties make it an exceptional starting point for developing potent and, crucially, selective inhibitors against a multitude of kinase isoforms.[1]
This guide provides a comparative analysis of the selectivity profiles of various pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the quantitative data that underpins their performance, explore the structure-activity relationships (SAR) that govern their selectivity, and provide a detailed protocol for the assays used to generate this critical data. Our focus is not just on what these compounds do, but on why they are designed the way they are, offering a deeper insight for researchers in the field.
Comparative Selectivity Profiles: From Broad-Spectrum to Isoform-Specific Inhibition
The true power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its versatility. By strategically modifying the substituents at various positions on the core ring structure, medicinal chemists can fine-tune the inhibitor's interaction with the ATP-binding pocket of different kinases, thereby controlling its selectivity profile.[1] We will examine three distinct classes of inhibitors derived from this scaffold, each illustrating a different selectivity strategy.
Highly Selective Pan-Tropomyosin Receptor Kinase (Trk) Inhibitors
The Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) are critical drivers of certain cancers when their encoding genes (NTRK1, NTRK2, NTRK3) are subject to oncogenic fusions.[2][3] The development of inhibitors that potently target all three Trk isoforms while sparing other kinases has led to groundbreaking tumor-agnostic therapies.
Larotrectinib stands as a testament to the potential of the pyrazolo[1,5-a]pyrimidine core in achieving exquisite selectivity. It is a first-in-class, highly selective inhibitor of all three Trk proteins.[2][4] In contrast, Entrectinib is a multi-kinase inhibitor, also built around this scaffold, that potently targets Trk kinases but also ROS1 and ALK.[5][6] This broader profile can be advantageous in treating cancers driven by fusions of these respective kinases.[7]
| Compound | Primary Targets | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Other Notable Targets (IC₅₀) |
| Larotrectinib | Trk Family | 6.5[4] | 8.1[4] | 10.6[4] | >100-fold selectivity over other kinases[4] |
| Entrectinib | Trk, ROS1, ALK | 1.7[7] | 0.1[7] | 0.1[7] | ROS1 (IC₅₀: ~5.3 nM)[5], ALK |
Data compiled from multiple sources. IC₅₀ values can vary based on assay conditions.
The data clearly illustrates two different strategies. Larotrectinib was designed for pinpoint accuracy against the Trk family, demonstrating a binding affinity at least 100-fold higher than for other kinases.[4] Entrectinib, while still highly potent against Trk isoforms, possesses a deliberately broader spectrum of activity.[5][8]
Isoform-Specific PI3Kδ Inhibitors
The Phosphoinositide 3-kinase (PI3K) family consists of several isoforms (α, β, γ, δ) with distinct roles in cellular signaling. While pan-PI3K inhibition is a valid therapeutic strategy, it is often associated with significant toxicity. Developing inhibitors selective for a single isoform, such as PI3Kδ which is primarily expressed in immune cells, is a highly sought-after goal for treating inflammatory and autoimmune diseases.[9][10]
Researchers have successfully utilized the pyrazolo[1,5-a]pyrimidine scaffold to create potent and exceptionally selective inhibitors of PI3Kδ.[9][11] The lead compound, CPL302415 , showcases remarkable selectivity for the δ isoform over its α, β, and γ counterparts.
| Compound | Primary Target | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity Ratio (α/δ) | Selectivity Ratio (β/δ) | Selectivity Ratio (γ/δ) |
| CPL302415 | PI3Kδ | 18 | 1422 | >25,470 | 16,902 | 79 | 1415 | 939 |
Data sourced from Stypik et al. (2022).[10]
This high degree of selectivity is achieved through specific interactions with amino acid residues unique to the PI3Kδ active site, a feat made possible by the chemical versatility of the pyrazolo[1,5-a]pyrimidine core.[9] Such isoform-specific inhibition is crucial for developing therapies with an improved safety profile.
Dual CDK2/TrkA Inhibitors
A third strategy involves the deliberate design of dual inhibitors that target two distinct, disease-relevant kinases simultaneously. This can be an effective approach to overcoming drug resistance or targeting multiple oncogenic pathways. Recent studies have reported pyrazolo[1,5-a]pyrimidine derivatives with potent dual inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and TrkA.[12][13]
| Compound | CDK2 IC₅₀ (µM) | TrkA IC₅₀ (µM) |
| Compound 6s | 0.23 | 0.45 |
| Compound 6t | 0.09 | 0.45 |
| Ribociclib (Ref.) | 0.07 | - |
| Larotrectinib (Ref.) | - | 0.07 |
Data sourced from Al-Warhi et al. (2024).[14]
These compounds demonstrate the scaffold's ability to be adapted to interact with the ATP-binding sites of kinases from different branches of the kinome, offering a promising avenue for the development of novel multi-targeted agents.[12]
Causality and SAR: How Chemical Modifications Drive Selectivity
The selectivity profiles detailed above are not accidental; they are the result of meticulous structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine nucleus serves as an anchor within the kinase hinge region, a critical area for ATP binding.[15] Selectivity is then engineered by modifying the substituents that extend into other regions of the binding pocket.
-
For Trk Inhibitors : The N1 atom of the pyrazolo[1,5-a]pyrimidine core often forms a crucial hydrogen bond with the hinge region residue Met592.[15] Potency and selectivity are then modulated by substituents. For instance, macrocyclic structures can enhance binding affinity and selectivity due to their conformational rigidity.[13]
-
For PI3Kδ Inhibitors : Selectivity for the δ isoform is driven by substituents that can interact with unique features like the "tryptophan shelf" (Trp-760).[9] The addition of groups like indole at the C(5) position can form an additional hydrogen bond with Asp-787, further enhancing PI3Kδ-specific binding.[16]
Caption: SAR concept for pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Experimental Protocol: A Self-Validating System for Kinase Inhibition Profiling
The quantitative data presented in this guide is typically generated using robust, validated in vitro kinase assays. Describing the protocol is essential for understanding the trustworthiness of the data. The ADP-Glo™ Luminescence-Based Kinase Assay is a widely used method to determine inhibitor potency (IC₅₀).[11]
The principle is straightforward: kinase activity consumes ATP, producing ADP. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. An inhibitor will reduce kinase activity, resulting in a lower ADP signal.
Step-by-Step Methodology: ADP-Glo™ Kinase Assay
-
Compound Preparation :
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Include a DMSO-only control (no inhibition, 0% effect) and a positive control inhibitor (e.g., Staurosporine for broad inhibition, 100% effect).
-
-
Kinase Reaction Setup :
-
In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compounds or controls to the appropriate wells.
-
Add 2.5 µL of the target kinase enzyme diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiation of Kinase Reaction :
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The concentrations of both substrate and ATP should be optimized for each kinase, often near the Km value for ATP.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ADP Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
The raw luminescent signal is converted to percent inhibition relative to the DMSO (0%) and positive (100%) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Caption: Workflow for a luminescence-based in vitro kinase assay.
Signaling Pathway Context: Trk Signaling
Understanding the selectivity of an inhibitor is most impactful when placed in the context of its biological signaling pathway. For instance, Trk inhibitors like Larotrectinib prevent the downstream signaling cascade that leads to cell proliferation and survival.
Caption: Simplified Trk signaling pathway and the point of inhibition.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a powerful and versatile platform in modern medicinal chemistry. As demonstrated, it can be expertly tailored to produce kinase inhibitors with vastly different selectivity profiles, from the highly specific, single-family targeting of Larotrectinib to the isoform-specific precision of CPL302415 and the multi-targeting capabilities of Entrectinib and dual CDK2/TrkA inhibitors. The ability to systematically modify the core structure based on SAR insights allows for the rational design of compounds with desired potency and selectivity. This adaptability, underpinned by robust and validated screening protocols, ensures that the pyrazolo[1,5-a]pyrimidine framework will continue to be a vital component in the development of next-generation targeted therapies.
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Retrieved from [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives. PubMed. Retrieved from [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]
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In Vivo Validation of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone: A Comparative Guide to Preclinical Efficacy and Pharmacokinetic Profiling in a Non-Small Cell Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, a novel pyrazolopyridine derivative with putative anti-cancer activity. Based on the structural class of the compound, we hypothesize its mechanism of action to be the inhibition of SUMO-specific protease 1 (SENP1), a key regulator of cellular processes frequently dysregulated in cancer.[1][2][3] This document outlines a head-to-head comparison of the investigational compound with a known natural product SENP1 inhibitor, Momordin Ic, and the standard-of-care chemotherapeutic agent, cisplatin, in a human non-small cell lung cancer (NSCLC) xenograft model.
Introduction: The Rationale for Targeting SENP1 in Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[4] The dysregulation of post-translational modifications, such as SUMOylation, has emerged as a critical contributor to tumorigenesis and drug resistance.[1] SENP1, a key deSUMOylating protease, is overexpressed in various cancers, including lung cancer, where it promotes cancer cell proliferation, survival, and metastasis.[2][5][6] High SENP1 expression is often correlated with poor prognosis in NSCLC patients.[2] Therefore, the inhibition of SENP1 presents a promising therapeutic avenue for the treatment of NSCLC.
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone belongs to the pyrazolopyridine class of heterocyclic compounds, several of which have demonstrated potent anti-cancer properties. This guide details a rigorous in vivo validation strategy to ascertain the therapeutic potential of this compound by assessing its anti-tumor efficacy, pharmacokinetic profile, and safety in a well-established preclinical model of NSCLC.
Comparative Compounds
This study will benchmark the performance of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone against two key comparators:
-
Momordin Ic: A natural pentacyclic triterpenoid identified as a direct inhibitor of SENP1.[7][8] It has been shown to suppress prostate cancer cell proliferation and induce apoptosis, serving as a relevant positive control for SENP1 inhibition.[7][8]
-
Cisplatin: A platinum-based chemotherapeutic agent that is a cornerstone of standard-of-care treatment for NSCLC. It serves as a benchmark for clinical efficacy.
In Vivo Validation Workflow
The in vivo validation is structured into three interconnected stages: efficacy assessment, pharmacokinetic analysis, and safety/tolerability evaluation.
Figure 1: In Vivo Validation Workflow. A multiphasic approach to assess efficacy, pharmacokinetics, and safety.
Experimental Protocols
Cell Line and Animal Model
-
Cell Line: A549 human lung adenocarcinoma cell line. This is a widely used and well-characterized cell line for NSCLC research.[9][10][11][12][13]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These immunocompromised mice are suitable for the engraftment of human tumor cells.[10]
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone in comparison to Momordin Ic and cisplatin.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups and Dosing:
| Group | Compound | Dose | Route | Schedule | Vehicle |
| 1 | Vehicle Control | - | IP | Daily | 5% DMSO, 30% PEG300, 65% Saline |
| 2 | Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | 25 mg/kg | IP | Daily | 5% DMSO, 30% PEG300, 65% Saline |
| 3 | Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | 50 mg/kg | IP | Daily | 5% DMSO, 30% PEG300, 65% Saline |
| 4 | Momordin Ic | 10 mg/kg | IP | Daily | 5% DMSO, 30% PEG300, 65% Saline |
| 5 | Cisplatin | 5 mg/kg | IP | Twice weekly | Saline |
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes (as a measure of toxicity), and overall survival.
-
-
Study Termination: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Tumor and Tissue Collection: At the end of the study, tumors and major organs (liver, kidney, spleen, lung, heart) will be excised, weighed, and processed for histopathology and biomarker analysis.
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Protocol:
-
Animal Groups: Use non-tumor-bearing female athymic nude mice (n=3 per time point).
-
Dosing: Administer a single dose of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone at 25 mg/kg via intraperitoneal (IP) and intravenous (IV) routes.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[14][15]
-
Plasma Preparation: Collect blood into EDTA-coated tubes, and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17]
-
PK Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.[17]
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for IP route) |
Safety and Tolerability Assessment
Objective: To evaluate the potential toxicity of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Protocol:
-
Clinical Observations: Monitor mice daily for any signs of toxicity, including changes in appearance, behavior, and activity levels.[18][19]
-
Body Weight: Record the body weight of each mouse twice weekly. A loss of more than 15-20% of initial body weight is a common endpoint criterion.
-
Histopathology: At the end of the efficacy study, perform histopathological examination of major organs to identify any treatment-related microscopic changes.
-
Clinical Chemistry and Hematology: At termination, collect blood for analysis of key liver and kidney function markers and a complete blood count.
Biomarker Analysis: Target Engagement and Downstream Effects
To confirm the hypothesized mechanism of action and to understand the biological effects of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, the following biomarker analyses will be performed on tumor tissues collected at the end of the efficacy study.
Figure 2: Hypothesized Mechanism of Action and Biomarker Strategy.
Table 2: Biomarker Analysis Plan
| Analysis | Method | Marker | Rationale |
| Target Engagement | Western Blot / IHC | Global SUMO-2/3 Conjugates | To confirm SENP1 inhibition leads to an accumulation of SUMOylated proteins. |
| Downstream Effects | Western Blot / IHC | Cleaved Caspase-3 | To assess the induction of apoptosis. |
| IHC | Ki-67 | To measure the inhibition of cell proliferation. |
Expected Outcomes and Data Interpretation
The results of this comprehensive in vivo validation will provide a clear go/no-go decision for the further development of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
Table 3: Anticipated Results and Interpretation
| Parameter | Favorable Outcome for Test Compound | Interpretation |
| Efficacy | ||
| Tumor Growth Inhibition | Significant TGI compared to vehicle; comparable or superior to Momordin Ic. | Demonstrates potent anti-tumor activity. |
| Pharmacokinetics | ||
| Bioavailability (F%) | > 30% for IP route. | Suggests good absorption. |
| Half-life (t1/2) | 2-8 hours. | Allows for a reasonable dosing schedule. |
| Safety | ||
| Body Weight Loss | < 15% | Indicates good tolerability at efficacious doses. |
| Histopathology | No significant organ toxicity. | Favorable safety profile. |
| Biomarkers | ||
| Global SUMOylation | Increased levels in treated tumors. | Confirms on-target activity. |
| Cleaved Caspase-3 | Increased levels in treated tumors. | Mechanistic evidence of apoptosis induction. |
| Ki-67 | Decreased staining in treated tumors. | Confirms anti-proliferative effect. |
Conclusion
This guide provides a robust and scientifically rigorous framework for the in vivo validation of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. By employing a well-characterized NSCLC xenograft model and conducting a head-to-head comparison with a known SENP1 inhibitor and a standard-of-care agent, this study will generate the critical data necessary to assess the therapeutic potential of this novel compound. The integrated analysis of efficacy, pharmacokinetics, safety, and biomarker data will provide a comprehensive understanding of its in vivo activity and guide its future clinical development.
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The Rise of Pyrazolo[1,5-a]pyridine Carboxamides: A Head-to-Head Analysis in the Fight Against Mycobacterium tuberculosis
A new class of potent antitubercular agents, the pyrazolo[1,5-a]pyridine carboxamides, is showing significant promise in combating drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This guide provides a comprehensive, head-to-head comparison of key analogs within this class, synthesizing data from leading studies to offer researchers and drug developers a clear perspective on their potential. We will delve into their mechanism of action, structure-activity relationships, and in vitro efficacy, supported by detailed experimental protocols.
The relentless global burden of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics.[1] The pyrazolo[1,5-a]pyridine carboxamide scaffold has emerged from a scaffold hopping strategy and has demonstrated remarkable potency against Mtb, with some derivatives exhibiting activity at nanomolar concentrations.[1][2]
Mechanism of Action: Targeting the Electron Transport Chain
Several studies suggest that pyrazolo[1,5-a]pyridine carboxamides exert their antimycobacterial effect by targeting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain in Mtb.[1][2] This inhibition disrupts cellular respiration and energy production, ultimately leading to bacterial cell death. This mechanism is distinct from that of some other pyrazolo-based compounds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which have been shown to act through different pathways, highlighting the chemical specificity of the carboxamide derivatives.[3][4][5][6][7]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine carboxamides against Mtb.
Head-to-Head Comparison of Leading Analogs
The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyridine carboxamide analogs against the drug-susceptible H37Rv strain and various drug-resistant Mtb strains, as reported in the literature.
| Compound ID | Modifications | MIC H37Rv (μg/mL) | MIC MDR-TB strains (μg/mL) | Cytotoxicity (IC50, VERO cells, μg/mL) | Reference |
| 5k | 2-methyl-5-methoxy scaffold, N-(4-(trifluoromethoxy)benzyl) | 0.006 | 0.003 - 0.014 | >50 | [1] |
| 6j | 2-methyl-5-methoxy scaffold, diaryl side chain | <0.002 | <0.002 - 0.004 | >50 | [8][9] |
| 7 | Hybrid structure | 0.006 | 0.003 - 0.014 | >50 | [10] |
| 5a | 2-methyl-5-methoxy scaffold, N-(4-(trifluoromethyl)benzyl) | 0.069 (nM) | Not Reported | >50 | [1] |
| 6a | 2-methyl-5-methoxy scaffold, diaryl side chain | 0.013 | <0.002 - 0.465 | 3.15 | [8][9] |
Note: MIC values are often reported in varying units (nM or µg/mL) across different studies. The data presented here is standardized to µg/mL for comparison where possible. Lower MIC values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the pyrazolo[1,5-a]pyridine carboxamide scaffold have revealed key structural features essential for potent antimycobacterial activity.
-
The Pyrazolo[1,5-a]pyridine Core: The core heterocyclic structure is crucial for the activity. Modifications at the 2 and 5 positions have been explored. For instance, a 2-methyl-5-methoxy substitution has been shown to be more potent against drug-resistant strains compared to a 2-methyl-5-methyl substitution.[8][9]
-
The Carboxamide Linker: The secondary carboxamide linker at the 3-position is vital for the compound's activity and pharmacokinetic properties.[2]
-
The N-benzyl Moiety: The substituent on the nitrogen of the carboxamide plays a significant role in potency. Introducing substituted diaryl groups, for example, has led to compounds with excellent activity against both drug-susceptible and drug-resistant strains.[8][9] Specifically, the presence of a p-trifluoromethylbenzyl group or a p-trifluoromethoxybenzyl group has been shown to confer strong antimycobacterial activity.[1]
The following diagram illustrates the key pharmacophoric features:
Caption: Key pharmacophoric elements of pyrazolo[1,5-a]pyridine carboxamides.
Experimental Methodologies: A Guide for Researchers
The evaluation of novel antitubercular agents requires robust and standardized experimental protocols. The following sections detail the key assays used in the characterization of pyrazolo[1,5-a]pyridine carboxamides.
Synthesis of Pyrazolo[1,5-a]pyridine Carboxamides
A common synthetic route involves the straightforward amidation of a pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate with a primary amine.[1][8][9] The core pyrazolo[1,5-a]pyridine-3-carboxylate is typically synthesized through a 1,3-dipolar cycloaddition reaction.[1]
The general synthetic workflow is depicted below:
Caption: General synthetic scheme for pyrazolo[1,5-a]pyridine carboxamides.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antimycobacterial activity is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of Mtb.
Protocol: Microplate Alamar Blue Assay (MABA) [1]
-
Preparation of Bacterial Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density (OD) corresponding to a known bacterial concentration.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading: After further incubation, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.
Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against mammalian cells is evaluated.
Protocol: VERO Cell Cytotoxicity Assay [1]
-
Cell Culture: VERO cells (African green monkey kidney cells) are cultured in appropriate media.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Future Directions and Conclusion
The pyrazolo[1,5-a]pyridine carboxamides represent a highly promising class of antitubercular agents. Their potent activity against both drug-susceptible and drug-resistant Mtb strains, coupled with a distinct mechanism of action and low cytotoxicity for leading analogs, makes them attractive candidates for further development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and on further elucidating the nuances of their interaction with the cytochrome bc1 complex. Head-to-head in vivo studies in animal models will be crucial to identify the most promising clinical candidates from this exciting chemical series.
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Safety Operating Guide
A Guide to the Safe Disposal of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS No. 1428233-07-1), a heterocyclic compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and laboratory professionals who handle this and structurally similar chemical entities.
The disposal of any research chemical is not a mere final step but an integral part of the experimental lifecycle, governed by rigorous scientific and regulatory principles. The causality behind these protocols is rooted in the chemical's known and potential hazards. Based on available Safety Data Sheet (SDS) information, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is classified as a hazardous substance.[1] The core hazards stem from its constituent moieties: the pyrazolo[1,5-a]pyridine core and the piperazine group. The former is known to cause skin and serious eye irritation, while the piperazine group is associated with potential skin burns, eye damage, and allergic reactions.[2][3][4] Therefore, this compound must be managed as hazardous chemical waste from the point of generation to its final disposition.
Part 1: Hazard Assessment and Pre-Disposal Planning
Before handling any waste, a thorough risk assessment is paramount. This proactive approach ensures that all necessary safety measures are in place.
1.1. Chemical Hazard Profile
A summary of the hazard profile for Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is presented below. This information is synthesized from its own SDS and data from structurally related compounds.
| Hazard Classification | Description | Primary Concern |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][5] | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][5] | Direct contact can lead to pain, tearing, and potential damage to eye tissue. |
| STOT SE 3 (Respiratory) | May cause respiratory irritation.[1][5] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs. |
| Piperazine Moiety Hazards | Piperazine derivatives can be corrosive and act as sensitizers.[2][6] | Potential for severe skin/eye damage and allergic reactions with repeated exposure. |
1.2. Personal Protective Equipment (PPE)
Due to the identified hazards, the following minimum PPE must be worn at all times when handling waste containing this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.[4]
1.3. Establishing a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[7][8] This is the designated location at or near the point of waste generation where hazardous waste is collected.
-
Location: The SAA must be under the control of laboratory personnel and situated away from sinks or floor drains.[9]
-
Containment: The SAA must have secondary containment, such as a plastic tub, to contain any potential spills.[7][10]
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions. Store waste containing Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone away from strong oxidizing agents and acids.[8][9]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and disposing of waste containing Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. Each step is designed to be a self-validating component of a robust safety system.
Step 1: Waste Container Preparation
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste. The original product container is often a suitable choice.[8]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[7][11] The label must include:
Step 2: Waste Collection
-
Solid Waste: Carefully transfer waste solid Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container.[2][13] Avoid generating dust.
-
Liquid Waste: If the compound is in solution, collect the waste solution in a designated, properly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Container Management: Keep the waste container closed at all times except when adding waste.[10] Do not overfill the container; fill to no more than 90% capacity.[14]
Step 3: Management of Empty Containers
-
Definition of "Empty": A container is considered "empty" only when all possible contents have been removed by normal methods.[15]
-
Rinsing Procedure: The first rinse of a container that held Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone must be collected as hazardous waste.[10] Subsequent rinses with a suitable solvent (e.g., ethanol, isopropanol) followed by water can then be performed.
-
Disposal of Rinsed Containers: Once thoroughly rinsed and air-dried, obliterate or remove the original label. The clean container can then be disposed of as regular laboratory glass or plastic waste.[10][15]
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[2]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
Step 5: Final Disposal
-
Secure and Store: Securely seal the full hazardous waste container and store it in the SAA.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[10] Do not allow waste to accumulate in the lab for more than six to twelve months, per institutional and federal guidelines.[9][16]
-
Professional Disposal: All hazardous chemical waste must be ultimately disposed of by a licensed and approved waste disposal company.[7][17] Never pour this chemical down the drain or discard it in the regular trash.[10]
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the logical flow of the disposal process is outlined in the diagram below. This workflow provides a clear, at-a-glance decision-making guide for laboratory personnel.
Caption: Decision workflow for the safe disposal of chemical waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure user safety and procedural integrity. This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, fostering a culture of safety and best practices in the laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, the following hazards have been identified:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
While a comprehensive toxicological profile for this specific molecule may be limited, its structural motifs—a piperazine ring and a pyrazolo[1,5-a]pyridine core—provide valuable safety insights. The piperazine moiety, in particular, is known to be corrosive and can cause severe skin burns, eye damage, and potential allergic reactions.[3][4][5][6] Therefore, a conservative approach to safety, assuming the potential for higher toxicity, is warranted.
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
A robust safety protocol relies on a combination of engineering controls and personal protective equipment. This multi-layered approach provides redundant safety measures to minimize exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[2][3] This is the primary and most effective line of defense against respiratory exposure to fine powders or aerosols of the compound. The constant airflow of a fume hood will capture and exhaust any airborne particles, protecting the user from inhalation.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical Splash Goggles and a Face Shield | Given the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[7][8] A face shield worn over the goggles is necessary when handling larger quantities (>1g) or when there is a significant risk of splashing, providing a broader barrier of protection for the entire face.[8][9] |
| Hand | Chemical-Resistant Nitrile Gloves | Nitrile gloves offer adequate protection against incidental contact.[3] Always inspect gloves for any signs of damage before use. Employ the "double-gloving" technique for added protection during prolonged handling. Practice proper glove removal to prevent skin contamination. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from spills and splashes.[8] |
| Footwear | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills of the chemical or other reagents.[8][10] |
| Respiratory | NIOSH-Approved Respirator | While a fume hood is the primary control, if engineering controls are not available or insufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][10] Use of a respirator necessitates enrollment in a respiratory protection program, including medical evaluation and fit testing. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, don a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Fume Hood and PPE: In the laboratory, verify that the chemical fume hood is operational. Don chemical splash goggles and nitrile gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable surface (e.g., weighing paper) inside the fume hood to contain any spills. Minimize the creation of dust by handling the solid material gently.
-
Dissolution: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.
Waste Disposal
All solid waste contaminated with Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (e.g., weighing paper, pipette tips, gloves) must be disposed of in a clearly labeled hazardous waste container.[3] Liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Adhere to your institution's specific guidelines for chemical waste disposal.
Visualizing the Safety Workflow
To further clarify the safe handling process, the following diagram outlines the critical steps from preparation to waste disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
